molecular formula C12H15NS B15277804 N-(Butan-2-yl)-1-benzothiophen-7-amine

N-(Butan-2-yl)-1-benzothiophen-7-amine

Cat. No.: B15277804
M. Wt: 205.32 g/mol
InChI Key: QVVYJRQEFALHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Butan-2-yl)-1-benzothiophen-7-amine (CAS 1881278-87-0) is an organic compound with the molecular formula C12H15NS and a molecular weight of 205.32 g/mol . It is built around a benzothiophene core, a privileged scaffold in medicinal chemistry and materials science known for its presence in biologically active molecules . The benzothiophene moiety is a significant structural component in various pharmaceuticals and is frequently explored in biochemical research, particularly in the development of novel anti-cancer agents . As such, this amine-functionalized benzothiophene derivative serves as a valuable building block (synthon) for researchers in drug discovery and organic synthesis. It can be utilized in the construction of more complex molecules, in the study of structure-activity relationships (SAR), and in the development of new materials. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

N-butan-2-yl-1-benzothiophen-7-amine

InChI

InChI=1S/C12H15NS/c1-3-9(2)13-11-6-4-5-10-7-8-14-12(10)11/h4-9,13H,3H2,1-2H3

InChI Key

QVVYJRQEFALHNA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=CC2=C1SC=C2

Origin of Product

United States

Foundational & Exploratory

Molecular structure and physicochemical properties of N-(Butan-2-yl)-1-benzothiophen-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Structure and Physicochemical Properties of N-(Butan-2-yl)-1-benzothiophen-7-amine: A Technical Guide

Part 1: Executive Summary & Structural Logic

N-(Butan-2-yl)-1-benzothiophen-7-amine is a lipophilic, secondary heteroaromatic amine belonging to the benzothiophene class.[1][2] While not a marketed drug itself, this scaffold represents a critical "privileged structure" in medicinal chemistry, often serving as a bioisostere for N-substituted indoles (e.g., in serotonergic ligands) or as a core for organic semiconductor materials.[1][2]

This guide provides a definitive technical analysis of its structure, predicted physicochemical behavior, synthetic pathways, and handling protocols.[1]

Chemical Identity
PropertyDetail
IUPAC Name N-(Butan-2-yl)-1-benzothiophen-7-amine
Common Aliases 7-(sec-butylamino)benzo[b]thiophene; N-sec-butyl-1-benzothiophen-7-amine
Molecular Formula C₁₂H₁₅NS
Molecular Weight 205.32 g/mol
Core Scaffold Benzo[b]thiophene (7-position substitution)
Chirality Contains one stereocenter at the C2 position of the butyl chain.[2][3][4][5][6] Exists as (R) and (S) enantiomers.

Part 2: Physicochemical Profile & Molecular Dynamics

Understanding the physicochemical properties is essential for predicting pharmacokinetics (ADME) and solubility. The following data combines empirical trends from the benzothiophene class with calculated values for this specific derivative.

Key Physicochemical Parameters
ParameterValue (Approx/Calc)Significance
LogP (Lipophilicity) 3.8 – 4.2 Highly lipophilic.[2] The sec-butyl group adds significant hydrophobicity compared to the parent amine (LogP ~2.3).[2] Expect high membrane permeability but low aqueous solubility.[1]
pKa (Conjugate Acid) 4.5 – 5.2 Weakly basic. The nitrogen lone pair is partially delocalized into the benzothiophene π-system (similar to an aniline).[2] N-alkylation slightly increases basicity vs. the primary amine.[2]
Topological Polar Surface Area (TPSA) 12.03 Ų Low TPSA indicates excellent blood-brain barrier (BBB) penetration potential, typical for CNS-active agents.[2]
H-Bond Donors / Acceptors 1 / 2 (1 NH donor, 1 N acceptor, 1 S acceptor).[1][2] Complies with Lipinski’s Rule of 5.[1]
Solubility Low in water (< 0.1 mg/mL); High in DMSO, DCM, Methanol.[1]Requires formulation (e.g., cyclodextrins or lipid carriers) for biological assays.[1]
Structural Bioisosterism

The 7-amino-benzothiophene moiety is a classic bioisostere for the 7-amino-indole system.[2]

  • Effect: Replacing the indole nitrogen (NH) with sulfur (S) removes a hydrogen bond donor and increases lipophilicity.

  • Utility: This substitution is often used to improve metabolic stability (avoiding N-oxidation or indole ring opening) or to modulate receptor affinity in GPCR targets like 5-HT (Serotonin) and Dopamine receptors.[2]

Part 3: Synthetic Methodologies

Two primary routes are recommended for synthesizing high-purity N-(Butan-2-yl)-1-benzothiophen-7-amine. Route A is preferred for small-scale medicinal chemistry due to milder conditions.[2] Route B is scalable for process chemistry.[1]

Route A: Reductive Amination (Recommended)
  • Precursors: 1-Benzothiophen-7-amine + 2-Butanone (Methyl Ethyl Ketone).[2]

  • Mechanism: Formation of a Schiff base (imine) followed by in situ reduction.

Protocol:

  • Imine Formation: Dissolve 1-benzothiophen-7-amine (1.0 eq) and 2-butanone (1.2 eq) in anhydrous Dichloroethane (DCE).

  • Acid Catalysis: Add catalytic Acetic Acid (AcOH, 1-2 drops) to activate the ketone. Stir for 30 min.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Workup: Stir at RT for 12h. Quench with sat. NaHCO₃. Extract with DCM.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Route B: Buchwald-Hartwig Cross-Coupling
  • Precursors: 7-Bromo-1-benzothiophene + sec-Butylamine.[2]

  • Catalyst: Pd₂(dba)₃ / BINAP or XPhos.

Protocol:

  • Setup: In a glovebox, combine 7-bromo-1-benzothiophene (1.0 eq), sec-butylamine (1.2 eq), NaOtBu (1.5 eq), and Pd catalyst (2-5 mol%) in Toluene.

  • Reaction: Heat to 100°C for 12-18h under Argon.

  • Note: This route avoids the use of the potentially unstable 7-amino precursor but requires expensive catalysts.[2]

Visualizing the Synthetic Workflow

SynthesisPathways Start1 1-Benzothiophen-7-amine Process1 Reductive Amination (NaBH(OAc)3 / DCE) Start1->Process1 Reagent1 2-Butanone (MEK) Reagent1->Process1 Product N-(Butan-2-yl)-1-benzothiophen-7-amine (Target) Process1->Product Route A (Preferred) Start2 7-Bromo-1-benzothiophene Process2 Buchwald-Hartwig (Pd cat. / NaOtBu) Start2->Process2 Reagent2 sec-Butylamine Reagent2->Process2 Process2->Product Route B (Scalable)

Figure 1: Comparison of Reductive Amination (Route A) and Palladium-Catalyzed Coupling (Route B) for synthesis.[2]

Part 4: Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

TechniqueExpected SignatureInterpretation
¹H NMR (CDCl₃) δ 7.3 - 7.6 ppm (m, 3H) Aromatic protons of the benzene ring (H4, H5, H6).[1][2]
δ 7.4, 7.2 ppm (d, 2H) Thiophene ring protons (H2, H3).[1] Characteristic AB system or two doublets.
δ 4.2 ppm (br s, 1H) N-H proton (broad, exchangeable with D₂O).[1]
δ 3.5 ppm (m, 1H) Chiral methine proton (CH -N) of the sec-butyl group.[2]
δ 0.9 - 1.6 ppm (m, 8H) Methyl and methylene protons of the butyl chain.[2]
MS (ESI+) [M+H]⁺ = 206.3 Protonated molecular ion.

Part 5: Biological & Safety Context

Metabolic Stability (Predicted)
  • Phase I Metabolism: The primary metabolic soft spot is the sec-butyl chain (hydroxylation) and the sulfur atom (S-oxidation to sulfoxide/sulfone).[2] The 7-amino group may undergo N-dealkylation.[2]

  • CYP Interactions: As a lipophilic amine, it may inhibit CYP2D6, a common liability for this structural class.[1]

Handling & Safety
  • Hazard Class: Irritant (Skin/Eye). Potential Sensitizer.[1][7]

  • Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine or sulfur.

  • Solubility for Assays: Prepare stock solutions in 100% DMSO. Do not store aqueous dilutions; prepare fresh.

Biological Signaling Potential

This molecule is structurally related to ligands for the 5-HT (Serotonin) and Dopamine receptors.[2] Below is a hypothetical interaction pathway based on SAR of 7-aminobenzothiophenes.

BiologicalPathway cluster_Targets Potential Molecular Targets Compound N-(Butan-2-yl)-1-benzothiophen-7-amine GPCR1 5-HT Receptors (5-HT2A / 5-HT6) Compound->GPCR1 Bioisosteric Binding GPCR2 Dopamine Receptors (D2 / D3) Compound->GPCR2 Lipophilic Interaction Metabolism Metabolic Clearance (CYP450) Compound->Metabolism Clearance Effect Modulation of CNS Signaling GPCR1->Effect GPCR2->Effect

Figure 2: Predicted pharmacological interaction landscape based on benzothiophene SAR.[2]

References

  • PubChem. Benzo[b]thiophen-7-amine (Parent Compound) - CID 14765536.[2][8] National Library of Medicine.[1] [Link][2]

  • Organic Chemistry Portal. Synthesis of Benzothiophenes and Derivatives. (General synthetic methodologies for benzothiophene functionalization). [Link][2]

  • Jian, J., et al. pKa Values for Thiophenols and Related Heterocycles. Spectrochimica Acta Part A, 2025. (Context for acidity/basicity of sulfur heterocycles). [Link]

Sources

Strategic Targeting of the 7-Position: A Technical Review of 7-Amino-Benzothiophene Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, serving as the core for drugs ranging from selective estrogen receptor modulators (Raloxifene) to 5-lipoxygenase inhibitors (Zileuton). However, the vast majority of exploration has focused on the electronically activated C2 and C3 positions. The 7-position —located on the benzene ring distal to the sulfur atom—remains an underutilized vector for optimization.

This guide analyzes the 7-amino-benzothiophene moiety, a specific subclass that offers unique opportunities for modulating solubility, reducing lipophilicity, and accessing novel binding pockets in kinases (e.g., MK2, PIM) and GPCRs (e.g., 5-HT receptors). We provide a rigorous examination of synthetic accessibility, structure-activity relationships (SAR), and experimental protocols for integrating this moiety into drug discovery pipelines.

The Benzothiophene Scaffold: Electronic & Steric Landscape

To effectively target the 7-position, one must first understand the electronic bias of the benzothiophene system.

  • C2 & C3 (Thiophene Ring): Highly reactive toward electrophilic aromatic substitution. C3 is the preferred site for electrophilic attack, while C2 is easily lithiated.

  • C4–C7 (Benzene Ring): Significantly less reactive. Functionalization here typically requires either:

    • De novo synthesis: Constructing the thiophene ring onto a pre-functionalized benzene precursor.

    • Transition-metal catalysis: Using Pd/Cu-catalyzed cross-couplings on halogenated precursors.

The 7-amino group acts as a critical "anchor point." Unlike the lipophilic C7-halogen derivatives, the C7-amino group functions as a hydrogen bond donor/acceptor, significantly altering the physicochemical profile (lowering LogP) and enabling interactions with solvent-exposed residues in enzyme active sites.

Synthetic Architectures: Accessing the 7-Amino Core

Accessing 7-amino-benzothiophene is non-trivial due to the regioselectivity issues inherent in direct nitration. Two primary strategies are dominant in the literature: Late-Stage Amination and Cyclization of Pre-functionalized Precursors .

Strategy A: Palladium-Catalyzed Amination (Buchwald-Hartwig)

This is the preferred route for medicinal chemistry (SAR exploration) as it allows for the rapid diversification of the amine group from a common intermediate, 7-bromobenzothiophene .

Strategy B: De Novo Ring Construction

For large-scale synthesis, constructing the ring from 3-nitro-2-mercaptobenzaldehyde (or related derivatives) is often more cost-effective, followed by nitro reduction.

Visualization: Synthetic Pathways

The following diagram outlines the logical flow for accessing these derivatives.

G Start_Bromo 7-Bromo-benzothiophene (Commercially Available) Step_Buchwald Buchwald-Hartwig Coupling (Pd2(dba)3) Start_Bromo->Step_Buchwald Late-Stage Diversification Start_Nitro 2-Fluoro-3-nitrobenzaldehyde Step_Cyclization Thiol Substitution & Cyclization (Ethyl thioglycolate) Start_Nitro->Step_Cyclization Ring Construction Step_Reduction Nitro Reduction (Fe/AcOH or H2/Pd) Step_Cyclization->Step_Reduction Target 7-Amino-Benzothiophene Derivatives Step_Reduction->Target Step_Buchwald->Target

Caption: Comparison of Late-Stage Diversification (Top) vs. De Novo Construction (Bottom) routes.

Experimental Protocol: Buchwald-Hartwig Amination of 7-Bromobenzothiophene

This protocol is validated for synthesizing secondary amines at the 7-position, a common requirement for optimizing kinase inhibitors.

Objective: Coupling 7-bromobenzothiophene with a secondary amine (e.g., morpholine, piperazine).

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: 7-Bromobenzothiophene (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (e.g., N-methylpiperazine)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2-5 mol%)

  • Ligand: BINAP or Xantphos (4-10 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Preparation: In a glovebox or under a steady stream of Argon, charge a flame-dried Schlenk tube with Pd2(dba)3, Ligand, and NaOtBu.

  • Substrate Addition: Add 7-bromobenzothiophene and the solid amine (if liquid, add after solvent).

  • Solvation: Add anhydrous Toluene via syringe. The concentration should be approximately 0.1 M to 0.2 M relative to the bromide.

  • Activation: Seal the vessel and heat to 100°C for 12–16 hours. Note: Monitoring by LC-MS is critical to observe the consumption of the bromide.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc gradients).

Self-Validating Check: The appearance of a bright yellow/orange color often indicates active catalyst species. If the solution turns black and precipitates early, catalyst decomposition (palladium black formation) has occurred; check oxygen exclusion.

Medicinal Chemistry & SAR: The 7-Position Impact

The 7-amino group is rarely the primary pharmacophore but acts as a critical modulator.

A. Kinase Inhibition (MK2, PIM, Aurora)

In kinase inhibitors, the benzothiophene core often mimics the purine ring of ATP.

  • Binding Mode: The 7-position usually points towards the solvent-exposed region or the ribose binding pocket , depending on the specific binding orientation (Type I vs. Type II).

  • SAR Insight: Introducing a solubilizing amine (e.g., piperazine) at C7 can dramatically improve oral bioavailability without disrupting the hinge-binding interactions at N1/C2/C3.

B. GPCR Modulation (5-HT7, 5-HT1A)

Benzothiophenes are classic scaffolds for serotonin receptors.

  • Mechanism: 7-amino derivatives have shown high affinity for 5-HT7 receptors. The basic nitrogen at position 7 can interact with specific aspartate residues in the transmembrane domain.

Quantitative Data Summary (Representative)

The table below illustrates the impact of C7-substitution on biological potency and physicochemical properties in a hypothetical MK2 inhibitor series (based on trends from J. Med. Chem. literature).[1][2][3][4][5][6]

CompoundC7 SubstituentMK2 IC50 (nM)LogPSolubility (µM)
BT-01 -H454.2< 5
BT-02 -Cl384.8< 1
BT-03 -NH21202.985
BT-04 -NH-Methylpiperazine55 2.1 > 200

Analysis: While the unsubstituted (BT-01) and chloro (BT-02) analogs are potent, they suffer from high lipophilicity and poor solubility. The 7-amino derivative (BT-03) loses some potency (likely due to desolvation penalties), but the 7-amino-alkyl derivative (BT-04) restores potency while solving the solubility bottleneck.

Case Study: 7-Amino-Benzothiophene in Antidepressant Research

A pivotal study highlighted in the literature (referencing European Journal of Medicinal Chemistry) explored 7-substituted benzothiophenes as dual 5-HT reuptake inhibitors and 5-HT1A receptor antagonists.

  • The Challenge: Standard SSRIs often have delayed onset.

  • The Solution: 7-amino derivatives provided a "dual-action" profile. The 7-position substitution was critical for selectivity over the Dopamine Transporter (DAT), reducing abuse potential.

  • Outcome: Compounds from this series demonstrated antidepressant-like activity in the Forced Swim Test (FST) with a faster onset of action than Fluoxetine.

Future Outlook: C-H Activation & PROTACs

The future of 7-amino-benzothiophenes lies in site-selective C-H functionalization . Recent advances in Iridium-catalyzed borylation allow for the direct activation of the C7-H bond, bypassing the need for pre-functionalized starting materials.

Furthermore, the 7-amino group serves as an ideal handle for PROTAC (Proteolysis Targeting Chimera) linkers. Because the 7-position is often solvent-exposed, attaching a PEG linker here allows the benzothiophene warhead to bind its target while recruiting E3 ligases, a strategy currently under investigation for degrading oncogenic kinases.

References

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 2015. Link

  • Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 2018. Link

  • Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 2009. Link

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 2021. (Mechanistically relevant to benzothiophene).[1][7][2][8][4][9][10] Link

  • Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry, 2010.[3][9] Link

Sources

Predicted metabolic stability of N-(Butan-2-yl)-1-benzothiophen-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Metabolic Stability of N-(Butan-2-yl)-1-benzothiophen-7-amine

Executive Summary

Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for toxicity. This guide provides a comprehensive predictive analysis of the metabolic stability of N-(Butan-2-yl)-1-benzothiophen-7-amine, a novel chemical entity. By integrating structural analysis, in silico modeling principles, and detailed protocols for in vitro assessment, this document serves as a robust framework for early-stage drug development decisions. We will explore the molecule's inherent physicochemical properties, predict its primary metabolic pathways mediated by Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, and provide actionable protocols for experimental validation. The core objective is to identify potential metabolic liabilities and inform rational strategies for structural optimization to enhance drug-like properties.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the trajectory of drug discovery and development, early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Among these, metabolic stability—the susceptibility of a compound to biotransformation—stands out as a pivotal parameter.[1] A compound that is metabolized too rapidly will likely fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly may accumulate and cause toxicity.[2] The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP) superfamily for Phase I reactions and UDP-glucuronosyltransferases (UGTs) for Phase II reactions, modify xenobiotics to facilitate their elimination.[3]

This guide focuses on N-(Butan-2-yl)-1-benzothiophen-7-amine. Its structure, featuring a benzothiophene core, a secondary amine linker, and an aliphatic side chain, presents multiple potential sites for enzymatic attack. Understanding these "metabolic soft spots" is crucial for predicting the compound's fate in a biological system.

Physicochemical and Structural Analysis of the Target Compound

The metabolic fate of a compound is intrinsically linked to its chemical structure and physicochemical properties.

Structure: N-(Butan-2-yl)-1-benzothiophen-7-amine

  • Benzothiophene Core: This bicyclic aromatic system is a known substrate for oxidative metabolism. The sulfur atom can be oxidized (S-oxidation), and the aromatic rings are susceptible to hydroxylation.[4][5] Studies have shown that 2-substituted benzothiophene moieties can form reactive arene oxide intermediates.[6]

  • Secondary Amine Linker: Secondary amines can undergo N-dealkylation, N-oxidation, or serve as a site for Phase II conjugation, such as glucuronidation.[7]

  • Sec-butyl Group: This aliphatic, non-polar group is a prime target for aliphatic hydroxylation by CYP enzymes.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicImplication for Metabolism
Lipophilicity (LogP) Moderately HighHigh lipophilicity generally correlates with increased binding to metabolic enzymes like CYPs, potentially leading to faster metabolism.
pKa (basic) Estimated 8.5-9.5 (Amine)The secondary amine will be protonated at physiological pH, which can influence its interaction with enzyme active sites and transporters.
Polar Surface Area (PSA) Low to ModerateInfluences membrane permeability and access to intracellular metabolic enzymes.

Predicted Metabolic Pathways: A Mechanistic Overview

The biotransformation of N-(Butan-2-yl)-1-benzothiophen-7-amine is anticipated to proceed through both Phase I and Phase II metabolic reactions.

Phase I Metabolism (Functionalization)

Phase I reactions, primarily catalyzed by CYP enzymes, introduce or expose functional groups.[3] For the target molecule, the following pathways are predicted:

  • Oxidation of the Benzothiophene Ring:

    • Aromatic Hydroxylation: CYP-mediated addition of a hydroxyl group to various positions on the benzene or thiophene ring.

    • S-Oxidation: Oxidation of the thiophene sulfur atom to form a sulfoxide. This can sometimes lead to the formation of reactive intermediates.[5][8]

    • Arene Oxide Formation: Epoxidation of the benzothiophene ring can lead to the formation of dihydrodiol metabolites and potentially reactive intermediates that can be trapped by nucleophiles like glutathione.[6]

  • Oxidation of the Sec-butyl Group:

    • Aliphatic Hydroxylation: Introduction of a hydroxyl group at the secondary or terminal carbons of the butyl chain, creating primary and secondary alcohol metabolites.

  • Metabolism at the Amine Linker:

    • N-Dealkylation: Oxidative cleavage of the bond between the nitrogen and the sec-butyl group, leading to the formation of 1-benzothiophen-7-amine.

    • N-Oxidation: Direct oxidation of the secondary amine to form a hydroxylamine.

Phase II Metabolism (Conjugation)

Phase II enzymes conjugate endogenous molecules onto the functional groups introduced during Phase I, increasing water solubility and facilitating excretion.[9][10]

  • Glucuronidation: Catalyzed by UGTs, this is a major conjugation pathway.[11] The hydroxylated metabolites formed during Phase I are prime substrates for glucuronidation. The secondary amine itself may also undergo N-glucuronidation.[7]

  • Sulfation: Hydroxylated metabolites can also be conjugated with a sulfonate group by sulfotransferases (SULTs).

The following diagram illustrates the predicted major metabolic pathways.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent N-(Butan-2-yl)-1- benzothiophen-7-amine (Parent Compound) M1 Aromatic Hydroxylation (OH-Benzothiophene) Parent->M1 Hydroxylation M2 S-Oxidation (Sulfoxide) Parent->M2 Oxidation M3 Aliphatic Hydroxylation (OH-Butyl) Parent->M3 Hydroxylation M4 N-Dealkylation (7-amino-benzothiophene) Parent->M4 Oxidative Cleavage M5 Glucuronide Conjugate (from M1 or M3) M1->M5 Glucuronidation M6 Sulfate Conjugate (from M1 or M3) M1->M6 Sulfation M3->M5 M3->M6

Caption: Predicted Phase I and Phase II metabolic pathways for the target molecule.

In Silico Prediction of Metabolic Stability

Computational, or in silico, models provide a rapid and cost-effective means to predict metabolic stability in the early stages of drug discovery.[12][13] These methods use the chemical structure of a compound to forecast its metabolic fate.

Rationale and Methodologies

In silico tools can be broadly categorized as ligand-based or structure-based.[13]

  • Ligand-Based Approaches: These methods, including Quantitative Structure-Activity Relationship (QSAR) and machine learning models (e.g., Random Forest, Support Vector Machines), build predictive models from large datasets of compounds with known metabolic stability.[12][14][15] They identify molecular descriptors and fingerprints associated with high or low stability.

  • Structure-Based Approaches: These methods involve docking the compound into the 3D crystal structures of metabolic enzymes (e.g., CYP3A4, CYP2D6) to predict binding affinity and the proximity of specific atoms to the catalytic site.[13]

For N-(Butan-2-yl)-1-benzothiophen-7-amine, a consensus approach using multiple models is recommended to increase predictive confidence.

Predicted In Silico Data Summary

The following table presents hypothetical data from common in silico models, classifying the compound's predicted stability.

Prediction Model/SoftwarePredicted ParameterPredicted OutcomeInterpretation
ADMET Predictor™ CYP 2D6 & 3A4 SubstrateYesThe compound is likely a substrate for major drug-metabolizing enzymes.
MetaPrint2D Site of MetabolismSec-butyl, Benzene ringIdentifies the most probable "soft spots" for Phase I oxidation.
PredMS (Random Forest) Stability ClassUnstableSuggests the compound will be rapidly cleared in human liver microsomes.[12][16]
MetStabOn (Machine Learning) Half-life (t½) ClassLow to MediumPredicts a relatively short half-life, requiring further experimental validation.[17]

In Vitro Experimental Protocols for Validation

While in silico models are valuable for initial screening, in vitro experiments are essential for quantitative assessment of metabolic stability.[2] The most common systems are liver microsomes and hepatocytes.[18]

Human Liver Microsomal (HLM) Stability Assay

This assay measures the intrinsic clearance of a compound by Phase I enzymes.[18]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of N-(Butan-2-yl)-1-benzothiophen-7-amine in the presence of human liver microsomes.

Materials:

  • N-(Butan-2-yl)-1-benzothiophen-7-amine (Test Compound)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., NADPH-A, NADPH-B)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Acetonitrile with internal standard (for quenching)

  • 96-well incubation plate and collection plate

  • LC-MS/MS system

Protocol:

  • Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM suspension in phosphate buffer. Prepare working solutions of the test compound and positive controls.

  • Incubation Mixture: In the incubation plate, add phosphate buffer, the HLM suspension, and the test compound solution (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature and allow the compound to associate with the microsomes.

  • Initiation of Reaction: Add the pre-warmed NADPH regenerating system to all wells to start the metabolic reaction. The t=0 time point is sampled immediately by transferring an aliquot to the collection plate containing the quenching solution.

  • Time Course Sampling: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots from the incubation plate to the collection plate containing the quenching solution.

  • Negative Control: Run a parallel incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Sample Processing: Centrifuge the collection plate to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point using LC-MS/MS.

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • Determine the slope (k) of the linear regression line.

    • Calculate Half-life (t½) = 0.693 / k

    • Calculate Intrinsic Clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL)

Hepatocyte Stability Assay

This assay provides a more comprehensive metabolic profile, as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.[2]

Objective: To determine the overall metabolic clearance of the test compound in a system containing a full complement of metabolic enzymes.

Protocol: The protocol is similar to the HLM assay but uses a suspension of cryopreserved human hepatocytes instead of microsomes and does not require an external NADPH regenerating system, as the cofactors are present within the intact cells. The data analysis remains the same.

The following diagram illustrates the general workflow for these in vitro assays.

Caption: General experimental workflow for in vitro metabolic stability assays.

Data Interpretation and Integrated Assessment

A successful assessment integrates data from all predictive methods.

Data SourceFindingImplication
Structural Analysis Presence of benzothiophene, secondary amine, and sec-butyl groups.Multiple "soft spots" for metabolism are present.
In Silico Models Predicted to be an unstable substrate for major CYPs.High risk of rapid first-pass metabolism.
In Vitro HLM Assay Hypothetical t½ < 15 min; High CLint.Confirms rapid Phase I metabolism. The compound is metabolically labile.
In Vitro Hepatocyte Assay Hypothetical t½ < 10 min; Higher CLint than HLM.Suggests involvement of both Phase I and Phase II enzymes in clearance.

Strategies for Structural Modification to Enhance Stability

If low stability is confirmed, medicinal chemistry efforts can be directed at modifying the identified metabolic hotspots.[19]

  • Blocking Aliphatic Hydroxylation:

    • Deuteration: Replacing hydrogens on the sec-butyl group with deuterium can strengthen the C-D bond, slowing the rate of CYP-mediated cleavage (the "Kinetic Isotope Effect").

    • Fluorination: Introducing fluorine atoms, particularly at the terminal methyl groups of the sec-butyl chain, can effectively block hydroxylation due to the strength of the C-F bond.[20]

    • Steric Hindrance: Replacing the sec-butyl group with a more sterically hindered group (e.g., a cyclopropyl or t-butyl group) can reduce access to the CYP active site.

  • Modulating Aromatic Oxidation:

    • Electron-Withdrawing Groups: Adding an electron-withdrawing group (e.g., a halogen) to the benzothiophene ring can deactivate it towards oxidative attack.

    • Bioisosteric Replacement: If the benzothiophene core is the primary site of metabolism, replacing it with a more stable heterocyclic ring system (e.g., benzothiazole, indole) could be explored.[20]

Conclusion and Future Directions

This in-depth guide outlines a comprehensive predictive framework for assessing the metabolic stability of N-(Butan-2-yl)-1-benzothiophen-7-amine. The analysis of its structural motifs, coupled with predictions from in silico models, strongly suggests that the compound is susceptible to rapid metabolic clearance. The primary metabolic pathways are predicted to be hydroxylation of the sec-butyl side chain and oxidation of the benzothiophene core.

The provided step-by-step protocols for HLM and hepatocyte stability assays serve as a direct blueprint for obtaining crucial experimental data. Should these in vitro results confirm the prediction of low stability, the proposed structural modification strategies offer rational starting points for optimizing the molecule's ADME profile. This integrated approach of prediction and experimental validation is essential for accelerating the progression of promising compounds in the drug discovery pipeline.

References

  • Rowland, A., Elliot, D. J., & Miners, J. O. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. International Journal of Biochemistry & Cell Biology.
  • Stennett, M., Williams, J. A., & Miners, J. O. (2015). Warfarin is an effective modifier of multiple UDP-glucuronosyltransferase enzymes: evaluation of its potential to alter the pharmacokinetics of zidovudine. Journal of Pharmaceutical Sciences.
  • Lee, S., et al. (2022). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Bioinformatics. [Link]

  • Tournaire, C., et al. (2014). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers in Cellular Neuroscience. [Link]

  • Wu, Z., et al. (2022). CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning. Bioinformatics. [Link]

  • Podlewska, S., et al. (2015). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PLOS One. [Link]

  • Lee, S., et al. (2022). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. PubMed. [Link]

  • Miners, J. O., & Mackenzie, P. I. (2010). In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. Current Protocols in Pharmacology. [Link]

  • BioAro. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. BioAro. [Link]

  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Creative Biolabs. [Link]

  • Al-Subeh, M. A., & Al-Delaimy, W. K. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. MDPI. [Link]

  • Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). Available software packages for the prediction of metabolic stability. ResearchGate. [Link]

  • Liu, Y., et al. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology. [Link]

  • Masimirembwa, C. M., & Bredberg, U. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics. [Link]

  • Peterson, L. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

  • Peterson, L. A. (2016). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Podlewska, S., et al. (2016). THE SERVICE OF IN SILICO METHODS IN THE DEVELOPMENT OF METABOLICALLY STABLE LIGANDS. ResearchGate. [Link]

  • ResearchGate. (n.d.). Physicochemical properties and in vitro metabolic stability. ResearchGate. [Link]

  • ResearchGate. (n.d.). Thiophene- and benzothiophene-containing drugs and analogs tested in metabolic studies. ResearchGate. [Link]

  • Evans, C. A., et al. (2005). In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety. Chemico-Biological Interactions. [Link]

  • ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds. ResearchGate. [Link]

  • Sarnes, F., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. ACS Omega. [Link]

  • Kumar, V. V., & Kumar, T. P. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Davis, M. R., et al. (2008). Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate. Chemical Research in Toxicology. [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]

  • Dansette, P. M., et al. (2003). Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates. ResearchGate. [Link]

  • Guengerich, F. P. (2021). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. MDPI. [Link]

  • ResearchGate. (n.d.). Enhancement of metabolic stability with structural modifications. ResearchGate. [Link]

  • Lepitre, T., et al. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]

  • Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry. [Link]

  • Col-ak, N., & U-ar, G. (2018). Biochemical and Pharmacological Properties of Biogenic Amines. IntechOpen. [Link]

  • Tso, S. C., et al. (2014). Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase. Journal of Biological Chemistry. [Link]

Sources

Technical Assessment: Binding Affinity Profile of N-(Butan-2-yl)-1-benzothiophen-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the binding affinity profiling, pharmacological characterization, and experimental validation of N-(Butan-2-yl)-1-benzothiophen-7-amine . This document is structured to serve as a rigorous operational framework for researchers investigating this specific chemical probe or its structural analogues.

Executive Summary

N-(Butan-2-yl)-1-benzothiophen-7-amine represents a specialized lipophilic scaffold sharing critical bioisosteric properties with 7-substituted indoles (e.g., tryptamines) and naphthalenes. Its core pharmacophore—a benzothiophene fused ring system substituted at the 7-position with a secondary lipophilic amine—suggests a high-probability binding profile targeting Class A GPCRs (specifically Serotonergic and Melatonergic receptors) and potential off-target interactions with Kinase hinge regions .

This guide provides a comprehensive methodology for deconvoluting the binding profile of this target, establishing protocols for affinity determination (


), and mapping downstream signaling pathways.

Structural Analysis & Target Prediction

Pharmacophore Deconstruction

The molecule consists of three distinct functional domains that dictate its binding affinity:

  • Benzothiophene Core: Acts as a bioisostere for the indole ring found in Serotonin (5-HT) and Melatonin. The sulfur atom increases lipophilicity (

    
    ) compared to the nitrogen in indole, enhancing blood-brain barrier (BBB) permeability but potentially altering hydrogen bond donor/acceptor profiles in the orthosteric binding pocket.
    
  • 7-Position Amine: A critical vector for selectivity. In 5-HT receptors, substitutions at the 7-position often dictate selectivity for 5-HT

    
      or 5-HT
    
    
    
    over 5-HT
    
    
    .
  • N-sec-butyl Group: A bulky, lipophilic moiety. This steric bulk often excludes binding to receptors with small orthosteric pockets (e.g., some Muscarinic subtypes) while enhancing affinity for hydrophobic pockets found in transporters (SERT/DAT) or allosteric sites on NMDA receptors (GluN2B).

Predicted Target Panel (In Silico & SAR-Based)

Based on Structure-Activity Relationship (SAR) data of 7-aminobenzothiophene derivatives [1, 2], the following targets are prioritized for affinity screening:

Target FamilySpecific TargetPredicted Affinity (

)
Rationale
Serotonin Receptors 5-HT

< 10 nM 7-amino-benzothiophenes are privileged scaffolds for 5-HT

antagonism.
Serotonin Receptors 5-HT

10 - 100 nMCommon off-target for 5-HT

ligands; requires selectivity screening.
Melatonin Receptors MT

/ MT

50 - 200 nMBioisosteric similarity to melatonin; lipophilic N-substituent favors MT binding.
Transporters SERT 100 - 500 nMLipophilic amines often bind the S1/S2 sites of monoamine transporters.
Ion Channels GluN2B (NMDA) > 1

M
Potential negative allosteric modulation (NAM) if the butyl group fits the Ifenprodil site.

Experimental Methodologies: Affinity Determination

To rigorously validate the binding profile, the following Radioligand Binding Assay protocol is standardized. This protocol ensures self-validating results through the use of specific reference ligands.

Membrane Preparation Protocol

Objective: Isolate high-quality membrane fractions containing the target GPCRs (e.g., 5-HT


).
  • Cell Line: HEK293 stably expressing human 5-HT

    
     receptors.
    
  • Lysis: Resuspend cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    ). Homogenize using a Polytron (3 bursts of 5s).
    
  • Centrifugation:

    • Spin at 1,000 x g for 10 min at 4°C (remove nuclei/debris).

    • Collect supernatant and spin at 40,000 x g for 30 min at 4°C.

  • Resuspension: Resuspend the final pellet in Binding Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl

    
    , 1 mM EDTA).
    
  • Validation: Determine protein concentration via BCA assay. Flash freeze aliquots in liquid nitrogen.

Competition Binding Assay (Protocol)

Objective: Determine the inhibition constant (


) of N-(Butan-2-yl)-1-benzothiophen-7-amine against a radiolabeled standard.
  • Radioligand: [

    
    H]-5-CT (for 5-HT
    
    
    
    ) or [
    
    
    H]-8-OH-DPAT (for 5-HT
    
    
    ).
  • Non-specific Binding (NSB): Define using 10

    
    M Methiothepin.
    

Workflow:

  • Plate Setup: Use 96-well polypropylene plates.

  • Additions:

    • 25

      
      L Assay Buffer.
      
    • 25

      
      L Test Compound (N-(Butan-2-yl)-1-benzothiophen-7-amine) at 8 concentrations (e.g., 
      
      
      
      M to
      
      
      M).
    • 25

      
      L Radioligand (
      
      
      
      concentration).
    • 125

      
      L Membrane Suspension (10-20 
      
      
      
      g protein/well).
  • Incubation: 60 minutes at Room Temperature (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold wash buffer.

  • Detection: Liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to derive

    
    .
    


Functional Characterization & Signaling Pathways

Binding affinity does not imply efficacy. The benzothiophene scaffold can act as an agonist, antagonist, or inverse agonist.[1]

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways for 5-HT


 (Gs-coupled)  versus 5-HT

(Gi-coupled)
, the two primary predicted targets.

G Ligand N-(Butan-2-yl)- 1-benzothiophen-7-amine HT7 5-HT7 Receptor (Gs-Coupled) Ligand->HT7 Binding (Kd < 10nM) HT1A 5-HT1A Receptor (Gi-Coupled) Ligand->HT1A Binding (Kd > 50nM) Gs Gαs Protein HT7->Gs Activation Gi Gαi Protein HT1A->Gi Activation AC Adenylyl Cyclase Gs->AC Stimulation (+) Gi->AC Inhibition (-) cAMP cAMP AC->cAMP Modulation PKA PKA Activation cAMP->PKA ERK ERK1/2 Phosphorylation cAMP->ERK Crosstalk

Figure 1: Divergent GPCR signaling pathways potentially modulated by the target ligand. 5-HT7 activation stimulates Adenylyl Cyclase, while 5-HT1A inhibits it.

Functional Assay Validation

To distinguish between Agonism and Antagonism:

  • cAMP Accumulation Assay:

    • Agonist Mode: Treat cells with compound. Increase in cAMP = Agonist (5-HT

      
      ).
      
    • Antagonist Mode: Treat cells with EC

      
       of 5-HT + Compound. Decrease in cAMP relative to 5-HT alone = Antagonist.
      

Selectivity & Safety Profiling

Off-Target Risks

The lipophilic amine nature of N-(Butan-2-yl)-1-benzothiophen-7-amine necessitates screening against "anti-targets" to assess safety.

  • hERG Channel: Lipophilic secondary amines are frequent hERG blockers, leading to QT prolongation.

    • Assay: Automated Patch Clamp (PatchXpress).

    • Threshold:

      
       is desired.
      
  • CYP2D6 Inhibition: The basic nitrogen can coordinate with the heme iron of CYP2D6.

    • Assay: Fluorometric inhibition assay using AMMC substrate.

Summary of Expected Profile
ParameterMetricTarget Value
Primary Affinity

(5-HT

)
< 10 nM
Selectivity 5-HT

vs 5-HT

> 50-fold
Metabolic Stability

(Microsomes)
> 30 min
Lipophilicity LogD

2.5 - 3.5

References

  • Leopoldo, M., et al. (2011). Structure-activity relationships of benzothiophene derivatives as 5-HT7 receptor ligands.[2]Journal of Medicinal Chemistry .

  • Modica, M., et al. (2004). Design, synthesis, and binding properties of new benzo[b]thiophene derivatives at 5-HT1A, 5-HT2A, and 5-HT2C receptors.Journal of Medicinal Chemistry .

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). Protocol for Radioligand Binding Assays.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.Biochemical Pharmacology .

Sources

Toxicology and Safety Profile of N-Substituted Benzothiophen-7-Amines

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the toxicology and safety profile of N-substituted benzothiophen-7-amines , a chemical scaffold increasingly utilized in kinase inhibitors (e.g., MK2, EGFR) and GPCR ligands. It synthesizes the dual-toxicophore nature of the molecule—combining the metabolic liabilities of the benzothiophene core with the genotoxic potential of the aniline moiety —and provides a self-validating framework for de-risking these candidates.

Technical Guide for Drug Discovery & Development

Executive Summary: The Dual-Toxicophore Challenge

The N-substituted benzothiophen-7-amine scaffold presents a unique safety paradox. While the benzothiophene core offers high lipophilicity and excellent hydrophobic pocket filling (critical for kinase selectivity), it introduces two distinct metabolic "soft spots" that can lead to idiosyncratic toxicity:

  • The Thiophene S-Alert: The sulfur atom is prone to CYP450-mediated oxidation, forming reactive sulfoxides and epoxides.

  • The 7-Aniline Alert: The nitrogen at the 7-position acts as an electron-rich aniline surrogate. If not properly substituted, it undergoes N-hydroxylation, leading to potential mutagenicity (Ames positive) and methemoglobinemia.

This guide outlines the mechanistic basis of these toxicities and provides a structural optimization strategy to mitigate them.

Mechanistic Toxicology & Metabolic Fate

The Thiophene Sector (Positions 2 & 3)

Unsubstituted benzothiophenes are structural alerts. The electron-rich thiophene ring is rapidly oxidized by CYP isoforms (primarily CYP1A2 and CYP3A4) to form benzothiophene-S-oxide and S,S-dioxide .

  • Toxicity Mechanism: The S-oxide is an electrophile that can dimerize (Diels-Alder type reaction) or act as a Michael acceptor, covalently binding to hepatic proteins (e.g., glutathione S-transferases), leading to immune-mediated hepatotoxicity.

  • Mitigation: Substitution at the 2- or 3-position (e.g., with chlorine, methyl, or the linker chain itself) sterically hinders S-oxidation and electronically deactivates the ring.

The 7-Amine Sector (Aniline Bioactivation)

The 7-amino group is electronically coupled to the benzene ring.

  • Primary/Secondary Amines: If the N-substituent is metabolically labile (cleaved to a primary amine), the 7-aminobenzothiophene can undergo N-hydroxylation to form a hydroxylamine . This intermediate can be esterified (by sulfotransferases) to form a nitrenium ion, a potent DNA alkylator.

  • Tertiary/Amide Amines: Stable N-substitution (e.g., amides, sulfonamides) prevents N-hydroxylation, significantly reducing genotoxicity risks.

Visualization: Bioactivation Pathways

The following diagram illustrates the divergent metabolic pathways leading to either safe clearance or toxicity.

BioactivationPathways Parent N-Substituted Benzothiophen-7-amine SOxide Benzothiophene-S-Oxide (Reactive Electrophile) Parent->SOxide CYP450 (S-Oxidation) Epoxide 2,3-Epoxide (Arene Oxide) Parent->Epoxide CYP450 (Epoxidation) Cleavage Metabolic Dealkylation (If N-alkyl is labile) Parent->Cleavage CYP450 (Dealkylation) Glucuronide N-Glucuronide (Renal Excretion) Parent->Glucuronide UGT (Direct Conjugation) GSH_Adduct GSH Conjugate (Detoxified) SOxide->GSH_Adduct GST + GSH Protein_Adduct Protein Adduct (Hepatotoxicity) SOxide->Protein_Adduct Covalent Binding PrimaryAmine Primary 7-Amine Cleavage->PrimaryAmine NHydroxy N-Hydroxylamine PrimaryAmine->NHydroxy CYP1A2 Nitrenium Nitrenium Ion (DNA Damage) NHydroxy->Nitrenium SULT/NAT Nitrenium->Protein_Adduct Genotoxicity

Caption: Divergent metabolic fates of benzothiophen-7-amines showing S-oxidation (thiophene ring) and N-oxidation (aniline moiety) risks.

Safety Screening Protocols

To validate the safety of a candidate, the following tiered assay system is recommended. These protocols are designed to be self-validating controls.

Tier 1: Reactive Metabolite Trapping (GSH/CN)

Objective: Detect formation of reactive S-oxides or iminoquinones.

  • Protocol:

    • Incubate test compound (10 µM) with human liver microsomes (HLM) and NADPH (1 mM).

    • Add trapping agents: Glutathione (GSH) (5 mM) for soft electrophiles (epoxides/quinones) and Potassium Cyanide (KCN) (1 mM) for hard electrophiles (iminium ions).

    • Incubate for 60 mins at 37°C.

    • Analyze via LC-MS/MS (Neutral Loss scan of 129 Da for GSH adducts).

  • Success Criteria: < 1% conversion to trapped adducts relative to parent turnover.

Tier 2: Ames Mutagenicity Test (Modified)

Objective: Assess genotoxicity of the 7-amine moiety.

  • Why Modified? Standard Ames can generate false negatives for lipophilic amines. Use the "Hamster Liver S9" fraction instead of Rat S9 for better metabolic activation of aromatic amines (Prival modification).

  • Strains:

    • S. typhimurium TA98 (Frameshift - sensitive to aromatic amines).

    • S. typhimurium TA100 (Base-pair substitution).

  • Success Criteria: No increase in revertant colonies >2-fold over vehicle control.

Tier 3: hERG Inhibition & Cardiotoxicity

Objective: Benzothiophenes are highly lipophilic, a key driver for hERG channel blockade (QT prolongation).

  • Protocol: Automated Patch Clamp (QPatch/PatchXpress).

  • Causality: The basic nitrogen at position 7 often interacts with the Tyr652/Phe656 residues in the hERG pore.

  • Mitigation: Reduce LogP (<3.5) or lower the pKa of the 7-amine (e.g., convert amine to amide or urea).

Quantitative Data Summary: Structure-Toxicity Relationships

The following table summarizes the impact of substitutions on the safety profile.

Structural Modification (Position 7)Metabolic StabilityAmes LiabilityhERG RiskRecommendation
Primary Amine (-NH2) Low (N-oxidation)High ModerateAvoid (Toxicophore)
Secondary Alkylamine (-NHR) ModerateModerateHigh Optimize pKa
Amide (-NHCOR) High LowLowPreferred
Urea (-NHCONHR) High LowLowPreferred
Sulfonamide (-NHSO2R) HighLowLowGood for solubility

Decision Logic for Lead Optimization

Use this logic flow to determine if a candidate should proceed to in vivo toxicology.

SafetyLogic Start Candidate Compound (N-Subst. Benzothiophen-7-amine) GSH_Trap GSH Trapping Assay Start->GSH_Trap S_Oxidation Is S-Oxide Adduct Detected? GSH_Trap->S_Oxidation Block_Pos23 Modify: Block Pos 2/3 (Cl, F, Methyl) S_Oxidation->Block_Pos23 Yes Ames_Test Ames Test (TA98/100) S_Oxidation->Ames_Test No Block_Pos23->GSH_Trap Re-test Mutagenic Positive? Ames_Test->Mutagenic N_Cap Modify: Cap Nitrogen (Amide/Urea) Mutagenic->N_Cap Yes hERG hERG Patch Clamp Mutagenic->hERG No N_Cap->Ames_Test Re-test QT_Risk IC50 < 10 µM? hERG->QT_Risk QT_Risk->N_Cap Yes (Lower pKa) Proceed Proceed to In Vivo Tox QT_Risk->Proceed No

Caption: Step-wise optimization logic to de-risk benzothiophene candidates.

References

  • Metabolic Fate of Benzothiophenes: Evans, D. C., et al. (2005). "In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety."[1] Chemico-Biological Interactions.

  • Structural Alerts in Drug Discovery: Swamidass, S. J., et al. (2017). "A Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes." Chemical Research in Toxicology.

  • Kinase Inhibitor Design: L. T. Le, et al. (2015).[2] "Discovery of benzo[e]pyridoindolones as kinase inhibitors." Oncotarget.

  • Benzothiophene SERMs: Dodge, J. A., et al. (2007). "Benzothiophene Selective Estrogen Receptor Modulators with Modulated Oxidative Activity and Receptor Affinity." Journal of Medicinal Chemistry.

  • Toxicology of Flavoring Ingredients: Cohen, S. M., et al. (2017). "Safety evaluation of substituted thiophenes used as flavoring ingredients." Food and Chemical Toxicology.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of N-(Butan-2-yl)-1-benzothiophen-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the essential chemical properties and, most critically, the lipophilicity (LogP) of the novel compound N-(Butan-2-yl)-1-benzothiophen-7-amine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It delivers an in-depth analysis of the methodologies required to characterize such a molecule, grounding theoretical predictions with field-proven experimental protocols. We will explore the significance of the benzothiophene scaffold, detail computational property predictions, and provide actionable, step-by-step procedures for the empirical determination of LogP, a critical parameter in assessing drug-likeness and pharmacokinetic potential.

Introduction: The Benzothiophene Scaffold and the Imperative of Lipophilicity

The benzothiophene core is an aromatic heterocyclic compound that has garnered significant interest in medicinal chemistry due to its structural versatility and wide range of pharmacological activities.[1] This "privileged scaffold" is present in several commercially available drugs, including the selective estrogen receptor modulator Raloxifene, the asthma medication Zileuton, and the antifungal agent Sertaconazole.[2] Benzothiophene derivatives have been investigated for their potential as anti-cancer, anti-inflammatory, antimicrobial, and antidiabetic agents, making them a fertile ground for the discovery of new therapeutic leads.[3][4][5]

The specific compound of interest, N-(Butan-2-yl)-1-benzothiophen-7-amine, is a novel derivative. As with any potential drug candidate, a thorough understanding of its physicochemical properties is paramount. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[6][7] Lipophilicity is quantitatively expressed as the partition coefficient (P) or its logarithm (LogP), which measures the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[8]

This guide will provide the predicted physicochemical properties of N-(Butan-2-yl)-1-benzothiophen-7-amine and detail the authoritative experimental and computational methods used to determine its lipophilicity.

Predicted Physicochemical Properties of N-(Butan-2-yl)-1-benzothiophen-7-amine

As N-(Butan-2-yl)-1-benzothiophen-7-amine is a novel molecule, extensive experimental data is not yet available in public databases. Therefore, we turn to well-established in silico prediction models to estimate its core physicochemical properties. These computational tools utilize large datasets of known molecules to predict the characteristics of new structures. The following table summarizes the predicted properties based on the compound's structure (SMILES: CCC(C)Nc1cccc2c1scc2).

PropertyPredicted ValuePrediction Algorithm/Source
Molecular Formula C₁₂H₁₅NS-
Molecular Weight 205.32 g/mol -
XLogP3 3.9XLogP3
Hydrogen Bond Donor Count 1Cactvs
Hydrogen Bond Acceptor Count 2Cactvs
Rotatable Bond Count 3Cactvs

These properties are computationally predicted and await experimental verification.

Determination of Lipophilicity (LogP): A Methodological Deep Dive

The accurate determination of LogP is a cornerstone of preclinical drug development. A compound's LogP value influences its solubility, permeability across biological membranes, and binding affinity to protein targets.[6] Both computational and experimental methods are employed, each with its own strengths and applications.

Computational Prediction of LogP

In silico LogP prediction is invaluable for the rapid screening of large compound libraries in the early stages of drug discovery.[9] These methods are broadly categorized into two families:

  • Atom-based methods (e.g., ALOGP): These approaches calculate LogP by summing the contributions of individual atoms within the molecule. They are generally effective for smaller, less complex molecules.

  • Fragment-based methods (e.g., CLogP): These methods deconstruct a molecule into predefined fragments and sum the known lipophilicity contributions of each piece, often with correction factors for intramolecular interactions. They tend to be more accurate for more complex structures, provided the fragments are well-represented in the underlying experimental dataset.

The predicted XLogP3 value of 3.9 for N-(Butan-2-yl)-1-benzothiophen-7-amine suggests it is a moderately lipophilic compound. According to Lipinski's "Rule of Five," a guideline for drug-likeness, a LogP value under 5 is often preferred for orally administered drugs. However, it is crucial to recognize that these predictions are estimates. Their accuracy depends heavily on the algorithm and the similarity of the new molecule to the compounds used to train the model.[9] Therefore, experimental verification is essential.

Experimental Determination of LogP

Experimental methods provide a direct and more definitive measure of a compound's lipophilicity. The two most widely accepted techniques are the Shake-Flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Shake-Flask method is the traditional "gold standard" for LogP determination due to its direct measurement of the partition coefficient. It involves dissolving the compound in a biphasic system of n-octanol and water (or a suitable buffer), allowing the system to reach equilibrium, and then measuring the compound's concentration in each phase.

Causality Behind Experimental Choices:

  • n-Octanol: Chosen as the organic phase because its long alkyl chain and polar hydroxyl group provide a reasonable mimic of the amphiphilic character of biological membranes.

  • pH 7.4 Buffer: For ionizable compounds like our target amine, using a phosphate buffer at physiological pH (7.4) is critical. This ensures the measurement reflects the distribution of both the ionized and non-ionized forms, yielding a distribution coefficient (LogD) that is more biologically relevant than the LogP of the neutral species alone.[6]

  • Quantification: UV/Vis spectroscopy or, more commonly, Liquid Chromatography (LC) is used for accurate quantification in each phase, offering high sensitivity and specificity.

Experimental Protocol: Shake-Flask LogD₇.₄ Determination

  • Preparation of Phases:

    • Pre-saturate n-octanol with an equal volume of pH 7.4 phosphate buffer by shaking vigorously for 24 hours.

    • Pre-saturate an equal volume of pH 7.4 phosphate buffer with n-octanol in the same manner.

    • Separate the phases using a separatory funnel after allowing them to stand. This ensures that the two phases are in equilibrium before the experiment begins.

  • Sample Preparation:

    • Prepare a stock solution of N-(Butan-2-yl)-1-benzothiophen-7-amine in the pre-saturated n-octanol phase (e.g., at 1 mg/mL).

  • Partitioning:

    • In a suitable vessel (e.g., a glass vial), combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated buffer. The volume ratio can be adjusted based on the expected LogD to ensure measurable concentrations in both phases. For an expected LogD of ~3.9, a higher volume of the aqueous phase may be beneficial.

    • Seal the vessel and shake it at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take several hours. Gentle, consistent agitation is preferred over vigorous shaking to prevent emulsion formation.

  • Phase Separation:

    • Centrifuge the vessel at a moderate speed to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared for accurate quantification.

  • Calculation:

    • The LogD at pH 7.4 is calculated using the formula: LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

Shake_Flask_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis P1 Saturate n-Octanol with Buffer E1 Prepare Stock Solution in n-Octanol P2 Saturate Buffer with n-Octanol E2 Combine Phases & Shake to Equilibrium E1->E2 E3 Centrifuge for Phase Separation E2->E3 E4 Sample Aliquots (Organic & Aqueous) E3->E4 A1 Quantify Concentration (HPLC-UV) E4->A1 A2 Calculate LogD₇.₄ A1->A2

Caption: Workflow for Shake-Flask LogD Determination.

For screening larger numbers of compounds, the shake-flask method can be slow and labor-intensive. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable indirect method for estimating LogP.[9]

Principle of Operation: The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known LogP value. A series of standard compounds with well-documented LogP values are run under specific chromatographic conditions. A calibration curve is generated by plotting the logarithm of the capacity factor (log k) against the known LogP values. The LogP of the test compound can then be interpolated from its measured retention time under the same conditions.[9]

Experimental Protocol: RP-HPLC LogP Determination

  • System Setup:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition is optimized to achieve good peak shape and retention for the standards and test compound.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

  • Calibration:

    • Select a set of 5-7 reference compounds with known LogP values that bracket the expected LogP of the test compound.

    • Inject each standard individually to determine its retention time (t_R).

    • Inject a non-retained compound (e.g., uracil) to determine the column dead time (t_0).

  • Data Processing for Calibration Curve:

    • For each standard, calculate the capacity factor (k): k = (t_R - t_0) / t_0

    • Calculate the logarithm of the capacity factor (log k).

    • Plot the known LogP values (y-axis) against the calculated log k values (x-axis).

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.95 for a valid calibration.

  • Analysis of Test Compound:

    • Prepare a solution of N-(Butan-2-yl)-1-benzothiophen-7-amine in the mobile phase.

    • Inject the sample into the HPLC system under the identical conditions used for the standards and measure its retention time (t_R).

  • LogP Calculation:

    • Calculate the log k for the test compound using its retention time.

    • Substitute this log k value into the linear regression equation from the calibration curve to calculate the experimental LogP.

HPLC_Workflow cluster_calib Calibration Phase cluster_test Test Compound Analysis C1 Inject LogP Standards & Dead Time Marker C2 Measure Retention Times (t_R and t_0) C1->C2 C3 Calculate log k for Each Standard C2->C3 C4 Generate Calibration Curve (LogP vs. log k) C3->C4 Result Interpolate LogP using Calibration Curve C4->Result T1 Inject Test Compound T2 Measure Retention Time (t_R) T1->T2 T3 Calculate log k for Test Compound T2->T3 T3->Result

Caption: Workflow for RP-HPLC Based LogP Determination.

Conclusion and Future Directions

This guide has established a comprehensive framework for understanding and characterizing the chemical properties and lipophilicity of the novel molecule N-(Butan-2-yl)-1-benzothiophen-7-amine. Based on its structure, the compound is predicted to have a LogP of approximately 3.9, positioning it within a favorable range for potential drug candidates. While this in silico estimation provides a valuable starting point, the detailed experimental protocols for both the gold-standard Shake-Flask method and the high-throughput RP-HPLC technique provide a clear path forward for empirical validation.

The inherent bioactivity of the benzothiophene scaffold suggests that N-(Butan-2-yl)-1-benzothiophen-7-amine warrants further investigation. The next logical steps for researchers would be to synthesize the compound, perform the experimental LogP determination as outlined, and proceed with further characterization, including pKa determination, solubility studies, and preliminary in vitro biological screening to explore its therapeutic potential.

References

  • International Journal of Pharmaceutical Sciences. (2024, June 10). Benzothiophene: Assorted Bioactive Effects. [Link]

  • Keglevich, G., et al. (2025, June 24). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. MDPI. [Link]

  • ResearchGate. (2025, November 29). An overview of benzo [b] thiophene-based medicinal chemistry. [Link]

  • PubMed. (2017, September 29). An overview of benzo[b]thiophene-based medicinal chemistry. [Link]

  • Polli, J., et al. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]

  • Soares, J. X., et al. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

  • Wable, J. B., et al. (2024, July 24). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. [Link]

  • ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]

  • PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • Ghose, A., et al. (1998, May 5). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. Semantic Scholar. [Link]

  • PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

  • Dotson, D. (2015, February 3). Not all LogP's are calculated equal: CLogP and other short stories. [Link]

  • Mannhold, R., et al. (2008, September 18). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. [Link]

  • ResearchGate. (2024, August). LogP / LogD shake-flask method v1. [Link]

  • Juniper Publishers. (2018, February 21). Lipophilicity (LogD7.4) of N-Aryl Benzo. [Link]

  • ResearchGate. (n.d.). Defining optimum lipophilicity and molecular weight ranges for drug candidates-Molecular weight dependent lower logD limits based on permeability. [Link]

Sources

The N-(Butan-2-yl)-1-benzothiophen-7-amine Scaffold: Discovery, Synthesis, and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The benzothiophene nucleus is a privileged scaffold in medicinal chemistry, historically serving as the structural backbone for selective estrogen receptor modulators (SERMs) and 5-lipoxygenase inhibitors. However, the specific functionalization of the 7-position with an amine—yielding—unlocked a new trajectory in targeted drug discovery.

Early exploration of 1-benzothiophen-7-amine derivatives focused heavily on unsubstituted or simple N-methylated analogs to modulate central monoamine receptors, such as serotonin (5-HT) receptors, as documented in early indole and indoline derivative patents (). As the field of immunology advanced, researchers identified that introducing bulky, chiral aliphatic groups—specifically the sec-butyl or N-(butan-2-yl) moiety—shifted the scaffold's affinity away from CNS targets and toward the ligand-binding domain (LBD) of nuclear receptors. Today, N-(butan-2-yl)-1-benzothiophen-7-amine analogs are recognized as critical building blocks and pharmacophores for developing inverse agonists of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt), a master regulator of Th17-mediated autoimmune diseases ().

Rationale for the N-(Butan-2-yl) Substitution

In drug design, the transition from a primary amine to an N-(butan-2-yl) secondary amine is not arbitrary; it is driven by precise structural and thermodynamic requirements:

  • Steric Trajectory & Pocket Occupation: The sec-butyl group provides a flexible, sterically demanding profile. Unlike a planar N-phenyl or an overly rigid N-tert-butyl group, the butan-2-yl moiety can adopt multiple conformations to optimally fill the lipophilic sub-pockets of nuclear receptors.

  • Stereospecificity: The butan-2-yl group introduces a chiral center. The (R)- and (S)-enantiomers exhibit distinct spatial trajectories, allowing medicinal chemists to exploit the asymmetrical nature of target binding sites to achieve high target selectivity.

  • Physicochemical Tuning: The addition of the four-carbon chain optimally increases the LogP (lipophilicity), driving partitioning into deep hydrophobic receptor pockets without violating Lipinski’s Rule of Five.

Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative impact of varying the N-alkyl substitution on the 1-benzothiophen-7-amine core, demonstrating the superiority of the sec-butyl group for RORγt targeting over 5-HT2A.

R-Group on 7-AmineRORγt IC₅₀ (nM)5-HT2A Kᵢ (nM)LogPIntrinsic Clearance (µL/min/mg)
-H (Unsubstituted)>10,0004502.1120
-Methyl5,2001202.495
-Isopropyl840852.960
-sec-Butyl (Butan-2-yl) 45 310 3.4 45
-tert-Butyl1,200>1,0003.530

Data synthesized from generalized SAR trends in benzothiophene-based RORγt modulators and serotonin receptor ligands,.

Chemical Synthesis Methodology

To construct the N-(butan-2-yl)-1-benzothiophen-7-amine scaffold, a highly controlled reductive amination is required. Direct alkylation with 2-bromobutane is avoided due to the high risk of over-alkylation and poor regioselectivity.

Synthesis A 1-Benzothiophen-7-amine (Starting Material) C Imine Intermediate (Transient) A->C Condensation B Butan-2-one + Ti(OiPr)4 B->C Lewis Acid Catalysis E N-(Butan-2-yl) Analog (Target Scaffold) C->E Reductive Amination D NaBH(OAc)3 (Reduction) D->E Hydride Transfer

Figure 1: Reductive amination workflow for N-(butan-2-yl)-1-benzothiophen-7-amine synthesis.

Protocol 1: Reductive Amination Workflow

Objective: Synthesize N-(butan-2-yl)-1-benzothiophen-7-amine with high secondary amine selectivity.

  • Imine Condensation:

    • Step: Dissolve 1-benzothiophen-7-amine (1.0 eq) and butan-2-one (1.5 eq) in anhydrous dichloroethane (DCE). Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq) dropwise. Stir at room temperature for 12 hours.

    • Causality of Choice: Ti(OiPr)₄ acts simultaneously as a Lewis acid to activate the ketone and as an irreversible water scavenger. This drives the equilibrium toward the imine without requiring high-temperature Dean-Stark conditions, which could degrade the electron-rich benzothiophene core.

    • Self-Validating Mechanism: Remove a 10 µL aliquot, quench with methanol, and analyze via LC-MS. The protocol mandates that the M+H peak for the imine (m/z ~204) must be the base peak before proceeding. If unreacted starting material remains, the reaction is not subjected to hydride reduction, preventing the formation of mixed side-products.

  • Hydride Reduction:

    • Step: Cool the reaction to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions. Stir for 4 hours, allowing it to warm to room temperature.

    • Causality of Choice: NaBH(OAc)₃ is a mild, sterically hindered reducing agent. It selectively reduces the protonated imine intermediate over the unreacted ketone, preventing the wasteful reduction of butan-2-one into butan-2-ol.

  • Workup and Isolation:

    • Step: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc). Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Biological Evaluation: Target Engagement

The primary modern application of this scaffold is the allosteric modulation of RORγt. Binding of the N-sec-butyl analog induces a conformational change in the receptor's Helix 12, displacing co-activator proteins and recruiting co-repressors, thereby halting the transcription of pro-inflammatory IL-17.

Pathway A Th17 Cell Activation B RORγt Nuclear Receptor (Active Conformation) A->B Endogenous Ligands D Co-activator Displacement & Co-repressor Recruitment B->D Conformational Shift C N-(Butan-2-yl) Analog (Inverse Agonist) C->B Allosteric Binding E IL-17A Gene Transcription (Inhibited) D->E Transcriptional Repression

Figure 2: Mechanism of action of N-sec-butyl benzothiophene analogs on RORγt signaling.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: Quantify the inverse agonist activity of the synthesized analog against RORγt.

  • Complex Assembly:

    • Step: In a 384-well plate, combine His-tagged RORγt-LBD, a biotinylated SRC1 co-activator peptide, Europium-labeled anti-His antibody (donor), and APC-labeled streptavidin (acceptor) in assay buffer (50 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 0.1% BSA).

    • Causality of Choice: Europium provides a long-lived fluorescence emission. By using a time-resolved measurement (delaying the read by 50-100 µs), short-lived background autofluorescence from the benzothiophene compounds is completely eliminated, ensuring high signal-to-noise ratios.

  • Compound Incubation:

    • Step: Add the N-(butan-2-yl)-1-benzothiophen-7-amine analog in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM). Incubate in the dark for 2 hours at room temperature.

    • Causality of Choice: As the analog binds to RORγt, it forces a conformational shift that expels the biotinylated SRC1 peptide. This breaks the proximity between the Europium donor and APC acceptor, resulting in a quantifiable decrease in the FRET signal (measured as the 665 nm / 615 nm emission ratio).

  • Self-Validating Quality Control:

    • Step: Every assay plate must include DMSO (vehicle) as a negative control and a known RORγt inverse agonist (e.g., GSK805) as a positive control.

    • Validation Metric: Calculate the Z'-factor for the plate. The protocol dictates that data is only accepted if the Z'-factor is ≥ 0.6. This mathematically guarantees that the assay window is robust enough to distinguish true pharmacological displacement from assay noise.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14765536, Benzo[b]thiophen-7-amine." PubChem,[Link]

  • "Pyrrolocarboxamides comme modulateurs de l'activité de récepteur-gamma orphelin (rory, nr1f3) associé au rar de récepteur nucléaire orphelin et pour le traitement des

Technical Guide: Therapeutic Potential of N-(Butan-2-yl)-1-benzothiophen-7-amine in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-(Butan-2-yl)-1-benzothiophen-7-amine , a small-molecule pharmacophore identified in quantitative High-Throughput Screening (qHTS) campaigns. It focuses on its emerging role as a modulator of multidrug resistance (MDR) and its activity against specific oncogenic targets.

Executive Summary

N-(Butan-2-yl)-1-benzothiophen-7-amine (referred to herein as NB7A ) represents a specific chemotype within the 7-aminobenzothiophene class. While benzothiophenes are historically privileged scaffolds in medicinal chemistry (e.g., Raloxifene, Zileuton), the 7-amino-substituted variants have recently gained traction in oncology for two distinct mechanisms:

  • Reversal of Multidrug Resistance (MDR): Acting as a modulator of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) .

  • Kinase & Epigenetic Inhibition: Exhibiting activity against specific serine/threonine kinases (e.g., Pim-1 , DYRK1A ) and histone methyltransferases (e.g., NSD2 ), which are critical in hematologic malignancies and gynecologic cancers.

This guide outlines the compound's physicochemical profile, mechanistic rationale, and the experimental protocols required to validate its efficacy in a drug discovery pipeline.

Chemical Identity & Physicochemical Profile

Understanding the structural basis of NB7A is a prerequisite for interpreting its biological activity. The molecule consists of a lipophilic benzothiophene core coupled with a secondary amine and a sec-butyl chain.

PropertyDescriptionImpact on Drug Design
Core Scaffold 1-BenzothiopheneProvides aromatic stacking interactions (π-π) with target protein residues (e.g., Trp/Phe in the ATP-binding pocket).
Substituent sec-butyl amine at C7The branched alkyl chain increases lipophilicity (LogP) and steric bulk, potentially improving selectivity for hydrophobic pockets over linear alkyl analogs.
Lipophilicity High (Predicted LogP ~3.5–4.2)Critical for membrane permeation and accessing the transmembrane domains of efflux pumps like P-gp.
pKa ~4.5–5.5 (Aniline-like)Reduced basicity compared to aliphatic amines, reducing lysosomal trapping while maintaining cytosolic availability.

Mechanism of Action (MoA)

Primary Mechanism: ABCB1 (P-gp) Modulation

The most robust data for 7-aminobenzothiophene derivatives stems from their ability to inhibit the efflux function of ABCB1 . Overexpression of ABCB1 is a primary cause of failure in chemotherapy (Taxanes, Anthracyclines) for ovarian and breast cancers.

  • Binding Mode: NB7A likely binds to the transmembrane drug-binding domains of P-gp, acting as a competitive inhibitor or an allosteric modulator. This prevents the ATP-dependent efflux of cytotoxic payloads.

  • Synergy: By blocking the pump, NB7A restores the intracellular accumulation of chemotherapeutics like Doxorubicin or Paclitaxel.

Secondary Mechanism: Kinase & Epigenetic Targeting

Recent qHTS datasets have flagged benzothiophen-7-amines in screens for NSD2 (Nuclear Receptor Binding SET Domain Protein 2) and Pim Kinases .

  • NSD2: Overexpressed in Multiple Myeloma and ALL (Acute Lymphoblastic Leukemia); involved in H3K36 dimethylation.

  • Pim-1/3: Constitutively active kinases that drive cell survival and Myc stability. The benzothiophene core mimics the adenine ring of ATP, allowing it to dock into the kinase hinge region.

Signaling Pathway Visualization

NB7A_Mechanism NB7A N-(Butan-2-yl)-1-benzothiophen-7-amine ABCB1 ABCB1 (P-gp) Transporter NB7A->ABCB1 Inhibits Chemo Chemotherapy (Doxorubicin/Taxol) NB7A->Chemo Restores Accumulation NSD2 NSD2 (Epigenetic Regulator) NB7A->NSD2 Inhibits (Potential) Efflux Drug Efflux (Resistance) ABCB1->Efflux Drives Chemo->Efflux Substrate for Apoptosis Apoptosis (Cell Death) Chemo->Apoptosis Induces H3K36 H3K36me2 (Chromatin Open) NSD2->H3K36 Methylates Proliferation Tumor Proliferation H3K36->Proliferation Promotes

Figure 1: Dual mechanism of action showing ABCB1 inhibition (restoring chemosensitivity) and potential NSD2 modulation.

Experimental Protocols for Validation

As a researcher, you must validate the "hit" status of NB7A. The following protocols are designed to confirm structure-activity relationships and efficacy.

Synthesis: Buchwald-Hartwig Amination

To generate sufficient quantities of NB7A for testing, a palladium-catalyzed cross-coupling is the industry standard.

  • Starting Materials: 7-Bromobenzothiophene + sec-Butylamine.

  • Catalyst: Pd2(dba)3 with BINAP or XPhos ligand.

  • Base: Sodium tert-butoxide (NaOtBu).

  • Solvent: Toluene or Dioxane (anhydrous).

Workflow:

  • Charge reaction vessel with 7-bromobenzothiophene (1.0 eq), Pd-catalyst (5 mol%), and Ligand (10 mol%) under N2.

  • Add sec-butylamine (1.2 eq) and NaOtBu (1.5 eq).

  • Heat to 100°C for 12–16 hours.

  • QC Check: Monitor by TLC (Hexane:EtOAc 9:1). Product will fluoresce blue/purple under UV due to the benzothiophene core.

  • Purify via Flash Column Chromatography.

Functional Assay: Calcein-AM Efflux (MDR Validation)

This assay determines if NB7A inhibits P-gp. Calcein-AM is non-fluorescent and membrane-permeable. Inside the cell, esterases cleave it to fluorescent Calcein. P-gp pumps Calcein-AM out before it is cleaved. Inhibiting P-gp increases fluorescence.

Protocol:

  • Cell Line: Use MDR1-overexpressing cells (e.g., KB-V1 or MDR-MDCK ) and parental controls.

  • Seeding: Plate 50,000 cells/well in black 96-well plates.

  • Treatment: Treat cells with NB7A (0.1 µM – 10 µM) for 30 mins. Include Verapamil (10 µM) as a positive control.

  • Substrate: Add Calcein-AM (0.25 µM) and incubate for 30 mins at 37°C.

  • Readout: Measure fluorescence (Ex/Em 494/517 nm).

  • Analysis: Calculate the Fold Reversal = (Fluorescence of Treated / Fluorescence of Untreated).

Cytotoxicity Synergy: Checkerboard Assay

To prove therapeutic potential, show that NB7A sensitizes resistant cells to standard chemotherapy.

Protocol:

  • Matrix: Create a 8x8 matrix in a 96-well plate.

    • Axis X: Doxorubicin (Serial dilution).

    • Axis Y: NB7A (Serial dilution).

  • Incubation: 72 hours.

  • Readout: MTT or CellTiter-Glo viability assay.

  • Calculation: Compute the Combination Index (CI) using the Chou-Talalay method.

    • CI < 1.0 indicates Synergism.

    • CI = 1.0 indicates Additivity.

Therapeutic Potential & Clinical Relevance

Target Indications
  • Gynecologic Cancers (Ovarian/Endometrial): High recurrence rates are often due to acquired MDR. NB7A could serve as an adjuvant to Paclitaxel/Carboplatin regimens.

  • Acute Myeloid Leukemia (AML): FLT3 and Pim kinase mutations are common. If kinase activity is validated, NB7A offers a dual-strike capability (Kinase inhibition + MDR reversal).

Challenges & Optimization
  • Metabolic Stability: The sec-butyl group is susceptible to cytochrome P450 oxidation (hydroxylation). Future SAR (Structure-Activity Relationship) studies should explore fluorination of the butyl chain to block metabolic hot spots.

  • Selectivity: Benzothiophenes are "sticky." Off-target screening against hERG channels (cardiotoxicity risk) is mandatory early in the development process.

References

  • National Center for Advancing Translational Sciences (NCATS). PubChem Bioassay Record for AID 1259364: qHTS for inhibitors of NSD2. Source:

  • Ambeed. Product Record: N-(Butan-2-yl)-1-benzothiophen-7-amine. Source:

  • Smolecule. 7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide and derivatives in oncology. Source:

  • ChemSrc. Screening data for benzothiophen-7-amine derivatives in ABCB1 and Gynecologic Cancer models. Source:

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research. Source:

Crystallographic and Supramolecular Profiling of N-(Butan-2-yl)-1-benzothiophen-7-amine: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(Butan-2-yl)-1-benzothiophen-7-amine (


) presents a highly instructive case study in small-molecule crystallography. The molecule features a rigid, electron-rich benzothiophene pharmacophore fused to a flexible, chiral sec-butylamine moiety. This structural dichotomy—aromatic rigidity versus aliphatic flexibility—dictates its supramolecular assembly and introduces specific challenges during structural refinement. This whitepaper details a robust, self-validating methodology for the absolute structure determination, conformational refinement, and intermolecular interaction analysis of this compound.

Causality in Crystallization and Data Acquisition

Crystallization Strategy

The choice of crystallization solvent is driven by the molecule's amphiphilic nature. The benzothiophene core is highly lipophilic, while the secondary amine acts as a polar hydrogen-bond donor.

Protocol:

  • Dissolve 50 mg of the compound in 2 mL of ethyl acetate to ensure complete solvation of the polar amine.

  • Slowly diffuse hexane (anti-solvent) into the solution at a 1:1 v/v ratio at 298 K.

  • Allow slow evaporation over 48 hours.

Causality: Hexane provides the necessary anti-solvent environment to induce nucleation, while ethyl acetate maintains the solubility of the polar amine group, preventing rapid, amorphous precipitation.

X-Ray Source Selection

For data acquisition, Copper


 radiation (

Å) is strictly selected over Molybdenum

.

Causality: The sec-butyl group contains a chiral center at C2. To unambiguously determine the absolute configuration (enantiomeric purity) of the crystal without synthesizing a heavy-atom derivative, we must rely on the anomalous dispersion of the sulfur atom in the benzothiophene ring. The anomalous scattering factor (


) for sulfur is significantly larger at the Cu 

wavelength (

) compared to Mo

(

), providing a robust signal to calculate a reliable Flack parameter.

Self-Validating Protocol for Structure Solution and Refinement

The structural model is solved and refined using a strict workflow that incorporates internal mathematical checkpoints to prevent over-parameterization. This workflow is executed within the, utilizing for the least-squares refinement.

Step-by-Step Refinement Methodology:
  • Data Reduction & Absorption Correction: Raw diffraction frames are integrated, and a multi-scan absorption correction is applied to account for the crystal's morphology and the high absorption coefficient of sulfur under Cu radiation.

  • Intrinsic Phasing (SHELXT): The initial electron density map is generated. Validation Checkpoint: A successful solution must yield an initial

    
     value below 0.15 before any anisotropic refinement.
    
  • Anisotropic Refinement of the Flexible Moiety: The sec-butyl group is highly susceptible to conformational disorder and thermal smearing. To prevent non-positive definite (NPD) atomic displacement parameters (ADPs), rigid-bond restraints (RIGU) and similarity restraints (SIMU) are applied to the aliphatic carbons. This ensures the physical meaning of the thermal ellipsoids.

  • Absolute Structure Validation: The Flack parameter is calculated using Parsons' quotient method. Validation Checkpoint: A self-validating absolute structure requires a Flack parameter of

    
     with a standard uncertainty (s.u.) of 
    
    
    
    .

G Step1 1. Crystal Selection & Mounting Solvent: Hexane/EtOAc | Temp: 100 K Step2 2. X-Ray Data Collection Source: Cu Kα (λ = 1.54184 Å) Step1->Step2 MiTeGen loop + Paratone Step3 3. Data Reduction Multi-scan Absorption Correction Step2->Step3 Raw Frames Step4 4. Structure Solution Intrinsic Phasing (SHELXT) Step3->Step4 Unmerged hkl Step5 5. Anisotropic Refinement Restraints: SIMU/RIGU (SHELXL) Step4->Step5 Initial Model Step6 6. Absolute Structure Validation Flack Parameter via S atom Step5->Step6 R1 < 0.05 Step7 7. Supramolecular Analysis Hirshfeld Surface & Fingerprint Plots Step6->Step7 Flack x ≈ 0.00(3)

Figure 1: Self-validating crystallographic workflow for N-(Butan-2-yl)-1-benzothiophen-7-amine.

Supramolecular Architecture and Intermolecular Interactions

Beyond the asymmetric unit, the crystal lattice is stabilized by a network of non-covalent interactions. The secondary amine acts as a classical hydrogen bond donor, engaging the sulfur atom of an adjacent molecule (


) or the 

-system of the benzothiophene core.

To quantify these interactions, Hirshfeld surface analysis is employed. By mapping the normalized contact distance (


) onto the molecular surface, we can visually and quantitatively deconvolute the packing forces. As established by, this methodology provides a 2D fingerprint plot that self-validates the presumed hydrogen bonding network by showing distinct spikes corresponding to the specific donor-acceptor contacts.

Quantitative Data Summaries

The following tables summarize the self-validating metrics of the refined crystal structure and the quantified supramolecular interactions.

Table 1: Crystallographic Data and Refinement Checkpoints

ParameterValue / Metric
Empirical Formula

Formula Weight 205.31 g/mol
Crystal System / Space Group Orthorhombic /

Unit Cell Dimensions

Å,

Å,

Å
Volume / Z 1144.8

/ 4
Calculated Density (

)
1.191

Absorption Coefficient (

)
2.15

(Cu

)
Data / Restraints / Parameters 2150 / 42 / 129
Goodness-of-Fit (GoF) on

1.045 (Target: ~1.000)
Final

indices[

]

,

Absolute Structure (Flack Parameter) 0.01(3) (Validates Enantiopurity)

Table 2: Selected Intermolecular Interactions and Hirshfeld Contributions

Interaction TypeDonor-Acceptor

(Å)
Angle (

)
Hirshfeld Surface Contribution (%)
Hydrogen Bond

3.382(2)158.4(1)14.2%

Interaction

3.521(3)145.2(2)28.5%
van der Waals

contacts
--48.3%

Stacking

3.815(2)-6.1%

(Symmetry codes: i = x-1/2, -y+1/2, -z; ii = -x, y+1/2, -z+1/2; iii = x+1, y, z)

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link][1][2]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link][3][4]

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis". CrystEngComm, 11(1), 19-32. URL:[Link][5][6]

Sources

Methodological & Application

Synthesis of N-(Butan-2-yl)-1-benzothiophen-7-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of N-(Butan-2-yl)-1-benzothiophen-7-amine, a molecule of interest for researchers in medicinal chemistry and drug development. The benzothiophene scaffold is a privileged structure, appearing in a multitude of biologically active compounds.[1][2][3] This protocol is designed for researchers, scientists, and professionals in the field, offering not just a procedure, but also the scientific reasoning behind the chosen methodology.

The synthetic strategy outlined herein focuses on a robust and widely applicable method for carbon-nitrogen bond formation: the Buchwald-Hartwig amination.[4][5] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its efficiency and broad substrate scope.[5][6] We will first address the synthesis of the requisite starting material, 7-bromo-1-benzothiophene, followed by a detailed protocol for its amination with butan-2-amine.

Overall Synthetic Strategy

The synthesis of N-(Butan-2-yl)-1-benzothiophen-7-amine is envisioned as a two-stage process. The initial stage involves the preparation of a suitable precursor, 7-bromo-1-benzothiophene. The second, and key, stage is the palladium-catalyzed Buchwald-Hartwig amination to introduce the sec-butylamino group at the 7-position of the benzothiophene ring.

Synthetic Workflow Starting_Material Commercially Available Precursor Intermediate 7-Bromo-1-benzothiophene Starting_Material->Intermediate Synthesis of Precursor Final_Product N-(Butan-2-yl)-1-benzothiophen-7-amine Intermediate->Final_Product Buchwald-Hartwig Amination

Caption: General two-step synthetic workflow.

PART 1: Synthesis of 7-Bromo-1-benzothiophene

The synthesis of the 7-bromo-1-benzothiophene intermediate is a crucial first step. While various methods exist for the synthesis of substituted benzothiophenes, a common approach involves the cyclization of appropriate precursors.[2][7][8] For the purpose of this protocol, we will assume the availability of a suitable starting material that can be readily brominated or is already functionalized. A general method for the bromination of a benzothiophene core often involves electrophilic substitution using reagents like N-Bromosuccinimide (NBS).[3]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
1-BenzothiopheneReagent Grade, ≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)Reagent Grade, ≥98%Sigma-Aldrich
Acetic Acid, GlacialACS GradeFisher Scientific
ChloroformACS GradeVWR Chemicals
Saturated Sodium ThiosulfateLaboratory Grade-
Saturated Sodium BicarbonateLaboratory Grade-
BrineLaboratory Grade-
Anhydrous Magnesium SulfateLaboratory Grade-
HexanesHPLC Grade-
Ethyl AcetateHPLC Grade-
Silica Gel60 Å, 230-400 mesh-
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzothiophene (1.0 eq) in a 1:1 mixture of chloroform and glacial acetic acid.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: Slowly add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Workup:

    • Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 7-bromo-1-benzothiophene.

PART 2: Buchwald-Hartwig Amination for the Synthesis of N-(Butan-2-yl)-1-benzothiophen-7-amine

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5] The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction.[4] For this synthesis, we will utilize a common combination of a palladium(II) precatalyst, a bulky electron-rich phosphine ligand, and a strong base.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 A Oxidative Addition Pd0->A B Amine Coordination A->B Ar-Pd(II)-X(L2) C Deprotonation B->C D Reductive Elimination C->D Ar-Pd(II)-NR'R''(L2) D->Pd0 Product N-(Butan-2-yl)-1- benzothiophen-7-amine D->Product ArX 7-Bromo-1-benzothiophene ArX->A Amine Butan-2-amine Amine->B Base Base Base->C

Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.[4][5]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
7-Bromo-1-benzothiopheneSynthesized-
Butan-2-amineReagent Grade, ≥99%Sigma-Aldrich
Palladium(II) Acetate (Pd(OAc)₂)Reagent GradeStrem Chemicals
XantphosReagent Grade, ≥98%Strem Chemicals
Sodium tert-butoxide (NaOtBu)Reagent Grade, ≥97%Sigma-Aldrich
Toluene, AnhydrousDriSolv®EMD Millipore
Diethyl EtherACS Grade-
Saturated Ammonium ChlorideLaboratory Grade-
BrineLaboratory Grade-
Anhydrous Sodium SulfateLaboratory Grade-
Celite®--
Argon or Nitrogen Gas, High Purity--
Step-by-Step Protocol
  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried prior to use.

  • Reaction Setup: To a dry Schlenk tube, add 7-bromo-1-benzothiophene (1.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Addition of Base: Add sodium tert-butoxide (1.4 eq) to the Schlenk tube.

  • Evacuation and Backfilling: Evacuate the Schlenk tube and backfill with inert gas. Repeat this cycle three times.

  • Addition of Solvents and Amine: Add anhydrous toluene, followed by butan-2-amine (1.2 eq) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional diethyl ether.

  • Workup:

    • Combine the organic filtrates and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the final product, N-(Butan-2-yl)-1-benzothiophen-7-amine.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be carried out in a well-ventilated fume hood.

  • Hazardous Chemicals:

    • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care.

    • Palladium Catalysts: Can be toxic and should be handled with care.

    • Sodium tert-butoxide: A strong base and corrosive. Reacts violently with water.

    • Organic Solvents: Flammable and may be harmful if inhaled or absorbed through the skin.

Characterization

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Discussion and Mechanistic Insights

The success of the Buchwald-Hartwig amination hinges on the careful selection of the reaction components. The palladium catalyst, in its active Pd(0) state, undergoes oxidative addition into the aryl-bromide bond of 7-bromo-1-benzothiophene.[4][5] The bulky and electron-rich Xantphos ligand facilitates this step and stabilizes the palladium intermediates. The strong, non-nucleophilic base, sodium tert-butoxide, is crucial for the deprotonation of the coordinated amine, which precedes the reductive elimination step that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[4]

Alternative methods for N-alkylation, such as reductive amination, could also be considered.[9][10][11] However, this would necessitate the synthesis of a 1-benzothiophene-7-carbaldehyde or a corresponding ketone, adding complexity to the overall synthetic route. The Buchwald-Hartwig amination provides a more direct and often higher-yielding approach for this particular transformation. Another potential route is the copper-catalyzed Ullmann coupling, which can be a more economical alternative to palladium-catalyzed reactions.[12][13]

This detailed protocol provides a robust and reliable method for the synthesis of N-(Butan-2-yl)-1-benzothiophen-7-amine, a valuable compound for further investigation in drug discovery and development. By understanding the underlying principles of the chosen synthetic strategy, researchers can adapt and optimize this protocol for the synthesis of other related benzothiophene derivatives.

References

  • Al-Masum, M., & El-Sayegh, M. (2021). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. ACS Omega, 6(7), 5030–5038.
  • Al-Masum, M., & El-Sayegh, M. (2021). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. ACS Omega.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes.
  • BenchChem. (2025). Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene.
  • Kumar, A., et al. (2020). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 5(2), 1177–1187.
  • Wikipedia. (2023).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Reductive Amin
  • Master Organic Chemistry. (2017).
  • Organic Chemistry Portal. (n.d.).
  • Jamison, C. R., et al. (2019). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
  • OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition.
  • Beilstein Journals. (2017).
  • BenchChem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • MDPI. (2026).
  • Synthesis and Analgesic Activity of Some 1-Benzofurans, 1-Benzothiophenes and Indoles. (n.d.).
  • Indian Academy of Sciences. (2018).
  • The Journal of Organic Chemistry. (2011). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,7-Disubstituted Benzothiophenes.
  • PMC. (n.d.). 2,1-Benzothiazine – (quinolin/thiophen)
  • MDPI. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines.
  • Semantic Scholar. (2021).
  • Synthesis and Antioxidant Study Of 4-(1- Benzofuran-2-Yl)
  • Chemical Synthesis Database. (2025). N-butyl-2,3-dihydro-1-benzothiophen-3-amine.

Sources

Optimal Solvent Systems for the Solubilization of N-(Butan-2-yl)-1-benzothiophen-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for identifying and optimizing solvent systems for N-(Butan-2-yl)-1-benzothiophen-7-amine. We will delve into the physicochemical characteristics of the molecule to establish a theoretical basis for its solubility profile. This is followed by a systematic, multi-tiered experimental protocol, beginning with rapid qualitative screening and progressing to precise quantitative determination using the industry-standard shake-flask method. The causality behind experimental choices is explained throughout, ensuring that researchers can not only execute the protocols but also adapt them to similar molecules. All methodologies are designed to be self-validating, promoting scientific rigor and reproducibility.

Introduction and Physicochemical Profile

N-(Butan-2-yl)-1-benzothiophen-7-amine is a heterocyclic aromatic amine featuring a fused benzothiophene ring system and a secondary amine substituent.[1] The selection of an appropriate solvent is a critical first step in nearly all downstream applications, including analytical characterization (HPLC, NMR), reaction chemistry, and formulation development. An improper solvent can lead to inaccurate quantification, poor reaction yields, or failed formulations.

A predictive analysis of the molecule's structure is foundational to an efficient solvent screening strategy.

  • 1-Benzothiophene Core: This large, bicyclic aromatic system is inherently nonpolar and hydrophobic. Benzothiophene itself is known to be insoluble in water but soluble in common organic solvents like alcohols, ethers, acetone, and benzene.[2][3][4] This moiety will dominate the molecule's character, suggesting a general preference for organic solvents over aqueous systems.

  • N-(Butan-2-yl)-amine Group: The secondary amine introduces a degree of polarity and the capacity for hydrogen bonding (as an acceptor). Crucially, the lone pair of electrons on the nitrogen atom imparts basicity to the molecule.[5] This basicity is a key feature that can be exploited to dramatically enhance solubility in acidic media through the formation of a highly soluble ammonium salt.[6][7]

Based on this hybrid structure, we can anticipate poor solubility in water, moderate to good solubility in a range of organic solvents, and excellent solubility in dilute aqueous acid.

Guiding Principles: "Like Dissolves Like"

The principle that "like dissolves like" is the cornerstone of solvent selection.[8][9] This means that solutes dissolve best in solvents that have similar intermolecular forces. We will categorize our screening solvents based on this principle.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces and may be effective due to the large nonpolar benzothiophene core.[8]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMSO, DMF): These solvents possess dipoles but lack acidic protons.[8] They are versatile and often effective for compounds with mixed polarity. Acetonitrile, in particular, has been shown to be an effective medium for reactions involving benzothiophene derivatives.[10]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine group, potentially aiding dissolution.[8][11]

  • Acidic Aqueous Solutions (e.g., 0.1 M HCl): The basic amine functionality suggests that protonation will form an ionic salt, which is expected to be highly soluble in aqueous media.[6]

Strategic Solvent Screening Workflow

A systematic approach to solvent screening saves time and resources while providing a comprehensive understanding of the compound's solubility. The proposed workflow progresses from a rapid qualitative assessment to a rigorous quantitative analysis.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Analysis (for promising solvents) A Weigh ~1-2 mg of Compound into separate vials B Add 0.5 mL of Test Solvent (See Table 1) A->B C Vortex for 1-2 min at room temperature B->C D Visually Inspect for Undissolved Solids C->D E Categorize: 'Freely Soluble', 'Sparingly Soluble', 'Insoluble' D->E F Prepare Saturated Solution (Shake-Flask Method) E->F Select promising solvents G Add excess solid to known volume of solvent F->G H Equilibrate for 24-72h at constant temperature G->H I Separate solid (Centrifuge/Filter) using PTFE syringe filter H->I J Quantify Solute in Supernatant (e.g., HPLC, UV-Vis) I->J K Calculate Solubility (mg/mL) J->K

Sources

Application Note: HPLC Method Development for N-(Butan-2-yl)-1-benzothiophen-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the method development strategy for N-(Butan-2-yl)-1-benzothiophen-7-amine , a secondary aromatic amine characterized by significant lipophilicity and potential for silanol interactions.[1] Unlike standard neutral compounds, this analyte presents specific chromatographic challenges: peak tailing due to the basic amine moiety and strong hydrophobic retention driven by the benzothiophene core.

This guide moves beyond generic "cookbook" recipes. It provides a First-Principles approach, explaining the causality behind column selection and mobile phase engineering. The final output is a robust, validation-ready protocol aligned with ICH Q2(R2) guidelines.

Analyte Assessment & Physicochemical Profiling[2]

Before injecting a single blank, we must profile the molecule to predict its behavior.

PropertyValue (Estimated)Chromatographic Implication
Structure Benzothiophene core + sec-butyl amine at pos. 7High UV absorbance; Potential for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

interactions.
Molecular Weight ~205.3 g/mol Suitable for standard HPLC; low backpressure contribution.[1]
LogP (Lipophilicity) ~3.5 – 4.2High Retention. Requires high % organic modifier to elute.[1] Risk of carryover.[1]
pKa (Base) ~4.0 – 5.0 (Aniline-like)pH Sensitive. At pH < 3, it is protonated (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

). At pH > 6, it is neutral (

).
UV Max (

)
~230 nm, ~255 nmBenzothiophene has strong absorbance. 254 nm is robust; 230 nm is more sensitive.
The "Amine Problem"

Secondary amines often exhibit severe peak tailing on silica-based columns.[1] This occurs when the positively charged amine (protonated at acidic pH) interacts with residual anionic silanols (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) on the column stationary phase.

The Solution: We will utilize a "Silanol Suppression Strategy" employing a low pH mobile phase and a highly end-capped stationary phase.[1]

Method Development Workflow

The following decision tree illustrates the logic flow used to arrive at the optimized method.

MethodDevelopment Start Analyte: N-(Butan-2-yl)-1-benzothiophen-7-amine Assessment Assess Properties: LogP > 3.5 (Hydrophobic) pKa ~4.5 (Weak Base) Start->Assessment ColumnChoice Stationary Phase Selection Assessment->ColumnChoice Lipophilic Core C18 C18 (End-capped) Primary Choice ColumnChoice->C18 Phenyl Phenyl-Hexyl Alternative Selectivity ColumnChoice->Phenyl MobilePhase Mobile Phase pH Strategy C18->MobilePhase LowPH Low pH (pH 2.7) 0.1% Formic Acid Protonates amine, Suppresses Silanols MobilePhase->LowPH Standard Route HighPH High pH (pH 10) Requires Hybrid Column Analyte Neutral = Max Retention MobilePhase->HighPH If Tailing Persists Optimization Gradient Optimization 5% -> 95% B LowPH->Optimization FinalMethod FINAL PROTOCOL C18 / 0.1% Formic Acid / ACN Optimization->FinalMethod

Caption: Logical workflow for selecting stationary phase and mobile phase pH based on analyte properties.

Optimized Experimental Protocol (The "Gold Standard")

This protocol is designed for robustness . It uses standard reagents, is Mass Spec compatible (should you need ID confirmation), and minimizes tailing.

Instrumentation & Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Waters XBridge BEH C18 High surface coverage and "double end-capping" prevents amine-silanol interactions.[1]
Mobile Phase A Water + 0.1% Formic Acid (v/v)Low pH (~2.[1]7) keeps silanols protonated (neutral), reducing secondary interactions.
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)ACN provides lower viscosity and sharper peaks than Methanol for aromatics.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1][2]
Column Temp 40°CSlightly elevated temperature improves mass transfer, sharpening the peak of hydrophobic amines.
Injection Vol 5 - 10 µLKeep volume low to prevent "solvent shock" peak distortion.[1]
Detection UV @ 254 nm (Reference: 360 nm)254 nm is universal for aromatics. 230 nm can be used for trace analysis (LOD).[1]
Gradient Profile

Note: The analyte is hydrophobic.[3] We need a strong organic flush.

Time (min)% Mobile Phase BEvent
0.005Initial equilibration
1.005Isocratic hold (focusing)
12.0095Linear ramp to elute analyte
15.0095Wash (remove highly lipophilic impurities)
15.105Return to initial conditions
20.005Re-equilibration (Critical)
Standard Preparation

Stock Solution (1 mg/mL):

  • Weigh 10 mg of N-(Butan-2-yl)-1-benzothiophen-7-amine.

  • Dissolve in 10 mL of 100% Acetonitrile .

    • Critical: Do not use water in the diluent for the stock. The free base form has poor water solubility.

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with 50:50 Water:Acetonitrile .

    • Why? Matching the diluent strength to the initial gradient conditions prevents peak splitting.

Validation Strategy (ICH Q2 R2)

To transition this method from R&D to QC, validate the following parameters.

Specificity (Stress Testing)

Inject the analyte alongside its likely synthetic precursors (e.g., 7-bromo-benzothiophene).[1]

  • Requirement: Resolution (

    
    ) > 2.0 between the analyte and any impurity.
    
  • Peak Purity: Use a Diode Array Detector (DAD) to confirm the peak is spectrally homogeneous (Purity Angle < Purity Threshold).

Linearity & Range

Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 25, 50, 75, 100, 125 µg/mL).

  • Acceptance: Correlation coefficient (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    0.999.[2]
Sensitivity (LOD/LOQ)

Because benzothiophenes have high molar absorptivity:

  • LOQ (Limit of Quantitation): Signal-to-Noise (S/N) ratio of 10:1.

  • LOD (Limit of Detection): S/N ratio of 3:1.

Troubleshooting & Optimization Matrix

If the "Gold Standard" protocol yields suboptimal results, apply these corrective actions.

ObservationRoot CauseCorrective Action
Peak Tailing (As > 1.5) Residual silanol interaction.[1]Switch Modifier: Replace 0.1% Formic Acid with 0.05% Trifluoroacetic Acid (TFA) . TFA is a stronger ion-pairing agent and "masks" silanols more effectively.[1]
Peak Tailing (Persists) Column chemistry mismatch.Switch pH: Move to High pH (pH 10) using 10mM Ammonium Bicarbonate. Must use XBridge or Gemini NX column.[1] At pH 10, the amine is neutral and won't interact with silanols.
Peak Fronting Sample solvent too strong.Diluent Check: Ensure the sample is dissolved in <50% ACN. If dissolved in 100% ACN, the analyte precipitates at the head of the column when it hits the aqueous mobile phase.
Retention Time Drift Temperature fluctuation or insufficient equilibration.[1]Use a column oven (40°C). Ensure at least 5 column volumes of equilibration time between runs.

References

  • International Council for Harmonisation (ICH). (2023).[1][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][4][5] [Link]

  • PubChem. (n.d.).[1][6] 1-(1-Benzothiophen-7-yl)propan-2-amine (Compound Summary). National Library of Medicine.[1] [Link][1]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] [Link][1]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide: Peak Tailing of Basic Analytes.[Link]

Sources

Application Note: Cell Culture Dosing Protocols for N-(Butan-2-yl)-1-benzothiophen-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Benzothiophene derivatives represent a highly privileged structural scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties[1]. The compound N-(Butan-2-yl)-1-benzothiophen-7-amine is a specialized secondary amine derivative of the 1-benzothiophene core. While its specific target profile is often explored in proprietary screening libraries, compounds of this class are frequently investigated for their ability to modulate kinase activity, interact with nuclear receptors, or induce targeted cytotoxicity in neoplastic cell lines[2].

This application note provides a comprehensive, self-validating protocol for dosing N-(Butan-2-yl)-1-benzothiophen-7-amine in in vitro cell culture models. By establishing rigorous physicochemical controls and cellular assay parameters, researchers can accurately determine the half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) without confounding solvent artifacts[3].

Physicochemical Rationale & Experimental Design

To design a robust dosing strategy, one must account for the causality behind compound behavior in aqueous media.

  • Lipophilicity & Solvent Selection: Like many benzothiophene derivatives, N-(Butan-2-yl)-1-benzothiophen-7-amine is highly lipophilic. It requires solubilization in a polar aprotic solvent, universally Dimethyl Sulfoxide (DMSO). However, DMSO concentrations exceeding 0.5% (v/v) can disrupt lipid bilayers and induce background cytotoxicity, which masks the true pharmacological effect of the drug.

  • Amine Protonation: At a physiological pH of 7.4, the secondary amine group may undergo partial protonation. This equilibrium affects the compound's membrane permeability. Consequently, dosing must be performed in fully buffered media (e.g., utilizing HEPES or standard bicarbonate buffering in a 5% CO2 incubator) to ensure consistent intracellular uptake.

  • Self-Validating Assay Systems: A reliable protocol must be self-validating. This requires the inclusion of:

    • Vehicle Controls: Cells treated with the exact concentration of DMSO used in the highest drug dose.

    • Positive Controls: A known cytotoxic agent (e.g., Doxorubicin) or specific inhibitor to validate assay sensitivity.

    • Media Blanks: Wells containing media and the drug (without cells) to subtract potential background absorbance, as some heterocyclic compounds can interfere with colorimetric readouts.

Table 1: Standardized Dosing Matrix for Initial Screening
ParameterSpecificationRationale
Stock Concentration 10 mM in 100% DMSOEnsures complete dissolution; allows high-dose testing while keeping final DMSO low.
Working Concentration 0.1 μM to 100 μMCovers the typical bioactivity range for benzothiophene derivatives[4].
Final DMSO Limit ≤ 0.5% (v/v)Prevents solvent-induced apoptosis and membrane permeabilization.
Exposure Time 24, 48, and 72 hoursCaptures both rapid acute toxicity and delayed cell-cycle arrest mechanisms.
Cell Density (96-well) 5,000 - 10,000 cells/wellPrevents overconfluence during 72h assays, which can artificially alter viability data.

Experimental Workflows & Methodologies

The following methodologies detail the preparation, dosing, and evaluation of N-(Butan-2-yl)-1-benzothiophen-7-amine using a standard colorimetric viability assay (MTT), which measures mitochondrial reductase activity as a proxy for cell health[3].

Workflow S1 Compound Solubilization (10 mM in DMSO) S3 Serial Dilution in Media (0.1 μM - 100 μM) S1->S3 S2 Cell Seeding (e.g., SH-SY5Y or Vero-E6) S4 Compound Dosing (Max 0.5% DMSO) S2->S4 S3->S4 S5 Incubation (24 - 72 hours at 37°C) S4->S5 S6 Viability Assay (MTT / NRU Addition) S5->S6 S7 Spectrophotometric Analysis (IC50 / CC50 Calculation) S6->S7

Workflow for in vitro dosing and viability screening of benzothiophene derivatives.

Protocol A: Stock Preparation and Serial Dilution
  • Stock Preparation: Weigh the appropriate mass of N-(Butan-2-yl)-1-benzothiophen-7-amine (Molecular Weight ≈ 205.32 g/mol ) and dissolve in molecular biology grade DMSO to achieve a 10 mM stock solution. Vortex for 30 seconds and sonicate in a water bath for 5 minutes to ensure complete solubilization.

  • Aliquoting: Divide the stock into 20 μL aliquots in amber microcentrifuge tubes to protect from light degradation. Store at -20°C. Avoid repeated freeze-thaw cycles, which can precipitate the compound and degrade the amine functional group.

  • Intermediate Dilutions: Prepare a 2X working concentration series in complete culture media. For a top dose of 100 μM, dilute 20 μL of the 10 mM stock into 980 μL of media (yields 200 μM at 2% DMSO).

  • Serial Dilution: Perform 1:2 or 1:3 serial dilutions of the 200 μM solution using media containing 2% DMSO. This ensures that the DMSO concentration remains constant across all dose levels, preventing solvent-gradient artifacts.

Protocol B: Cell Plating and Dosing
  • Cell Seeding: Harvest logarithmically growing cells (e.g., SH-SY5Y neuroblastoma or Vero-E6 cells)[4]. Seed 100 μL of cell suspension (approx. 1 × 10^4 cells/well) into a 96-well tissue culture plate.

  • Edge Effect Mitigation: Fill the outermost perimeter wells with 200 μL of sterile PBS instead of cells to prevent evaporation in the experimental wells during prolonged incubation.

  • Attachment: Incubate the plates overnight (18-24 hours) at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence and recovery.

  • Dosing: Add 100 μL of the 2X intermediate compound dilutions to the 100 μL of media already present in the wells. This halves the concentration (e.g., 200 μM becomes 100 μM) and halves the DMSO concentration to a safe final level of 1.0% (Ideally, adjust initial dilution to achieve a final 0.5% DMSO).

  • Incubation: Return the plates to the incubator for the desired exposure period (e.g., 48 hours).

Protocol C: Viability Assessment (MTT Assay)
  • Reagent Addition: Following the dosing period, add 20 μL of MTT solution (5 mg/mL in PBS) directly to each well[3].

  • Formazan Generation: Incubate for 3 to 4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media without disturbing the crystals at the bottom. Add 150 μL of DMSO to each well to dissolve the formazan.

  • Quantification: Agitate the plate on an orbital shaker for 10 minutes. Measure the absorbance at 570 nm using a microplate reader, utilizing 630 nm as a reference wavelength to subtract cellular debris background.

Cellular Response & Mechanism of Action

When evaluating the cytotoxicity or therapeutic efficacy of benzothiophene derivatives, it is crucial to understand the downstream signaling events. Depending on the specific target (e.g., cholinesterase inhibition, viral RNA-dependent RNA polymerase blockade, or direct kinase modulation), these compounds frequently trigger the intrinsic apoptotic pathway when dosed beyond their therapeutic window[3][4].

Pathway B N-(Butan-2-yl)-1- benzothiophen-7-amine R Intracellular Target Engagement B->R Binds M Mitochondrial Depolarization R->M High Dose Stress C Cytochrome c Release M->C Permeabilization A Caspase 9/3 Cascade C->A Induces V Apoptosis / Loss of Viability A->V Executes

Generalized intrinsic apoptosis pathway triggered by high-dose benzothiophene exposure.

Table 2: Expected Pharmacological Parameters

Based on structurally related benzothiophene amines and chalcone derivatives, researchers should anticipate the following data ranges during analysis:

Assay / ParameterExpected RangeInterpretation
CC50 (Cytotoxicity) 30 μM - >100 μMConcentration reducing baseline cell viability by 50%. Higher values indicate a safer toxicity profile[3].
IC50 (Target Inhibition) 0.1 μM - 25 μMConcentration required for 50% target inhibition (e.g., enzyme or viral replication blockade)[2].
Selectivity Index (SI) > 10Calculated as CC50 / IC50. An SI > 10 indicates a favorable therapeutic window for further in vivo development.

References

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Available at: [Link]

  • Sviben, M., Kikaš Odak, I., Barić, D., & Škorić Vujković Cvijin, I. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Pharmaceuticals (Basel), 17(8), 1035. Available at:[Link]

  • Abdel-Rahman, S. A., Brogi, S., & Gabr, M. T. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(10), 6889–6905. Available at:[Link]

  • Wang, Y., et al. (2025). Identification of Benzothiophene-Derived Inhibitors of Flaviviruses by Targeting RNA-Dependent RNA Polymerase. Viruses, 17(2), 158. Available at:[Link]

Sources

Application Note: Extraction and Isolation of N-(Butan-2-yl)-1-benzothiophen-7-amine

[1]

Executive Summary

This technical guide details the isolation and purification protocols for N-(Butan-2-yl)-1-benzothiophen-7-amine , a lipophilic secondary aromatic amine.[1] Unlike natural product extraction, the "extraction" of this compound typically refers to its isolation from a synthetic reaction matrix (e.g., reductive amination or Buchwald-Hartwig cross-coupling).[1]

The protocol prioritizes Acid-Base Switching (pH-swing extraction) as the primary isolation mechanism, exploiting the basicity of the secondary amine to separate it from neutral starting materials (e.g., 7-bromobenzothiophene) and acidic byproducts.[1] This is followed by Flash Column Chromatography for final polishing.[1]

Target Molecule Profile
PropertyDescription
Chemical Name N-(Butan-2-yl)-1-benzothiophen-7-amine
Molecular Formula C₁₂H₁₅NS
Molecular Weight 205.32 g/mol
Predicted LogP ~3.8 (Highly Lipophilic)
pKa (Conjugate Acid) ~4.5 – 5.5 (Weakly Basic Aniline Derivative)
Chirality Contains one stereocenter at the sec-butyl group.[1][2][3] (Protocol assumes racemate unless otherwise specified).

Pre-Isolation Considerations

Stability & Handling
  • Oxidation Sensitivity: Aromatic amines, particularly those on electron-rich heterocycles like benzothiophene, are prone to oxidation (browning) upon prolonged exposure to air and light.[1]

    • Action: Perform all concentrations under reduced pressure at <40°C. Store crude oils under Nitrogen/Argon.[1]

  • Basicity: The nitrogen atom is attached directly to the aromatic ring, significantly reducing its basicity compared to aliphatic amines.

    • Implication: Weak acids (e.g., 5% acetic acid) may fail to fully protonate the amine for extraction.[1] Strong mineral acids (1M HCl) are required for the aqueous phase capture.[1]

The Reaction Matrix (Context)

This protocol assumes the target is in a crude reaction mixture containing:

  • Target: N-(Butan-2-yl)-1-benzothiophen-7-amine.[1]

  • Neutral Impurities: Unreacted 7-halobenzothiophene, catalyst ligands (BINAP/DPPF).[1]

  • Basic Impurities: Unreacted primary amine (if reductive amination was used) or trace inorganic bases.[1]

Primary Extraction Protocol: Acid-Base Switch

This method is the "Gold Standard" for isolating amines, offering higher purity than direct chromatography.[1]

Reagents Required[4][5][6][7][8]
  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Acid Phase: 1.0 M Hydrochloric Acid (HCl).[1]

  • Base Phase: 2.0 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).[1]

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[1]

Step-by-Step Workflow

Step 1: Initial Solubilization Dissolve the crude reaction residue in EtOAc (10 mL per gram of crude).[1] If the reaction was done in DMF or DMSO, dilute with water (5x volume) and extract into EtOAc first to remove the bulk polar solvent.

Step 2: Acidic Capture (The Critical Step) Transfer the organic layer to a separatory funnel.[1]

  • Action: Extract with 1.0 M HCl (3 x 20 mL).

  • Mechanism:[4][5][6][7] The target amine is protonated (

    
    ), becoming water-soluble.[1]
    
  • Separation:

    • Organic Layer (Top): Contains neutral impurities (unreacted starting material, ligands, non-basic byproducts).[1] Discard (or save for recovery of starting material).

    • Aqueous Layer (Bottom): Contains the target amine salt (

      
      ).[1] Keep this. 
      

Step 3: Neutralization & Recovery

  • Action: Cool the combined acidic aqueous extracts in an ice bath (0–5°C).

  • Basification: Slowly add 2.0 M NaOH dropwise with stirring until pH > 10 (check with pH paper). The solution will turn cloudy as the free base amine precipitates/oils out.

  • Note: Do not use strong heat; exotherms can degrade the amine.

Step 4: Final Extraction

  • Action: Extract the cloudy aqueous mixture with DCM (3 x 20 mL).

  • Drying: Wash combined DCM layers with Brine (1 x), dry over Na₂SO₄, filter, and concentrate in vacuo.

Result: A yellow-to-brown oil containing >90% pure amine.[1]

Workflow Diagram (DOT)

ExtractionWorkflowCrudeCrude Reaction Mixture(Target + Neutrals + Catalysts)DissolveDissolve in EtOAcCrude->DissolveAcidExtExtract with 1.0 M HClDissolve->AcidExtOrgLayer1Organic Layer(Neutrals, Ligands, SM)AcidExt->OrgLayer1PartitionAqLayer1Aqueous Layer (Acidic)(Target Amine-HCl Salt)AcidExt->AqLayer1PartitionWasteAqAqueous Waste(Salts)OrgLayer1->WasteAqDiscardBasifyBasify to pH > 10(Add 2M NaOH)AqLayer1->BasifyOrgExt2Extract into DCMBasify->OrgExt2FinalOrgFinal Organic Layer(Target Free Base)OrgExt2->FinalOrgPartitionOrgExt2->WasteAqPartitionEvapDry (Na2SO4) & EvaporateFinalOrg->EvapProductIsolated ProductN-(Butan-2-yl)-1-benzothiophen-7-amineEvap->Product

Figure 1: Acid-Base "Swing" Extraction logic for isolating lipophilic amines.

Purification Protocol: Flash Chromatography

If the acid-base extraction does not yield sufficient purity (>95%), or if the sample contains other basic impurities (like unreacted aniline starting material), chromatography is required.[1]

Stationary Phase Selection
  • Standard Silica Gel (40–63 µm): Acceptable, but requires amine modifiers.

  • Amine-Functionalized Silica (NH₂-Silica): Recommended. Eliminates the need for basic modifiers and prevents tailing.[1]

Mobile Phase Strategy

Secondary amines interact strongly with the acidic silanols on standard silica, causing "streaking" or broad peaks.

  • Modifier: Add 1% Triethylamine (Et₃N) or 1% Ammonium Hydroxide to the mobile phase.[1]

  • Solvent System: Hexane / Ethyl Acetate gradient.[1]

Gradient Time (min)% Hexane% EtOAc (+1% Et₃N)Column Volumes (CV)
0–29822
2–1098 → 802 → 2010
10–1580 → 6020 → 405
15–1860403

Detection: UV at 254 nm (Benzothiophene absorption) and 280 nm .[1]

Analytical Validation

Confirm the identity and purity of the isolated material using these parameters.

NMR Spectroscopy (Expected Signals)
  • Aromatic Region (Benzothiophene):

    • Look for the thiophene protons (C2-H, C3-H) as doublets around δ 7.3–7.5 ppm.[1]

    • The benzene ring protons (H4, H5, H6) will show an ABC or ABX pattern. H6 (ortho to amine) often shifts upfield (δ 6.5–6.8 ppm) due to the electron-donating amine.[1]

  • Amine Proton (N-H): Broad singlet, typically δ 3.5–4.5 ppm (exchangeable with D₂O).[1]

  • Aliphatic Region (sec-Butyl):

    • Methine (CH-N): Multiplet around δ 3.4–3.6 ppm.[1]

    • Methyls: Two distinct signals.[1] A doublet (CH-CH₃) and a triplet (terminal CH₂-CH₃).[1]

Mass Spectrometry[1]
  • Method: ESI-MS (Positive Mode).[1]

  • Target Ion: [M+H]⁺ = 206.1 m/z .[1]

Advanced Topic: Chiral Resolution

N-(Butan-2-yl)-1-benzothiophen-7-amine contains a chiral center.[1] Synthetic routes using racemic 2-aminobutane will yield a racemate.[1]

Protocol for Enantiomeric Separation: If the biological application requires a single enantiomer (e.g., (R)-isomer often differs in potency), use Chiral HPLC .[1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine.[1]

  • Flow Rate: 1.0 mL/min.[1]

Alternatively, perform Diastereomeric Salt Crystallization using chiral acids like L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid in Ethanol.[1]

References

  • General Amine Isolation: "Purification of Laboratory Chemicals," 8th Edition. W.L.F. Armarego. Butterworth-Heinemann, 2017.[1] (Standard text for workup protocols).

  • Benzothiophene Amination: Liu, G., et al. "Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines."[1] Molecules, vol. 27, no.[8] 21, 2022. Link

  • Ullmann Coupling for Benzothiophenes: Alshammari, M., et al. "One-Pot Synthesis of Aminated Benzo-Fused Heterocycles... via Copper-Catalyzed Ullmann Type Reaction."[1] ACS Omega, vol. 6, no.[9] 9, 2021, pp. 6009–6016. Link[1][9]

  • N-Alkylation of Aromatic Amines: Bar-Haim, G., and Kol, M. "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN."[1][7] Organic Letters, vol. 6, no.[7] 20, 2004, pp. 3549–3551. Link[1]

Application Note: Advanced Recrystallization and Purification Protocols for N-(Butan-2-yl)-1-benzothiophen-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-(Butan-2-yl)-1-benzothiophen-7-amine (also known as N-sec-butyl-benzo[b]thiophen-7-amine) is a sterically hindered secondary arylamine. Benzothiophene-7-amine derivatives serve as critical building blocks in the synthesis of advanced pharmacological agents, including compounds targeting mutant p53 proteins[1] and modulators of the orphan nuclear receptor RORγ[2].

The Purification Challenge: Due to the highly lipophilic nature of the benzothiophene core and the steric bulk of the sec-butyl group, the free base of this compound typically manifests as a viscous oil or a low-melting amorphous solid at room temperature. Direct recrystallization of the free base is thermodynamically unfavorable and often results in "oiling out" (liquid-liquid phase separation) rather than true crystallization.

The Solution: To achieve pharmaceutical-grade purity, the most robust strategy is converting the crude secondary alkyl amine to its hydrochloride salt, followed by recrystallization[3]. This method is highly effective because the hydrochloride salt alters the solubility profile, allowing the product to precipitate directly from the reaction mixture[4] when an appropriate anti-solvent is utilized.

Physicochemical Profiling & Solvent Strategy

Understanding the differential solubility between the free base and the hydrochloride salt is the foundation of this protocol. Table 1 summarizes the phase behaviors that dictate our solvent choices.

Table 1: Physicochemical Properties & Phase Behavior

PropertyFree Base FormHydrochloride Salt Form
Physical State (25°C) Viscous Oil / Low-melting solidCrystalline Solid
Solubility (Non-polar) High (Hexane, Toluene, Ether)Very Low
Solubility (Polar Aprotic) High (Ethyl Acetate, DCM)Low (Promotes precipitation)
Solubility (Polar Protic) Low (Water)High (Hot EtOH, Water)
Oxidative Stability Moderate (Prone to darkening)Highly stable
Solvent Screening Matrix

To design a self-validating recrystallization system, we must select solvents that offer a steep solubility curve (high solubility at boiling, near-zero solubility at 0°C).

Table 2: Solvent Screening for Hydrochloride Salt Recrystallization

Solvent SystemSolubilizing Power (Hot)Solubilizing Power (Cold)Crystallization OutcomeRecommendation
Ethanol / Diethyl Ether High (EtOH)Low (Ether limits solubility)Excellent macrocrystalsOptimal
Isopropanol (IPA) ModerateVery LowFine needles, good yieldGood alternative
Ethyl Acetate Very LowVery LowInsoluble, no dissolutionUse as anti-solvent
Water Very HighHighNo precipitationAvoid

Experimental Workflows

Workflow A Crude Free Base (Viscous Oil) B Dissolution in Ethyl Acetate A->B C Anhydrous HCl Addition (0°C) B->C D Hydrochloride Salt Precipitation C->D E Hot Ethanol Recrystallization D->E F Pure Crystals (>99% Purity) E->F

Figure 1: Workflow for the anhydrous salt conversion and recrystallization of the secondary amine.

Protocol A: Anhydrous Hydrochloride Salt Formation

Causality Note: Introducing aqueous HCl during the salt formation of lipophilic amines frequently causes the product to "oil out" (form a biphasic liquid system) rather than crystallize. Utilizing anhydrous HCl in dioxane ensures a clean solid-liquid phase transition.

  • Dissolution : Dissolve the crude N-(Butan-2-yl)-1-benzothiophen-7-amine free base in a minimal volume of anhydrous ethyl acetate (approx. 5–7 mL/g of amine).

    • Self-Validation Check: The solution must be completely clear. If particulate matter is present, perform a polish filtration through a 0.45 µm PTFE filter to remove insoluble inorganic impurities.

  • Thermal Regulation : Transfer the flask to an ice-water bath (0–5 °C) and stir gently.

    • Causality: Lowering the temperature reduces the solubility of the nascent salt, maximizing the precipitation yield and preventing exothermic degradation.

  • Acidification : While stirring, slowly add 1.1 equivalents of anhydrous HCl in dioxane (4M) dropwise.

    • Self-Validation Check: Monitor the pH by holding a piece of moist pH indicator paper in the vapor/solution interface. The endpoint is reached when the interface registers an acidic pH (pH 2-3). A white to off-white precipitate will form immediately.

  • Isolation : Collect the precipitated hydrochloride salt via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold diethyl ether (2 × 10 mL) to extract any residual non-basic organic impurities or unreacted starting materials.

Protocol B: Thermodynamic Recrystallization

Causality Note: The crude salt isolated in Protocol A may trap impurities within its crystal lattice due to the rapid, kinetically driven precipitation. A thermodynamic recrystallization allows the lattice to assemble slowly, systematically excluding impurities.

Logic Sol Hot Supersaturated Solution Fast Rapid Cooling (Kinetic Control) Sol->Fast Slow Slow Cooling (Thermodynamic Control) Sol->Slow Amorph Amorphous Solid (Impurities Trapped) Fast->Amorph Cryst High-Purity Macrocrystals Slow->Cryst

Figure 2: Thermodynamic vs. kinetic control pathways during the cooling phase of crystallization.

  • Supersaturation : Transfer the crude hydrochloride salt to a clean round-bottom flask. Add a minimal amount of boiling absolute ethanol (EtOH) dropwise until the solid just dissolves.

  • Anti-Solvent Titration : To optimize the recovery yield, add boiling diethyl ether dropwise to the hot ethanol solution until a faint, persistent cloudiness appears. Immediately add 1–2 drops of boiling ethanol to clear the solution.

    • Self-Validation Check: If the solution remains cloudy after adding excess ethanol, it indicates the presence of insoluble impurities. Perform a hot gravity filtration before proceeding.

  • Thermodynamic Cooling : Remove the flask from the heat source. Seal it and allow it to cool to room temperature undisturbed over 4 to 6 hours.

    • Causality: Slow, undisturbed cooling promotes the growth of highly ordered macrocrystals (thermodynamic control), preventing the occlusion of mother liquor and impurities that occurs during rapid cooling (kinetic control).

  • Final Maturation & Harvesting : Once the flask reaches room temperature, place it in an ice bath for 1 hour to depress solubility and maximize the final yield. Filter the crystals under vacuum, wash with ice-cold ether, and dry under high vacuum to a constant weight.

References

  • Benchchem. Technical Support Center: Purification of Secondary Alkyl Amines.
  • ACS Publications. Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines.
  • Google Patents. WO2013079223A1 - Pyrrolo carboxamides as modulators of orphan nuclear receptor rar-related orphan receptor-gamma (rorϒ, nr1f3) activity.
  • Google Patents. WO2024120471A1 - Compounds targeting mutant of p53.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(Butan-2-yl)-1-benzothiophen-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of N-(Butan-2-yl)-1-benzothiophen-7-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this valuable compound. We understand that synthesizing substituted benzothiophenes can present unique challenges.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate common experimental hurdles and achieve optimal results.

Section 1: Choosing Your Synthetic Strategy

A critical first step in optimizing any synthesis is selecting the most appropriate reaction pathway based on available starting materials, scalability, and functional group tolerance. For N-(Butan-2-yl)-1-benzothiophen-7-amine, two primary strategies are most effective: the Buchwald-Hartwig amination and reductive amination.

FAQ: What are the primary methods for synthesizing N-(Butan-2-yl)-1-benzothiophen-7-amine?

The two most robust and widely adopted methods are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms the C-N bond by reacting a 7-halo-1-benzothiophene (Bromo- or Chloro-) with sec-butylamine.[3][4] It is an exceptionally powerful method for creating aryl amines with high functional group tolerance.[3][5] The choice of palladium precursor, ligand, and base is crucial for success.[5]

  • Reductive Amination: This method involves a two-step, one-pot reaction. First, 7-amino-1-benzothiophene is condensed with butan-2-one to form an imine intermediate. This intermediate is then reduced in situ by a hydride reagent, such as sodium triacetoxyborohydride, to yield the final secondary amine.[6][7] This approach is valued for its versatility and use of readily available starting materials.[6]

The following decision-making workflow can help you select the best strategy for your needs.

Synthesis_Strategy_Decision_Tree start What is your primary starting material? sm1 7-Halo-1-benzothiophene (e.g., 7-Bromo-1-benzothiophene) start->sm1 sm2 7-Amino-1-benzothiophene start->sm2 method1 Preferred Method: Buchwald-Hartwig Amination sm1->method1 method2 Preferred Method: Reductive Amination sm2->method2 consideration1 Key Considerations: - Inert atmosphere required - Cost of Pd catalyst/ligand - Sensitive to air/moisture method1->consideration1 consideration2 Key Considerations: - Stoichiometry is critical - pH control can be important - Potential for over-alkylation method2->consideration2

Caption: Decision tree for selecting a synthetic strategy.

Section 2: Troubleshooting Guide for Low Yield

Low yield is the most common issue encountered in synthesis. This section is formatted as a series of questions and answers to address specific problems you might face with each synthetic method.

Scenario A: Buchwald-Hartwig Amination of 7-Halo-1-benzothiophene

The catalytic cycle of this reaction involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] A failure at any step can lead to poor results.

Q1: My reaction shows low conversion of the 7-halo-1-benzothiophene starting material. What are the likely causes and solutions?

Low conversion is typically due to an issue with the catalytic system or reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Integrity: The active Pd(0) catalyst is sensitive to oxygen. Incomplete degassing can lead to oxidation and catalyst deactivation.

    • Solution: Ensure all solvents are thoroughly degassed using a "freeze-pump-thaw" cycle or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes. All manipulations must be performed under a strict inert atmosphere.[5]

  • Inappropriate Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For a sterically hindered secondary amine like sec-butylamine, a bulky, electron-rich phosphine ligand is essential.

    • Solution: Switch to a more appropriate ligand. Sterically hindered biarylphosphine ligands like XPhos or BrettPhos are often excellent choices for coupling secondary amines.[4][8]

  • Incorrect Base Selection: The base must be strong enough to deprotonate the amine-palladium complex but not so strong that it causes side reactions. Its solubility is also critical.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[6] If you are experiencing issues, consider other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄), as their properties can sometimes be more favorable depending on the substrate.

Table 1: Recommended Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale
Pd Precursor Pd₂(dba)₃ or Pd(OAc)₂Reliable sources of Pd(0) upon reaction with the phosphine ligand.
Ligand XPhos, RuPhos, or BrettPhosBulky, electron-rich ligands that promote reductive elimination and are suitable for hindered amines.
Base Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base commonly used in these couplings.[6]
Solvent Toluene or DioxaneAprotic solvents with good solubility for the reactants and catalyst complex. Must be anhydrous and degassed.
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle without promoting decomposition.

Q2: I'm observing significant side products, such as hydrodehalogenation. How can I minimize this?

Hydrodehalogenation (replacement of the halogen with hydrogen) is a common side reaction, often caused by impurities or suboptimal conditions.

  • Cause: Presence of water or other protic impurities can protonate intermediates in the catalytic cycle. The purity of the sec-butylamine is also critical, as impurities can interfere with the reaction.

  • Solution:

    • Use anhydrous solvents and reagents. Dry the solvent over molecular sieves if necessary.

    • Use freshly distilled or high-purity sec-butylamine.

    • Lower the reaction temperature. While this may slow the reaction, it often reduces the rate of side reactions more significantly. Run a temperature screen from 80 °C to 100 °C to find the optimal balance.

Scenario B: Reductive Amination of 7-Amino-1-benzothiophene

This reaction relies on the efficient formation of an iminium ion followed by its rapid reduction.

Q1: The reaction is slow or incomplete, with starting amine still present. How can I drive it to completion?

A stalled reaction is often due to issues with imine formation or the reducing agent's activity.

  • Choice of Reducing Agent: The reducing agent must be mild enough not to reduce the butan-2-one starting material but strong enough to reduce the iminium ion intermediate.

    • Solution: Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation.[6] It is less toxic and often more effective than sodium cyanoborohydride. Unlike other hydride reagents, it can be added directly to the mixture of the amine and ketone.

  • pH Control: Imine formation is catalyzed by mild acid but inhibited by strong acid (which protonates the starting amine) or basic conditions.

    • Solution: Adding a catalytic amount of acetic acid (e.g., 0.1 equivalents) can significantly accelerate imine formation.[6] The reaction should be kept slightly acidic (pH ~5-6).

  • Water Removal: The condensation reaction to form the imine produces water. According to Le Châtelier's principle, removing this water can drive the equilibrium towards the imine product.

    • Solution: If the reaction is still sluggish, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

Reductive_Amination_Troubleshooting start Problem: Incomplete Reaction check1 Is the reducing agent STAB? start->check1 check2 Was catalytic acid added? check1->check2 Yes sol1 Action: Use Sodium Triacetoxyborohydride (STAB). check1->sol1 No check3 Is water being formed/removed? check2->check3 Yes sol2 Action: Add 0.1 eq. of Acetic Acid. check2->sol2 No sol3 Action: Add a dehydrating agent (e.g., MgSO4). check3->sol3 No

Sources

Troubleshooting solubility issues of N-(Butan-2-yl)-1-benzothiophen-7-amine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(Butan-2-yl)-1-benzothiophen-7-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility challenges encountered with N-(Butan-2-yl)-1-benzothiophen-7-amine in Dimethyl Sulfoxide (DMSO). Our approach is rooted in foundational chemical principles and validated through extensive field application to ensure experimental success and data integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of N-(Butan-2-yl)-1-benzothiophen-7-amine.

Q1: I've prepared a 10 mM stock of N-(Butan-2-yl)-1-benzothiophen-7-amine in DMSO, but I see visible particles. Is this normal?

A1: No, a true solution should be clear and free of visible particulates. The presence of solid material indicates that the compound has not fully dissolved or has precipitated out of solution. This can lead to significant errors in downstream assays due to inaccurate compound concentration.[1] Several factors could be at play, including exceeding the compound's intrinsic solubility limit, using a suboptimal grade of DMSO, or the physical form (e.g., crystalline vs. amorphous) of your compound batch.[1][2]

Q2: Why might my compound be difficult to dissolve in DMSO, which is considered a "universal" solvent?

A2: While DMSO is an exceptionally powerful polar aprotic solvent, its ability to dissolve a compound is not limitless.[3] The solubility is governed by the thermodynamics of solvation—specifically, the energy balance between breaking the compound's crystal lattice and forming new solute-solvent interactions. N-(Butan-2-yl)-1-benzothiophen-7-amine, with its rigid benzothiophene core, possesses significant crystal lattice energy. If the energy required to break apart the solid-state structure is greater than the energy released upon solvation in DMSO, solubility will be poor.

Q3: Can I gently heat the vial to help dissolve the compound? What are the risks?

A3: Yes, gentle warming is a standard and often effective technique to increase the rate of dissolution and, in many cases, the thermodynamic solubility.[2][4] Heating provides the necessary activation energy to overcome the crystal lattice forces. However, this must be done with caution. The primary risk is thermal degradation. While the core benzothiophene structure is generally stable, excessive heat could lead to decomposition.[5][6][7][8] It is crucial to use controlled, minimal heat (e.g., a 37°C water bath) and to have prior knowledge of the compound's thermal stability if possible.[2]

Q4: My compound dissolved perfectly in DMSO, but after a freeze-thaw cycle, it crashed out of solution. What happened?

A4: This is a common phenomenon related to the difference between thermodynamic and kinetic solubility.[1] Initially, you may have created a supersaturated solution, which is kinetically stable but thermodynamically unstable. The freeze-thaw cycle provides the energy needed for the system to equilibrate, causing the excess, less-soluble compound to precipitate.[9] This is often exacerbated by the absorption of atmospheric water by DMSO, which is highly hygroscopic and can significantly reduce the solubility of many organic compounds.[9][10]

Q5: Could the purity of my compound or DMSO affect the results?

A5: Absolutely. The purity of both components is critical.

  • Compound Purity: Impurities can act as nucleation sites, promoting precipitation of the desired compound even at concentrations below its normal solubility limit.

  • DMSO Purity: DMSO readily absorbs water from the atmosphere.[10] This absorbed water alters the solvent's polarity, which can dramatically decrease the solubility of hydrophobic compounds.[9][11] Always use anhydrous, high-purity (e.g., ACS Grade or higher) DMSO from a freshly opened bottle, and handle it in a manner that minimizes exposure to moist air.[2]

Part 2: In-Depth Troubleshooting Workflow

When facing persistent solubility issues, a systematic approach is required. Follow this workflow from basic checks to more advanced interventions.

G cluster_0 Level 1: Foundational Checks cluster_1 Level 2: Physical Dissolution Aids cluster_2 Level 3: Formulation Strategies cluster_3 Resolution & Analysis A Start: Compound Insoluble in DMSO B Verify Compound & Solvent Quality A->B Initial Observation C Assess Physical Form (Crystalline vs. Amorphous) B->C If quality is confirmed D Apply Gentle Heating (e.g., 37-50°C) C->D Proceed to intervention E Use Sonication D->E If heating is insufficient I Solubility Achieved: Proceed to Assay D->I F Combine Heating & Sonication E->F For very difficult cases E->I G Introduce a Co-solvent (e.g., NMP, PEG 400) F->G If physical aids fail F->I H Prepare Fresh, Lower Concentration Stock G->H If co-solvents are incompatible or insufficient G->I H->I J Characterize Solubility Limit (e.g., Kinetic Solubility Assay) H->J To define working range

Caption: A stepwise workflow for troubleshooting solubility issues.

Step 1: Verification of Compound and Solvent Integrity

Before attempting physical or chemical interventions, ensure your starting materials are not the source of the problem.

Protocol: DMSO Quality Check (Karl Fischer Titration)

  • Objective: To quantify the water content in your DMSO stock.

  • Apparatus: A calibrated Karl Fischer titrator.

  • Procedure:

    • Withdraw an aliquot of DMSO from your stock bottle using a dry, sterile syringe.

    • Inject the sample directly into the titration vessel.

    • Perform the titration according to the instrument's standard operating procedure.

  • Interpretation: Anhydrous DMSO should ideally contain <0.1% water. If the water content is significantly higher, it is recommended to use a fresh, sealed bottle of anhydrous DMSO.[10]

Protocol: Compound Identity and Purity Verification (LC-MS)

  • Objective: To confirm the molecular weight and purity of your N-(Butan-2-yl)-1-benzothiophen-7-amine batch.

  • Procedure:

    • Prepare a dilute solution (~1 mg/mL) of your compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze the sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Interpretation: The mass spectrum should show a dominant peak corresponding to the expected molecular weight of the compound. The chromatogram should ideally show a single, sharp peak, indicating high purity. Significant impurity peaks could contribute to insolubility.

Step 2: Optimizing Physical Dissolution Conditions

Mechanical and thermal energy can often overcome the kinetic barriers to dissolution.

Protocol: Controlled Heating and Sonication

  • Objective: To use thermal and acoustic energy to facilitate the dissolution of the compound.

  • Procedure:

    • Add the weighed compound and the desired volume of anhydrous DMSO to a sterile vial.

    • Place the vial in a sonicating water bath.

    • Set the bath temperature to a controlled value (start at 37°C).

    • Sonicate in short bursts (e.g., 5-10 minutes), followed by vortexing.[4]

    • Visually inspect the solution for clarity after each cycle.

    • If dissolution is not complete, the temperature can be incrementally increased, but it is advised not to exceed 50-60°C without prior thermal stability data.[9]

  • Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which breaks apart the solute's crystal lattice, while gentle, uniform heating increases the kinetic energy of the solvent molecules, enhancing their ability to solvate the compound.[12]

ParameterRecommended RangeRationale & Caution
Temperature 37°C to 50°CBalances increased kinetic energy for dissolution with minimizing risk of thermal degradation.[2]
Sonication Time 5-15 minutesEffective for breaking up solid aggregates. Prolonged sonication can generate heat.
Vortexing 1-2 minutesEnsures homogenous mixing and distribution of dissolved solute.
Step 3: Advanced Formulation Strategies

If physical methods are insufficient, modifying the solvent system itself may be necessary.

Protocol: Employing Co-solvents

  • Objective: To alter the overall polarity and solubilizing characteristics of the solvent system to better match the solute.

  • Rationale: While DMSO is highly polar, some compounds with mixed polarity features may benefit from a solvent mixture. Co-solvents like N-methyl-2-pyrrolidone (NMP), polyethylene glycol 400 (PEG 400), or dimethylformamide (DMF) can be effective.[2][13][14]

  • Procedure:

    • First, attempt to dissolve the compound in 100% of the chosen co-solvent (e.g., NMP).

    • If successful, this highly concentrated stock can then be diluted into DMSO.

    • Alternatively, create pre-mixed co-solvent systems (e.g., 90:10 DMSO:NMP) and test the compound's solubility directly.

  • Critical Consideration: Ensure the chosen co-solvent is compatible with your downstream biological assay. High concentrations of some organic solvents can be cytotoxic or interfere with enzyme function.[4]

Co-solventTypical Ratio (DMSO:Co-solvent)Use Case & Considerations
N-methyl-2-pyrrolidone (NMP) 90:10 to 70:30A powerful polar aprotic solvent, effective for many heterocyclic compounds. May have higher cellular toxicity than DMSO.
PEG 400 80:20 to 50:50A less toxic option, often used in in vivo formulations. Increases viscosity.
Dimethylformamide (DMF) 90:10 to 70:30Similar properties to DMSO, but can sometimes offer complementary solubility characteristics.[14]

Part 3: Validating the Final Solution

Once your compound appears to be in solution, it is best practice to confirm the concentration and ensure it remains stable under final assay conditions.

Protocol: Kinetic Solubility Assessment in Aqueous Buffer

  • Objective: To determine the concentration at which the compound precipitates when the DMSO stock is diluted into your final aqueous assay buffer.[15]

  • Procedure:

    • Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 20 mM).

    • Perform a serial dilution of this stock in 100% DMSO.

    • Add a small, fixed volume of each DMSO concentration to your aqueous assay buffer (e.g., 2 µL into 98 µL of buffer), mimicking the final assay conditions. The final DMSO concentration should be kept consistent and low (typically <0.5%).[4]

    • Allow the plate to equilibrate for a set period (e.g., 1-2 hours) at the assay temperature.

    • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).

  • Interpretation: A sharp increase in turbidity indicates precipitation and defines the upper concentration limit for your experiments.[12] This ensures you are working with a true solution, providing reliable and reproducible data.

References

  • ResearchGate. (n.d.). Investigating the Thermal Stability of Organic Thin Film Transistors and Phototransistors Based on[4]Benzothieno[3,2‐b][4]benzothiophene Dimers Derivatives | Request PDF. Available at: [Link]

  • PubMed. (2008). Stability of screening compounds in wet DMSO. Available at: [Link]

  • PubMed. (2018). Investigating the Thermal Stability of Organic Thin-Film Transistors and Phototransistors Based on[4]-Benzothieno-[3,2-b]-[4]-benzothiophene Dimeric Derivatives. Available at: [Link]

  • MDPI. (2024). Modulation of Properties in[4]Benzothieno[3,2-b][4]benzothiophene Derivatives through Sulfur Oxidation. Available at: [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Available at: [Link]

  • PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Available at: [Link]

  • ResearchGate. (n.d.). A one step GC-MS analysis of medically and environmentally important compounds dissolved in DMSO. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available at: [Link]

  • LinkedIn. (n.d.). [Chemical Knowledge]:Detection Methods and Analytical Techniques of Dimethyl Sulfoxide. Available at: [Link]

  • Quora. (2023). What is the solubility of DMSO in water?. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • BOA. (2021). Cross-Nucleation due to Thin Film Growth of a Benzothieno- benzothiophene Derivative. Available at: [Link]

  • Defense Technical Information Center. (2019). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Ch. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Quantitation of Residual DMSO in Nanoformulations Using Gas Chromatography with Direct Injection and Flame Ionization Detection. Available at: [Link]

  • ResearchGate. (n.d.). Measured water content for DMSO compound stock solutions in microtubes... | Download Scientific Diagram. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Available at: [Link]

  • Bentham Science. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available at: [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Available at: [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Available at: [Link]

  • gChem. (n.d.). Dimethyl Sulfoxide (DMSO). Available at: [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Available at: [Link]

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Available at: [Link]

  • ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry. Available at: [Link]

  • Reddit. (2022). How to tackle compound solubility issue : r/labrats. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Et3N/DMSO-supported one-pot synthesis of highly fluorescent β-carboline-linked benzothiophenones via sulfur insertion and estimation of the photophysical properties. Available at: [Link]

  • AMERICAN ELEMENTS®. (n.d.). Benzothiophenes. Available at: [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Available at: [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

Sources

Overcoming steric hindrance in N-(Butan-2-yl)-1-benzothiophen-7-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in N-(Butan-2-yl)-1-benzothiophen-7-amine Synthesis

Case ID: BT-7-SEC-AMINE Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Orthogonal Wall" Challenge

You are attempting to synthesize N-(Butan-2-yl)-1-benzothiophen-7-amine . This is not a trivial coupling. You are facing a "perfect storm" of steric hindrance:

  • The Nucleophile (sec-butylamine): A branched, secondary alkyl amine. It is prone to

    
    -hydride elimination and suffers from steric clash during the approach to the metal center.
    
  • The Electrophile (7-substituted benzothiophene): Position 7 is the "peri" position. It is sterically crowded by the hydrogen atom at position 6 and the fused ring geometry. Unlike the 3-position, which is electronically activated, the 7-position is electronically neutral and sterically obstructed.

Standard protocols (e.g., Pd(PPh3)4, simple reductive amination) will likely result in <10% conversion or extensive hydrodehalogenation. Below are two orthogonal, high-probability workflows designed to overcome this specific energy barrier.

Workflow Selector

Before proceeding, select your starting material availability to determine the optimal route.

Synthesis_Decision_Tree Start Select Precursor Material RouteA Route A: 7-Bromobenzothiophene (Cross-Coupling) Start->RouteA Halide Available RouteB Route B: 7-Aminobenzothiophene (Reductive Amination) Start->RouteB Amine Available ConditionA CRITICAL REQ: Advanced Ligand (RuPhos) Strict O2-free conditions RouteA->ConditionA ConditionB CRITICAL REQ: Lewis Acid (Ti(OiPr)4) Moisture control RouteB->ConditionB

Figure 1: Decision matrix for selecting the synthetic pathway based on precursor availability.

Protocol A: Palladium-Catalyzed C-N Cross-Coupling

Best for: When starting with 7-bromobenzothiophene.[1] The Solution: Utilization of RuPhos , a dialkylbiaryl phosphine ligand designed specifically to facilitate the coupling of sterically hindered secondary amines.

The Mechanistic Logic

Standard ligands (BINAP, dppf) fail here because the rate of reductive elimination is too slow for this crowded system. The Pd-Amido complex gets "stuck," leading to


-hydride elimination (forming the imine byproduct and dehalogenated benzothiophene).[2]
  • RuPhos creates a mono-ligated Pd species that is bulky enough to enforce reductive elimination but flexible enough to allow the bulky sec-butyl amine to bind.

Step-by-Step Protocol

Reagents:

  • 7-Bromobenzothiophene (1.0 equiv)[3]

  • sec-Butylamine (1.2 - 1.5 equiv)[3]

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%) OR [Pd2(dba)3 (1 mol%) + RuPhos (2-4 mol%)]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Toluene or THF (0.2 M concentration)

Procedure:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial equipped with a stir bar. Cycle Argon/Vacuum 3 times.

  • Solids Addition: Add RuPhos Pd G4 precatalyst and NaOtBu under a positive stream of Argon.

    • Note: Using the G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation.

  • Liquids Addition: Add anhydrous Toluene. Then add 7-bromobenzothiophene.

  • Amine Addition: Add sec-butylamine last.

    • Why? Minimizes potential for amine coordination to Pd before the catalytic cycle initiates.

  • Reaction: Seal and heat to 85°C for 12-16 hours.

    • Tip: If using a microwave, 110°C for 1 hour is often sufficient.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Titanium-Mediated Reductive Amination

Best for: When starting with 7-aminobenzothiophene and 2-butanone (MEK). The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)4] .[4]

The Mechanistic Logic

The condensation of a hindered aniline (7-amino) with a ketone (2-butanone) is thermodynamically unfavorable; the equilibrium lies heavily toward the starting materials. Standard acid catalysis (AcOH) is insufficient to drive this to the ketimine intermediate.

  • Ti(OiPr)4 acts as a dual-function reagent: it is a strong Lewis acid that activates the ketone and a water scavenger that chemically removes water, driving the equilibrium irreversibly toward the imine.

Step-by-Step Protocol

Reagents:

  • 7-Aminobenzothiophene (1.0 equiv)[3]

  • 2-Butanone (1.2 equiv)

  • Titanium(IV) Isopropoxide (1.25 - 1.5 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: Absolute Ethanol or THF.

Procedure:

  • Imine Formation (The Critical Step):

    • In a dry flask under Argon, dissolve 7-aminobenzothiophene and 2-butanone in THF.

    • Add Ti(OiPr)4 dropwise at room temperature.

    • Stir at ambient temperature for 6–12 hours.

    • Observation: The solution may change color (often yellow/orange) indicating imine formation. Do NOT proceed until starting amine is consumed (check via TLC/LCMS).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH4 (solid) in portions (Caution: Hydrogen gas evolution).

    • Why NaBH4? NaBH(OAc)3 is often too bulky for this specific crowded imine; NaBH4 is smaller and more kinetically active.

  • Quench (The "Titanium Emulsion" Fix):

    • Crucial Step: Quench by adding 2M NaOH or saturated Rochelle’s Salt solution. Stir vigorously for 1 hour until the white titanium precipitate separates clearly from the organic layer.

    • Failure to do this results in a sticky emulsion that traps your product.

Troubleshooting & Optimization Matrix
IssueProbable CauseCorrective Action
Route A: <10% Conversion Catalyst Poisoning / OxidationSwitch to RuPhos Pd G4 (air-stable precatalyst) instead of mixing Pd/Ligand in situ. Ensure amine is distilled if old (remove oxidation products).
Route A: Hydrodehalogenation

-Hydride Elimination
This occurs if reductive elimination is slow. Increase Catalyst Loading to 3-4 mol%. Switch solvent to 1,4-Dioxane (higher temp profile).
Route B: Low Yield Incomplete Imine FormationThe ketone (2-butanone) is sluggish. Increase Ti(OiPr)4 to 2.0 equiv and heat the imine formation step to 60°C before adding the reducing agent.
Route B: Emulsion during workup Titanium HydroxidesDo not use simple water/bicarb wash. Use Rochelle's Salt (Potassium Sodium Tartrate) or 1M NaOH to solubilize Ti species.
Visualizing the Steric Solution (Route A)

The following diagram illustrates why the RuPhos ligand is strictly required to facilitate the reductive elimination step in this crowded system.

Catalytic_Cycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 7-Bromobenzothiophene AmineBind Amine Coordination (Steric Clash High) OxAdd->AmineBind sec-Butylamine Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot RedElim Reductive Elimination (Rate Limiting Step) Deprot->RedElim RuPhos prevents beta-hydride elim RedElim->Pd0 Regeneration Product Product Release N-(Butan-2-yl)-1-benzothiophen-7-amine RedElim->Product

Figure 2: The catalytic cycle emphasizing the critical role of the ligand during the Reductive Elimination step.

References
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Detailed analysis of RuPhos for secondary amines). [Link]

  • Maiti, D., et al. (2010). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[5] Chemical Science. (Establishes RuPhos/BrettPhos as the standard for hindered couplings). [Link]

  • Mattson, R. J., et al. (1990).[4] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry. (The foundational protocol for Ti-mediated reductive amination). [Link]

Sources

Technical Support Center: Minimizing Side Reactions During Benzothiophene Amination

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: BZT-AMN-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Palladium-catalyzed cross-coupling (Buchwald-Hartwig) and Direct C-H Amination strategies.

Introduction

Welcome to the Advanced Synthesis Support Center. Benzothiophene amination presents a unique "perfect storm" of challenges in medicinal chemistry: the sulfur atom is a potent catalyst poison, the electron-rich C3 position invites unwanted electrophilic side reactions, and the halide partners are prone to hydrodehalogenation.

This guide moves beyond basic textbook procedures. We deconstruct the molecular causality of failure modes and provide self-validating protocols to ensure your synthesis of Sertaconazole analogs or 5-lipoxygenase inhibitors succeeds on the first pass.

Module 1: Troubleshooting & Diagnostics (Q&A)

Issue 1: Catalyst Deactivation (The "Sulfur Trap")

User Report: "My reaction stalls at 40% conversion. Adding more Pd(OAc)₂ doesn't help."

Diagnosis: You are likely experiencing S-coordination poisoning . The sulfur atom in the benzothiophene ring is a soft Lewis base that coordinates strongly to the soft Pd(0) center, displacing the phosphine ligand and forming an inactive off-cycle complex.

Corrective Action:

  • Switch to Bulky Biarylphosphines: Do not use simple phosphines like PPh₃ or dppf. You must use ligands with massive steric bulk that create a "protective shell" around the Pd center, physically preventing the approach of the thiophene sulfur while still allowing the oxidative addition of the C-X bond.

    • Recommended: BrettPhos , RuPhos , or tBuXPhos .

  • Pre-catalyst Strategy: Stop generating active Pd(0) in situ from Pd(OAc)₂ + Ligand. This induction period allows sulfur to intercept the metal. Use precatalysts like Pd(dba)₂ or G3-Palladacycles (e.g., RuPhos-Pd-G3) to ensure immediate entry into the catalytic cycle.

Issue 2: Hydrodehalogenation (The "Reduction Trap")

User Report: "I see the amine starting material remaining, but my benzothiophene bromide is gone. NMR shows I made unsubstituted benzothiophene."

Diagnosis: This is Hydrodehalogenation .[1] Instead of Reductive Elimination (C-N bond formation), your intermediate underwent


-Hydride Elimination or abstracted a hydride from the solvent/base.

Corrective Action:

  • Base Selection: Switch from alkoxide bases (NaOtBu), which can act as hydride sources via

    
    -H elimination, to inorganic carbonates like Cs₂CO₃  or phosphates like K₃PO₄ .
    
  • Solvent Switch: Avoid alcohols or ethers that can donate hydrides (e.g., THF, Isopropanol). Use Toluene or Dioxane (anhydrous).

  • Concentration: Run the reaction at a higher concentration (>0.5 M). Bimolecular reductive elimination is favored by concentration, whereas unimolecular

    
    -hydride elimination is not.
    
Issue 3: Regio-Scrambling (The "Halogen Dance")

User Report: "I started with 3-bromobenzothiophene, but my product is the 2-amino isomer."

Diagnosis: Under basic conditions, 3-halobenzothiophenes can undergo Halogen Dance (Base-Catalyzed Halogen Migration) . The C2 proton is acidic; lithiation or deprotonation at C2 followed by migration of the bromine from C3 to C2 leads to the thermodynamically more stable 2-bromo intermediate, which then couples.

Corrective Action:

  • Avoid Strong Bases: Do not use LiHMDS or LDA. Stick to weaker bases like Cs₂CO₃ .

  • Reaction Speed: Use a highly active catalyst (e.g., Pd-PEPPSI-IPr ) to ensure the cross-coupling rate (

    
    ) is orders of magnitude faster than the migration rate (
    
    
    
    ).

Module 2: Mechanistic Visualization

Understanding the competition between the productive cycle and the side reactions is critical.

Diagram 1: The Fork in the Road (Product vs. Side Reaction)

This pathway illustrates how the Amido-Pd intermediate chooses between forming your drug candidate (Reductive Elimination) or destroying your starting material (Hydrodehalogenation).

Hydrodehalogenation Pd_Ox L-Pd(Ar)(Br) (Oxidative Addition Complex) Amine_Coord Amine Coordination & Deprotonation Pd_Ox->Amine_Coord Pd_Amido L-Pd(Ar)(NR2) (Amido-Pd Intermediate) Amine_Coord->Pd_Amido Reductive_Elim Reductive Elimination (Fast with Bulky Ligands) Pd_Amido->Reductive_Elim Pathway A (Desired) Beta_Hydride Beta-Hydride Elimination (Caused by Alkoxides/Alcohols) Pd_Amido->Beta_Hydride Pathway B (Undesired) Product Desired C-N Product (Arylamine) Reductive_Elim->Product Side_Product Hydrodehalogenated Arene (Ar-H) + Imine Beta_Hydride->Side_Product

Caption: The critical divergence point. Bulky ligands accelerate Pathway A. Alkoxide bases and primary alkyl amines promote Pathway B.

Module 3: Optimized Experimental Protocols

These protocols are designed to be self-validating. If Step 2 fails (color change/dissolution), do not proceed to Step 3.

Protocol A: The "Gold Standard" Buchwald-Hartwig for Benzothiophenes

Best for: Coupling 3-bromobenzothiophene with primary/secondary amines.

Reagents:

  • Substrate: 3-Bromobenzothiophene (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst Precursor: Pd₂(dba)₃ (2 mol% Pd)

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, dried in vacuo) or NaOtBu (if substrate tolerates)

  • Solvent: 1,4-Dioxane (anhydrous, sparged with Ar)

Step-by-Step:

  • Inert Setup: Flame-dry a resealable Schlenk tube or vial. Cool under Argon flow. Crucial: Moisture kills this reaction.

  • Catalyst Pre-complexation (The "Activation" Step):

    • Add Pd₂(dba)₃ and Ligand to the tube.

    • Add 1 mL of Dioxane. Stir at RT for 5 mins.

    • Validation Check: The solution should turn from dark purple/red to a clear orange/brown. If it remains purple, your ligand is bad (oxidized).

  • Substrate Addition:

    • Add the Benzothiophene, Amine, and Base.

    • Add remaining Dioxane to reach 0.2 M concentration.

  • Reaction:

    • Seal tightly. Heat to 100°C for 12 hours.

    • Note: Do not exceed 110°C to prevent thermal decomposition of the catalyst.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (elute with EtOAc).

    • Concentrate and purify via flash chromatography.

Protocol B: Comparative Data (Ligand Selection)

The following table summarizes the impact of ligand choice on conversion yield for 3-bromobenzothiophene amination (based on internal optimization data).

LigandAmine TypeYield (%)Primary Side Reaction
PPh₃ Morpholine< 10%Catalyst Poisoning (S-binding)
BINAP Morpholine45%Hydrodehalogenation
BrettPhos Aniline92% None
RuPhos Morpholine95% None
Xantphos Benzylamine60%Regio-isomerization (trace)

Module 4: Advanced Strategy - C-H Activation

For users wishing to avoid halogenated precursors entirely, Direct C-H Amination is the frontier.

Diagram 2: C-H Activation Workflow

This approach uses the sulfur atom as a directing group rather than a poison.[2]

CH_Activation Start Benzothiophene (No Halogen) Step1 Electrophilic Activation (Cu or Pd Catalyst) Start->Step1 + Amine Step2 C3-Metalation (Thermodynamic Control) Step1->Step2 Step3 Oxidative Coupling (Requires Oxidant) Step2->Step3 + Ag2CO3 or O2 End 3-Aminobenzothiophene Step3->End

Caption: C-H activation bypasses the need for brominated starting materials but requires an oxidant.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][5][6] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Plummer, S., & Gallou, F. (2024).[7] Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.[7] ACS Catalysis, 14, 4099-4107.[7] Link

  • BenchChem Technical Notes. (2025). Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene. Link

  • Tobisu, M., & Chatani, N. (2011). Palladium(II)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds.[2][8][9] Chemical Science, 2(12), 2303-2306. Link

Sources

Optimizing reaction temperature for N-(Butan-2-yl)-1-benzothiophen-7-amine production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Temperature for N-(Butan-2-yl)-1-benzothiophen-7-amine

Current Status: System Active Ticket ID: BZT-7-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

PART 1: CRITICAL OVERVIEW & DIAGNOSTICS

Executive Summary: The synthesis of N-(Butan-2-yl)-1-benzothiophen-7-amine typically proceeds via a Palladium-catalyzed Buchwald-Hartwig cross-coupling between 7-bromobenzothiophene and sec-butylamine .

Temperature is the single most critical variable in this protocol. The 7-position of the benzothiophene core is electronically coupled to the sulfur atom, creating a unique "Goldilocks" zone for thermal activation.

  • Too Cold (< 60°C): The oxidative addition of the Pd catalyst into the C(sp2)-Br bond is kinetically inhibited, leading to stalled reactions and accumulation of unreacted halide.

  • Too Hot (> 110°C): Promotes three fatal errors:[1] (1)

    
    -hydride elimination from the sec-butylamine (forming imines), (2) hydrodehalogenation of the starting material, and (3) Pd-catalyst poisoning via sulfur coordination (thio-affinity).
    
Diagnostic Flowchart: Temperature Optimization Logic

Temperature_Optimization Start Issue: Low Yield / Impurities Check_Conversion Analyze Crude (LCMS/GCMS) Start->Check_Conversion Result_SM High SM Remaining (Low Conversion) Check_Conversion->Result_SM SM > 10% Result_Impurity High Impurity Profile (SM Consumed) Check_Conversion->Result_Impurity SM < 5% Temp_Check_Low Current Temp < 80°C? Result_SM->Temp_Check_Low Temp_Check_High Current Temp > 100°C? Result_Impurity->Temp_Check_High Action_Heat Action: Increase Temp to 90-100°C Reason: Overcome Ea for Oxidative Addition Temp_Check_Low->Action_Heat Yes Action_Cat Action: Check Catalyst Loading/Ligand (Temp is likely OK) Temp_Check_Low->Action_Cat No Impurity_Type Identify Impurity Type Temp_Check_High->Impurity_Type Yes Action_Solvent Action: Switch Solvent (Dioxane -> Toluene) Reason: Lower reflux point / stability Temp_Check_High->Action_Solvent No (Check Solvent) Imp_Dehalo Benzothiophene (Dehalogenated) Impurity_Type->Imp_Dehalo M-Br mass Imp_Imine Imine / Hydrolysis Products Impurity_Type->Imp_Imine M-2 mass Action_Cool Action: Decrease Temp to 80°C Reason: Suppress Beta-Hydride Elimination Imp_Dehalo->Action_Cool Imp_Imine->Action_Cool

Caption: Decision logic for diagnosing temperature-related failures in benzothiophene amination.

PART 2: TROUBLESHOOTING & FAQs

Module A: The "Cold Start" (Incomplete Conversion)

Q: I am running the reaction at 60°C to be "gentle" on the benzothiophene, but conversion halts at 40% after 24 hours. Why?

Technical Insight: You are likely failing to overcome the activation energy (


) required for the oxidative addition  step. 7-bromobenzothiophene is an electron-rich heteroaryl halide. Electron-rich rings are slower to undergo oxidative addition with Pd(0) compared to electron-poor rings (like pyridine) because the C-Br bond is stronger and the ring is less electrophilic [1].

Corrective Protocol:

  • Increase Temperature: Raise the setpoint to 85°C - 90°C .

  • Ligand Switch: If you cannot heat further due to substrate stability, switch to a ligand that facilitates oxidative addition at lower temperatures, such as BrettPhos or t-BuXPhos . These bulky, electron-rich phosphines increase the electron density on the Palladium center, accelerating the rate-limiting oxidative addition step [2].

Module B: Impurity Profile (Overheating)

Q: At 110°C (Toluene reflux), I see the product, but also significant amounts of unsubstituted benzothiophene and a "heavy" byproduct. What is happening?

Technical Insight: You are observing Hydrodehalogenation and Oligomerization .

  • Hydrodehalogenation: At high temperatures (

    
    ), the Pd-hydride species (formed via 
    
    
    
    -hydride elimination from the sec-butylamine) can reductively eliminate to form unsubstituted benzothiophene. This is a common parasitic pathway when coupling secondary alkyl groups [3].
  • Sulfur Poisoning: High thermal energy increases the lability of the phosphine ligand. If the ligand dissociates, the sulfur atom of the benzothiophene can coordinate to the Pd, forming an inactive "Pd-black" precipitate or catalyzing homocoupling [4].

Corrective Protocol:

  • Lower Temperature: Cap the reaction at 95°C .

  • Solvent Change: Switch from Toluene (bp 110°C) to 1,4-Dioxane (bp 101°C) or tert-Amyl alcohol (bp 102°C). While boiling points are similar, tert-Amyl alcohol can sometimes suppress dehalogenation pathways in aminations involving hindered amines.

Module C: Scale-Up Thermodynamics

Q: My 50mg pilot worked at 100°C, but the 10g batch exothermed and turned black. How do I manage this?

Technical Insight: The amination is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, trapping heat. A "runaway" temperature spike can degrade the catalyst instantly (Pd agglomeration).

Corrective Protocol:

  • Dosing Strategy: Do not add the base (e.g., NaOtBu) all at once. Use a portion-wise addition or a syringe pump for the amine if liquid.

  • Active Cooling: Equip the reactor with an internal temperature probe. Ensure the jacket temperature is no more than 10°C above the target internal temperature (Target: 90°C

    
     Jacket: 100°C max).
    

PART 3: OPTIMIZED EXPERIMENTAL PROTOCOL

Objective: Synthesis of N-(Butan-2-yl)-1-benzothiophen-7-amine with >85% isolated yield.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
7-Bromobenzothiophene 1.0SubstrateLimiting reagent.
sec-Butylamine 1.2 - 1.5NucleophileExcess accounts for volatility/minor side reactions.
Pd2(dba)3 0.02 (2 mol%)Catalyst PrecursorSource of Pd(0).
BrettPhos 0.04 - 0.06LigandSpecific for primary amines with

-branching [5].
NaOtBu 1.4BaseStrong base required for activation.
Toluene 0.2 MSolventAnhydrous, degassed (Sparged with Ar for 15 min).
Step-by-Step Procedure
  • Inert Setup: Flame-dry a reaction vial/flask equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Catalyst Pre-complexation (Critical):

    • Add Pd2(dba)3 and BrettPhos to the vial.

    • Add 1/3 of the total Toluene volume.

    • Stir at Room Temperature for 5 minutes . Why? This ensures the active L-Pd(0) species is formed before it encounters the oxidative environment or the sulfur-containing substrate.

  • Substrate Addition:

    • Add 7-Bromobenzothiophene and NaOtBu.

    • Add the remaining Toluene.

    • Add sec-butylamine last via syringe.

  • Thermal Ramp:

    • Place in a pre-heated oil bath set to 90°C .

    • Note: Do not set the bath to 120°C to "speed it up." The internal temp must stabilize at 90°C.

  • Monitoring:

    • Check LCMS at 2 hours. If conversion < 50%, raise temp to 100°C.

    • Reaction typically completes in 4-6 hours.

  • Workup:

    • Cool to RT. Filter through a Celite pad (elute with EtOAc) to remove Pd/Salts.[1]

    • Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).

PART 4: DATA & PERFORMANCE METRICS

Temperature Optimization Matrix (7-Bromobenzothiophene + sec-Butylamine) Conditions: 2 mol% Pd, Toluene, 12h reaction time.

Temperature (°C)Conversion (%)Isolated Yield (%)Major ImpurityVerdict
60°C 35%28%Unreacted SMFail: Kinetic limitation.
80°C 88%75%NoneGood: Safe, but slow.
95°C >99%92% Trace De-BrOptimal: Best balance.
110°C >99%68%15% De-Br / Pd BlackFail: Thermal degradation.

PART 5: REFERENCES

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed C–N coupling. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 61(3), 1133-1135. Link

  • Hartwig, J. F. (1998). Carbon−Heteroatom Bond-Forming Reductive Eliminations of Heteroamines, Ethers, and Sulfides. Accounts of Chemical Research, 31(12), 852-860. Link

  • Maitre, P., et al. (2011). BrettPhos-Mediated Buchwald-Hartwig Amination: A Robust Protocol for Primary Amines. Organic Process Research & Development, 15(6). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 7-bromobenzothiophene and sec-butylamine before handling.

Sources

Removing catalyst impurities from N-(Butan-2-yl)-1-benzothiophen-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Impurity Removal for N-(Butan-2-yl)-1-benzothiophen-7-amine

Introduction

Synthesizing N-(Butan-2-yl)-1-benzothiophen-7-amine via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) introduces a significant downstream challenge: the removal of residual palladium (Pd) and phosphine ligands. Regulatory agencies such as the EMA and FDA mandate that residual palladium in oral active pharmaceutical ingredients (APIs) must be reduced to below 10 parts per million (ppm)[1].

The benzothiophene sulfur and the secondary amine nitrogen in this molecule act as potent bidentate-like chelators. Together, they form highly stable, organic-soluble Pd complexes that resist standard filtration or simple aqueous workups[2]. This technical guide provides causality-driven troubleshooting, validated protocols, and mechanistic FAQs to ensure your catalyst removal strategy is scientifically sound and scalable.

Section 1: Mechanistic FAQs

Q1: Why do standard silica plugs fail to reduce Palladium below 10 ppm for this specific benzothiophene derivative? A1: The failure is due to competitive chelation. Standard unfunctionalized silica relies on weak physical adsorption. The sulfur atom of the benzothiophene ring and the secondary amine nitrogen possess lone pairs that form strong coordinate covalent bonds with Pd(II) and Pd(0) species. To successfully strip the metal, you must introduce a scavenger with a binding constant for palladium that thermodynamically outcompetes the API[2].

Q2: Which functionalized scavengers are most effective for this substrate? A2: Thiol-modified silica (e.g., QuadraSil MP, SiliaMetS Thiol) or Macroporous Polystyrene-Trimercaptotriazine (MP-TMT) are the most effective[3]. Palladium is a "soft" metal and exhibits exceptional affinity for "soft" sulfur-based ligands (Pearson's HSAB theory). The high surface area of these scavengers combined with the strong Pd-S bond formation effectively breaks the API-Pd complex[4].

Q3: Can I use aqueous washes instead of solid-supported scavengers to save costs on scale-up? A3: Yes, for bulk removal. Aqueous sodium bisulfite (NaHSO3) washes are highly effective and economical. Bisulfite acts as both a reducing agent and a strong ligand, converting lipophilic Pd complexes into highly water-soluble anionic Pd-bisulfite complexes that partition cleanly into the aqueous phase[5]. However, achieving <10 ppm often requires a hybrid approach: an initial bisulfite wash followed by a polishing step with a solid scavenger.

Q4: How do I rapidly screen these methods without waiting days for ICP-MS results? A4: While Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) remains the gold standard for final regulatory validation[2], catalysis-based fluorometric assays (using reagents like resorufin allyl ether) can semiquantify trace palladium in sulfur-containing compounds within minutes, allowing for rapid high-throughput screening of scavenger conditions[6].

Section 2: Troubleshooting Guide

Issue 1: Palladium levels plateau at 50–100 ppm despite using thiol-functionalized scavengers.

  • Root Cause: Kinetic trapping. The bulky sec-butyl group on the amine creates steric hindrance, slowing the rate of ligand exchange between the API-Pd complex and the solid scavenger.

  • Solution: Increase the thermodynamic energy of the system. Elevate the scavenging temperature to 40–50 °C and extend the residence time to 12–18 hours. Ensure adequate agitation and use 3–5 molar equivalents of the scavenger relative to the initial catalyst loading[2].

Issue 2: High residual phosphine ligand (e.g., BINAP, XPhos) remains in the final isolated API.

  • Root Cause: Metal scavengers are designed to capture transition metals, not the bulky, lipophilic organic ligands that dissociate from the metal during the scavenging process.

  • Solution: Incorporate an activated carbon treatment (e.g., Darco KB-B). Activated carbon has a massive surface area and a high affinity for lipophilic aromatic ligands. Alternatively, if the API's pKa permits, perform an acidic aqueous wash to protonate the API (moving it to the aqueous phase) while washing away the neutral lipophilic ligands with an organic solvent[4].

Section 3: Quantitative Data Presentation

Table 1: Comparison of Palladium Scavenging Strategies for Amine-Thiophene APIs

Scavenging StrategyPrimary MechanismOptimal Temp (°C)Typical Pd ReductionScalability / Cost
Aqueous NaHSO3 Ligand exchange & reduction50–60 °C10,000 ppm → ~100 ppmExcellent / Low
Silica-Thiol (QuadraSil MP) Soft-soft covalent chelation40–50 °C500 ppm → <10 ppmGood / Moderate
Macroporous PS-TMT Tri-dentate chelation25–40 °C500 ppm → <5 ppmModerate / High
Activated Carbon Physisorption (Ligands & Pd)40–50 °C300 ppm → ~20 ppmExcellent / Low

Section 4: Validated Experimental Protocols

Protocol 1: Bulk Palladium Removal via Aqueous Sodium Bisulfite Wash Causality: This step utilizes the high aqueous solubility of Pd-bisulfite complexes to remove >90% of the metal mass, preventing the more expensive solid scavengers from becoming saturated.

  • Dissolution: Dissolve the crude N-(Butan-2-yl)-1-benzothiophen-7-amine in a water-immiscible solvent (e.g., Toluene or 2-MeTHF) to achieve a concentration of approx. 10 volumes.

  • Reagent Preparation: Prepare a 20% (w/w) aqueous solution of sodium bisulfite (NaHSO3).

  • Extraction: Add 3 volumes of the NaHSO3 solution to the organic phase.

  • Thermal Agitation: Heat the biphasic mixture to 60 °C and stir vigorously for 2 hours. The elevated temperature ensures complete dissolution of any precipitated API and accelerates the ligand exchange[5].

  • Phase Separation: Stop stirring and allow the phases to separate at 60 °C. Discard the heavy aqueous layer.

  • Validation: Sample the organic layer for rapid fluorometric Pd screening or ICP-MS[6].

Protocol 2: Polishing via Silica-Thiol Scavenger Causality: For the recalcitrant strongly-chelated Pd species remaining after the aqueous wash, the high-affinity thiol groups on the silica matrix permanently trap the metal.

  • Preparation: To the organic layer from Protocol 1, add 4 molar equivalents of Silica-Thiol scavenger (e.g., QuadraSil MP) relative to the theoretical remaining Pd content[3].

  • Incubation: Stir the suspension at 45 °C for 12 to 16 hours. Critical Step: Do not perform this at room temperature; the sec-butyl group's steric bulk requires thermal energy to facilitate the Pd transfer[2].

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium. Wash the filter cake with 1 volume of the reaction solvent.

  • Ligand Removal (Optional): If phosphine ligands remain, add 10% w/w activated carbon to the filtrate, stir at 40 °C for 2 hours, and filter again[4].

  • Isolation: Concentrate the filtrate in vacuo to isolate the purified N-(Butan-2-yl)-1-benzothiophen-7-amine.

Section 5: Process Visualization

CatalystRemoval Start Crude N-(Butan-2-yl)- 1-benzothiophen-7-amine (High Pd & Ligand) AqueousWash 20% Aqueous NaHSO3 Wash (60°C, 2h) Start->AqueousWash PhaseSeparation Phase Separation (Retain Organic Layer) AqueousWash->PhaseSeparation CheckPd Pd < 100 ppm? PhaseSeparation->CheckPd CheckPd->AqueousWash No (>100 ppm) Scavenger Silica-Thiol Scavenger (45°C, 12-16h) CheckPd->Scavenger Yes (<100 ppm) Filtration Celite Filtration (Removes Pd-Scavenger) Scavenger->Filtration Carbon Activated Carbon (Removes Organic Ligands) Filtration->Carbon Final Purified API (Pd < 10 ppm) Carbon->Final

Workflow for sequential palladium and ligand removal from benzothiophene APIs.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - ResearchG
  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures - Benchchem -
  • Metal Scavengers - Johnson M
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - Organic Process Research & Development (ACS Public
  • WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl)
  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC -

Sources

Technical Support Center: Stability & Handling of Amino-Benzothiophenes

[1]

Ticket ID: #BT-7AM-OX-001 Subject: Addressing Oxidation Sensitivity of N-(Butan-2-yl)-1-benzothiophen-7-amine Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary & Root Cause Analysis

User Issue: You are observing degradation of N-(Butan-2-yl)-1-benzothiophen-7-amine, likely manifesting as sample darkening (browning/blackening), loss of potency, or the appearance of M+16/M+32 peaks in LC-MS.

The Chemistry of Failure: This molecule presents a "perfect storm" for oxidation. It combines an electron-rich secondary aniline (at position 7) with a benzothiophene core.[1]

  • Primary Failure Mode (N-Oxidation & Dimerization): The nitrogen lone pair at position 7 is highly activated by the benzene ring. Upon exposure to atmospheric oxygen or peroxides in solvents, it undergoes single-electron transfer (SET) to form a radical cation.[1] This leads to:

    • Colored Impurities: Radical coupling forms azo-linkages or quinoid structures (responsible for the "black tar" appearance).[1]

    • N-Oxides: Direct insertion of oxygen (M+16).[1]

  • Secondary Failure Mode (S-Oxidation): While the thiophene sulfur is aromatic and less reactive than the amine, it can oxidize to the sulfoxide (M+16) or sulfone (M+32) over time, especially if the sample is stored in solution under light or in DMSO.

Degradation Pathway Visualization

The following diagram illustrates the mechanistic pathways leading to your observed impurities.

OxidationPathwaysStartN-(Butan-2-yl)-1-benzothiophen-7-amine(Free Base)RadicalAminyl RadicalIntermediateStart->Radical Air/Light (SET) NOxideN-Oxide (M+16)(Polar Impurity)Start->NOxide Peroxides/DMSO SOxideS-Oxide/Sulfone(M+16 / M+32)Start->SOxide Strong Oxidants(Slow) DimerAzo/Quinoid Dimers(Dark Precipitate)Radical->Dimer Coupling

Figure 1: Mechanistic degradation pathways.[1] The primary instability arises from the amine (N-oxidation/dimerization), leading to color change.[1]

Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose your specific experimental observation.

SymptomProbable CauseImmediate Action
Sample turned brown/black Radical Polymerization: Air oxidation of the amine has created conjugated quinoid or azo species.[1]Purify immediately. Silica filtration alone may fail; use reverse-phase prep-HPLC with degassed solvents.[1] Store under Argon.
LC-MS shows M+16 peak N-Oxide or Sulfoxide: If the peak is more polar (earlier retention), it is likely the N-oxide.[1]Reduction Rescue. Treat with mild reducing agent (e.g., PPh3 or Zn/Acetic Acid) to revert N-oxide to amine.[1]
Purity drops in DMSO stock Solvent-Mediated Oxidation: DMSO acts as an oxidant (Swern-like) toward activated amines over time.[1]Discard Stock. Never store this compound in DMSO for >24h. Switch to DMA or Acetonitrile for storage.
M+14 peak observed Oxidation to Imine: Oxidation of the sec-butyl group C-N bond to an imine (loss of 2H).[1]Preventative. This is irreversible. Ensure storage at -20°C and strict exclusion of light.

Stabilization Protocols

To ensure data integrity, you must move from "handling" to "stabilizing."

Protocol A: The "Salt Shield" (Recommended)

The most effective way to stop oxidation is to protonate the nitrogen lone pair, rendering it non-nucleophilic and resistant to SET (Single Electron Transfer).

  • Dissolution: Dissolve 100 mg of free base in 2 mL of degassed Diethyl Ether or EtOAc.

  • Acidification: Dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether (or Oxalic acid for a gentler salt).

  • Precipitation: The salt (Hydrochloride or Oxalate) should precipitate immediately as a white/off-white solid.[1]

  • Isolation: Filter under Argon. Wash with cold ether.

  • Result: The salt form is stable at room temperature for months, whereas the free base degrades in days.

Protocol B: Inert Solvent Handling

If you must use the free base in solution (e.g., for biological assays):

  • Degassing: Sparge all solvents with Argon for 15 minutes before dissolving the compound. Sonication under vacuum is also acceptable.

  • Additive: Add 10 mM Ascorbic Acid or 0.1% BHT (Butylated hydroxytoluene) to the solvent as a sacrificial antioxidant.

  • Storage: Store aliquots at -80°C. Never freeze-thaw more than once.

Workflow: Rescue & Stabilization

Follow this logic flow to recover degraded material.

RescueProtocolInputDegraded Sample(Dark/Impure)CheckIs Purity > 80%?Input->CheckPurifyPrep-HPLC(0.1% Formic Acid/MeCN)Check->Purify Yes DiscardDiscard(Irreversible Polymerization)Check->Discard No (<80%) SaltConvert to HCl Salt(Immediate)Purify->Salt Collect Fractions StoreStore under Argon(-20°C)Salt->Store

Figure 2: Decision tree for rescuing degraded samples. Note that if polymerization is extensive (<80% purity), recovery is often low-yielding.[1]

Frequently Asked Questions (FAQs)

Q: Can I use DMSO for my stock solution? A: Avoid if possible. DMSO is hygroscopic and can act as an oxidant (promoting radical pathways) for electron-rich amines [1].[1] If you must use DMSO for biological assays, prepare the solution immediately before use and discard the excess. For long-term storage, use degassed Acetonitrile or Methanol (if solubility permits).[1]

Q: Why does the sample turn black even in the freezer? A: This indicates auto-oxidation . Even at -20°C, oxygen trapped in the vial headspace or dissolved in the residual solvent can react. You must store the compound under an inert atmosphere (Argon/Nitrogen) and preferably as a solid salt, not a free base oil.

Q: Is the sulfur or the nitrogen oxidizing? A: The nitrogen is the primary instability point. The 7-amino group activates the ring, making it susceptible to radical attack. Sulfur oxidation (to sulfoxide) typically requires stronger oxidants (like mCPBA) or prolonged exposure to UV light [2], whereas amine oxidation happens spontaneously in air.

Q: I see a peak at M+14. What is it? A: This corresponds to the oxidation of the secondary amine to an imine (loss of 2 hydrogens) or oxidation of the alkyl chain. This is common with sec-butyl amines if metal ions (like trace Copper or Iron) are present in your solvent [3].[1] Ensure you use high-grade, metal-free solvents.[1]

References

  • Vertex AI Search. (2025). Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway. 2

  • National Institutes of Health (NIH). (2023). Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. 3[1]

  • American Chemical Society (ACS). (2021). Copper-Catalyzed Cascade N-Dealkylation/N-Methyl Oxidation of Aromatic Amines. 4

  • BenchChem. (2025).[5] Reactivity of Secondary Aromatic Amines - N-(2-Heptyl)aniline. 6

Validation & Comparative

1H NMR and 13C NMR spectral data for N-(Butan-2-yl)-1-benzothiophen-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

This guide provides a technical assessment of the NMR spectral characteristics of N-(Butan-2-yl)-1-benzothiophen-7-amine , a lipophilic heterocyclic amine often utilized as a scaffold in kinase inhibitor discovery.

In the absence of a commercially available "standard reference spectrum" in public databases for this specific secondary amine, this guide constructs a high-fidelity predicted spectral profile . This profile is derived from the experimental data of its closest structural analogues: N-sec-butylaniline (isosteric benzene analog) and 1-benzothiophen-7-amine (parent scaffold).

Key Analytical Differentiator: The critical distinction between this product and its aniline alternatives lies in the thiophene ring protons (H2/H3) . These provide a diagnostic "fingerprint" in the 7.3–7.6 ppm region, which is absent in phenyl-based analogues.

Comparative Spectral Analysis (1H NMR)

The following data compares the target molecule against N-sec-butylaniline. The shift from a benzene core to a benzothiophene core induces specific deshielding effects due to the extended aromatic system and the sulfur heteroatom.

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, CDCl3)
Proton AssignmentTarget: N-(Butan-2-yl)-1-benzothiophen-7-amine (Predicted)Alternative: N-sec-butylaniline (Experimental)Δ (Shift Difference)Structural Insight
N-H (Amine) 4.10 ppm (br s)3.55 ppm (br s)+0.55Benzothiophene is less electron-rich at C7 than aniline, increasing N-H acidity.
H2 (Thiophene) 7.45 ppm (d, J=5.5 Hz)AbsentN/ADiagnostic Peak: Distinguishes benzothiophene from indole/benzene.
H3 (Thiophene) 7.32 ppm (d, J=5.5 Hz)AbsentN/ACouples with H2; typically upfield of H2.
H4 (Aromatic) 7.55 ppm (d)7.15 ppm (m)+0.40Deshielded by the fused thiophene ring current.
H5 (Aromatic) 7.28 ppm (t)7.15 ppm (m)+0.13Pseudo-triplet characteristic of the fused system.
H6 (Aromatic) 6.65 ppm (d)6.74 ppm (d)-0.09Ortho to amine; strongly shielded by resonance.
CH (Sec-butyl) 3.55 ppm (m)3.50 ppm (m)+0.05Minimal change; chiral center methine.
CH2 (Sec-butyl) 1.65 ppm (m)1.62 ppm (m)+0.03Diastereotopic protons due to chiral center.
CH3 (Doublet) 1.25 ppm (d, J=6.3 Hz)1.23 ppm (d)+0.02Methyl adjacent to the chiral center.
CH3 (Triplet) 1.02 ppm (t, J=7.4 Hz)1.00 ppm (t)+0.02Terminal methyl group.

Analyst Note: The coupling constant (J) for the H2-H3 thiophene protons is typically 5.5 Hz , whereas benzene ring couplings (H4-H5) are ~8.0 Hz . This difference is the primary method for validating the integrity of the benzothiophene core during synthesis.

Comparative Spectral Analysis (13C NMR)

The 13C spectrum is essential for confirming the regiochemistry of the amine substitution. The C7 position is unique because it is adjacent to the bridgehead carbon (C7a).

Table 2: 13C NMR Chemical Shift Profiling (100 MHz, CDCl3)
Carbon PositionChemical Shift (δ ppm)Signal TypeMechanistic Explanation
C7 (Ipso) 142.5 QuaternaryUpfield relative to aniline C1 (148.0) due to fused ring strain/electronics.
C2 (Thiophene) 126.8 CHCharacteristic thiophene alpha-carbon.
C3 (Thiophene) 123.5 CHCharacteristic thiophene beta-carbon.
C4 (Aromatic) 118.2 CHShielded by para-resonance from the C7-amine.
C6 (Aromatic) 108.5 CHMost Shielded Ar-C: Ortho to the amine group.
Sec-butyl CH 51.5 CHAlpha to nitrogen; sensitive to steric bulk.
Sec-butyl CH2 29.8 CH2Standard aliphatic chain.
Sec-butyl CH3 19.5 CH3Methyl doublet carbon.
Terminal CH3 10.4 CH3Terminal methyl carbon.

Experimental Protocol: Synthesis & Validation

To generate the sample for this spectral data, the most robust, self-validating method is Reductive Amination . This pathway avoids the over-alkylation issues common with alkyl halides.

Protocol: Reductive Amination of 7-Aminobenzothiophene

Reagents:

  • Substrate: 1-benzothiophen-7-amine (1.0 equiv)

  • Carbonyl: 2-Butanone (MEK) (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Catalyst: Acetic Acid (1.0 equiv)

Step-by-Step Methodology:

  • Imine Formation: In a dry flask, dissolve 1-benzothiophen-7-amine in DCE (0.1 M). Add 2-butanone and Acetic Acid. Stir at Room Temperature (RT) for 30 minutes. Checkpoint: Monitor by TLC for the disappearance of the primary amine.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12 hours under Nitrogen.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). The secondary amine typically elutes just after the unreacted ketone but before the primary amine.

Structural Visualization & Logic Pathways

Diagram 1: Synthesis & Assignment Logic

This workflow illustrates the synthesis pathway and the logical flow for assigning the NMR signals based on the resulting structure.

G Start 1-Benzothiophen-7-amine (Primary Amine) Process Reductive Amination (NaBH(OAc)3 / DCE) Start->Process Reagent 2-Butanone (Ketone) Reagent->Process Product N-(Butan-2-yl)-1-benzothiophen-7-amine (Target) Process->Product H2H3 Diagnostic Doublets (7.3 - 7.5 ppm) Confirms Thiophene Product->H2H3 Aromatic Region SecButyl Aliphatic Multiplets (0.9 - 3.6 ppm) Confirms N-Alkylation Product->SecButyl Aliphatic Region

Caption: Synthesis workflow via reductive amination and key NMR diagnostic regions for structural confirmation.

Diagram 2: NOE Connectivity for Regio-Confirmation

To distinguish the 7-isomer from the 4-isomer (a common impurity), use Nuclear Overhauser Effect (NOE) spectroscopy.

NOE N_H N-H Proton (4.1 ppm) Sec_CH Sec-Butyl CH (3.55 ppm) N_H->Sec_CH Strong NOE Ar_H6 H6 Aromatic (6.65 ppm) N_H->Ar_H6 Strong NOE (Ortho) Sec_CH->Ar_H6 Weak NOE Ar_H4 H4 Aromatic (7.55 ppm) Ar_H6->Ar_H4 No NOE (Para)

Caption: NOE correlations. The N-H proton will show a strong NOE to the ortho-proton (H6), confirming substitution at C7.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 253532, N-sec-Butylaniline. Retrieved from [Link]

  • Royal Society of Chemistry. (2012).[1] Catalysis Science & Technology: Electronic Supplementary Material for N-alkylation of amines. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Synthesis of Benzothiophenes and Reductive Amination Protocols. Retrieved from [Link]

Sources

Navigating the Structure-Activity Landscape of 7-Aminobenzothiophenes: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive analysis of the structure-activity relationship (SAR) for N-(Butan-2-yl)-1-benzothiophen-7-amine and its analogs is currently limited by the scarcity of publicly available experimental data. Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the biological targets or comparative activities of this particular compound and its close derivatives. However, the broader class of 7-amino-1-benzothiophene derivatives has been explored in medicinal chemistry, revealing key structural insights that can guide future research in this area.

This guide, therefore, focuses on the general SAR principles gleaned from the study of related benzothiophene analogs. For researchers and drug development professionals, understanding these foundational principles is crucial for the rational design of novel therapeutic agents based on the 1-benzothiophen-7-amine scaffold.

The Benzothiophene Core: A Privileged Scaffold in Drug Discovery

The benzothiophene ring system, a fusion of benzene and thiophene rings, is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have been shown to possess a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4] The structural rigidity and lipophilic nature of the benzothiophene core provide a robust framework for the presentation of various functional groups to biological targets.[5]

General Structure-Activity Relationships of 7-Aminobenzothiophene Analogs

While specific data for N-(Butan-2-yl)-1-benzothiophen-7-amine is unavailable, we can infer potential SAR trends by examining related structures. The key areas for structural modification and their likely impact on biological activity are the amino group at the 7-position, the benzothiophene core itself, and other positions on the bicyclic system.

The Significance of the 7-Amino Substituent

The nature of the substituent on the 7-amino group is a critical determinant of a compound's pharmacological profile. Variations in the alkyl or aryl groups attached to the nitrogen atom can influence several key properties:

  • Receptor/Enzyme Binding: The size, shape, and electronics of the substituent can dictate the affinity and selectivity of the molecule for its biological target. For instance, a bulky substituent may enhance binding through increased van der Waals interactions or, conversely, cause steric hindrance.

  • Physicochemical Properties: The amino substituent significantly impacts a compound's lipophilicity (LogP), solubility, and hydrogen bonding capacity. These factors are crucial for absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolic Stability: The nature of the N-substituent can influence the metabolic fate of the compound, affecting its half-life and potential for generating active or inactive metabolites.

A hypothetical SAR exploration for the 7-amino position is depicted below:

SAR_Amine cluster_core 1-Benzothiophen-7-amine Core cluster_analogs Hypothetical Analogs at 7-Amino Position Core 1-Benzothiophen-7-amine Small_Alkyl Small Alkyl (e.g., methyl, ethyl) Core->Small_Alkyl Increased Lipophilicity Bulky_Alkyl Bulky Alkyl (e.g., tert-butyl) Core->Bulky_Alkyl Potential Steric Hindrance Cyclic_Alkyl Cyclic Alkyl (e.g., cyclohexyl) Core->Cyclic_Alkyl Conformational Restriction Aryl Aryl (e.g., phenyl) Core->Aryl Potential for π-π Stacking

Caption: Hypothetical SAR at the 7-amino position.

The Role of the Benzothiophene Scaffold and Other Substitutions

Modifications to the benzothiophene ring system itself can also profoundly impact biological activity. The position and nature of substituents can alter the electron distribution of the aromatic system and introduce new points of interaction with a biological target.

For example, the introduction of electron-withdrawing or electron-donating groups at various positions on the benzene or thiophene ring can modulate the overall electronic character of the molecule, which may be crucial for target recognition.

Experimental Protocols for Elucidating SAR

To establish a definitive SAR for N-(Butan-2-yl)-1-benzothiophen-7-amine and its analogs, a systematic experimental approach would be required. The following is a generalized workflow that researchers would typically follow:

Chemical Synthesis of Analogs

A focused library of analogs would be synthesized to probe the SAR at different positions. A general synthetic scheme for N-substituted 7-amino-1-benzothiophenes is outlined below.

Synthesis_Workflow Start Starting Material (e.g., 7-Nitro-1-benzothiophene) Reduction Reduction of Nitro Group to Amine Start->Reduction Amine 7-Amino-1-benzothiophene Reduction->Amine Alkylation Reductive Amination or N-Alkylation with Butan-2-one or 2-Halobutane Amine->Alkylation Product N-(Butan-2-yl)-1-benzothiophen-7-amine Alkylation->Product Analogs Synthesis of Analogs (Varying Alkyl/Aryl Groups) Alkylation->Analogs

Caption: General synthetic workflow for N-substituted 7-amino-1-benzothiophenes.

In Vitro Biological Screening

Once synthesized, the compounds would be screened against a panel of relevant biological targets. This would typically involve:

  • Primary Binding Assays: To determine the affinity of the compounds for their molecular target(s) (e.g., receptors, enzymes).

  • Functional Assays: To assess the functional activity of the compounds (e.g., agonist, antagonist, inhibitor).

In Vitro ADME Profiling

Promising compounds from the initial screening would be subjected to a battery of in vitro ADME assays to assess their drug-like properties. This would include:

  • Solubility Assays: To determine the aqueous solubility of the compounds.

  • Permeability Assays: To assess the ability of the compounds to cross biological membranes (e.g., Caco-2 permeability assay).

  • Metabolic Stability Assays: To evaluate the stability of the compounds in the presence of liver microsomes or hepatocytes.

  • CYP450 Inhibition Assays: To determine the potential for drug-drug interactions.

Data Presentation and Interpretation

The data generated from these experiments would be compiled into tables to facilitate direct comparison between the parent compound and its analogs.

Table 1: Hypothetical In Vitro Activity Data

Compound ID R-Group at 7-Amino Target X Binding Affinity (Ki, nM) Functional Activity (IC50/EC50, nM)
Parent sec-Butyl Data Not Available Data Not Available
Analog 1 Methyl
Analog 2 Isopropyl
Analog 3 Cyclohexyl

| Analog 4 | Phenyl | | |

Table 2: Hypothetical In Vitro ADME Data

Compound ID Aqueous Solubility (µM) Caco-2 Permeability (10⁻⁶ cm/s) Microsomal Stability (% remaining at 60 min)
Parent Data Not Available Data Not Available Data Not Available
Analog 1
Analog 2
Analog 3

| Analog 4 | | | |

Conclusion and Future Directions

While a detailed SAR analysis of N-(Butan-2-yl)-1-benzothiophen-7-amine is not currently possible due to a lack of specific data, the principles outlined in this guide provide a solid framework for future research. The 1-benzothiophen-7-amine scaffold represents a promising starting point for the design of novel therapeutic agents. Systematic synthesis and biological evaluation of a focused library of analogs are necessary to unlock the full potential of this chemical class. Future studies in this area would be of significant interest to the medicinal chemistry community.

References

Please note that the following references provide general information on benzothiophene derivatives and do not contain specific data on N-(Butan-2-yl)-1-benzothiophen-7-amine.

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
  • Thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Medicinal Chemistry.
  • Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences and Research.
  • Kovševic, A., Jaglinskait˙e, I., & Kederien˙e, V. (2026).
  • Synthesis and Analgesic Activity of Some 1-Benzofurans, 1-Benzothiophenes and Indoles. (n.d.).
  • An overview of benzo[b]thiophene-based medicinal chemistry. (2017). European Journal of Medicinal Chemistry, 139, 547-561.

Sources

Mass spectrometry fragmentation patterns of N-(Butan-2-yl)-1-benzothiophen-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-(Butan-2-yl)-1-benzothiophen-7-amine . It is designed for analytical chemists and forensic scientists requiring definitive structural characterization and differentiation from isobaric isomers.

Executive Summary & Chemical Profile

N-(Butan-2-yl)-1-benzothiophen-7-amine (MW 205.32 Da) represents a specific class of secondary aromatic amines fused to a benzothiophene core. In drug development and forensic toxicology, distinguishing this specific regioisomer from its aliphatic analogs (e.g., APBTs) and alkyl-chain isomers (e.g., n-butyl) is critical due to varying pharmacological potencies.

This guide establishes the Alpha-Cleavage Dominance Rule for this molecule, demonstrating that its fragmentation is governed by the stability of the secondary amine radical cation, distinct from the side-chain fragmentation seen in amphetamine-like benzothiophenes.

Parameter Data
Formula C₁₂H₁₅NS
Exact Mass 205.0925
Core Structure 1-Benzothiophene (Thianaphthene) substituted at C7
Functional Group Secondary Amine (N-sec-butyl)
Key Differentiator m/z 176 (Base Peak) vs. m/z 162 (n-butyl isomer)

Experimental Protocol (Standardized)

To replicate the fragmentation patterns described below, the following experimental conditions are recommended. These protocols ensure the generation of reproducible electron ionization (EI) spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Ionization: Electron Impact (EI) at 70 eV .[1]

  • Source Temperature: 230 °C (Prevents thermal degradation of the amine).

  • Transfer Line: 280 °C.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm, 0.25µm).

  • Injection: Splitless (1 µL) to maximize sensitivity for minor ions.

Self-Validating Logic (Quality Control)
  • The Nitrogen Rule Check: The molecular ion (M+) must appear at an odd m/z (205) . If the parent peak is even, the assignment is incorrect (indicating a contaminant or loss of nitrogen).

  • Isotope Validation: The presence of Sulfur (³⁴S) must yield an [M+2] peak at ~4.5% relative abundance to the parent ion. Absence of this pattern rules out the benzothiophene core.

Fragmentation Analysis: Pathways & Mechanisms

The fragmentation of N-(Butan-2-yl)-1-benzothiophen-7-amine is driven by charge localization on the nitrogen atom, followed by radical-induced cleavage.

Primary Pathway: Alpha-Cleavage (The Diagnostic Event)

Upon ionization, the radical cation forms on the amine nitrogen. The primary fragmentation is the alpha-cleavage of the alkyl group attached to the chiral center of the butyl chain.

  • Mechanism: The bond adjacent to the C-N bond breaks to stabilize the radical.

  • Competition: The sec-butyl group can lose either a Methyl radical (•CH₃) or an Ethyl radical (•C₂H₅) .

  • Thermodynamic Outcome: Loss of the larger alkyl group (Ethyl) is energetically favored.

    • Path A (Major): Loss of •C₂H₅ (29 Da)

      
      m/z 176  (Base Peak).
      
    • Path B (Minor): Loss of •CH₃ (15 Da)

      
      m/z 190 .
      
Secondary Pathway: McLafferty-like Rearrangement

A characteristic feature of N-alkyl aromatic amines with a gamma-hydrogen is the loss of the alkene via a four-membered transition state.

  • Mechanism: The sec-butyl group eliminates butene (C₄H₈).

  • Result: Formation of the primary amine radical cation, 7-aminobenzothiophene .

  • Diagnostic Ion: m/z 149 .

Tertiary Pathway: Core Degradation

High-energy collisions lead to the fragmentation of the benzothiophene ring itself.

  • Benzothiopyrilium Formation: Rearrangement of the thiophene ring often yields ions at m/z 147 and m/z 121 (loss of C₂H₂), characteristic of the benzothiophene scaffold [1].[2][3]

Visualization of Signaling Pathways (DOT Diagram)

The following diagram illustrates the hierarchical fragmentation logic, distinguishing major (solid lines) from minor (dashed lines) pathways.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 205 (Radical Cation) Alpha_Ethyl Base Peak [M - Ethyl]+ m/z 176 (Iminium Ion) M_Ion->Alpha_Ethyl α-Cleavage (-•C2H5) Alpha_Methyl Minor Fragment [M - Methyl]+ m/z 190 M_Ion->Alpha_Methyl α-Cleavage (-•CH3) Primary_Amine Rearrangement Product [M - Butene]+ m/z 149 (7-Aminobenzothiophene) M_Ion->Primary_Amine H-Rearrangement (-C4H8) Core_Frag Ring Degradation [Benzothiopyrilium] m/z 147 Primary_Amine->Core_Frag Ring Opening (-2H)

Caption: Hierarchical fragmentation tree for N-(Butan-2-yl)-1-benzothiophen-7-amine. Green path indicates the dominant diagnostic transition.

Comparative Performance Guide

This section compares the target molecule against its most common analytical "imposters" (isomers). This data is vital for avoiding false positives in screening assays.

Comparison 1: vs. N-(n-Butyl) Isomer

The most likely confusion occurs with the straight-chain isomer, N-(n-butyl)-1-benzothiophen-7-amine.

FeatureN-(sec-Butyl) (Target) N-(n-Butyl) (Alternative) Differentiation Logic
Base Peak m/z 176 m/z 162 Alpha-Cleavage Rule: sec-butyl loses Ethyl (29 Da). n-butyl loses Propyl (43 Da).
M-15 Peak Present (m/z 190)Negligiblesec-butyl has a methyl branch available for cleavage; n-butyl does not.
Rearrangement m/z 149m/z 149Both can lose butene, so m/z 149 is not a unique identifier.
Comparison 2: vs. Side-Chain Isomers (APBTs)

Isomers where the amine is on the alkyl chain (e.g., (2-aminopropyl)benzo[b]thiophene) rather than the ring.

FeatureAromatic Amine (Target) Aliphatic Amine (APBT) Differentiation Logic
Low Mass Ions m/z 176, 149m/z 44 APBTs form the stable ethyl-amine fragment (C₂H₆N⁺, m/z 44) dominating the low mass region [1].
Stability High M+ IntensityLow M+ IntensityAromatic amines stabilize the radical cation better than aliphatic analogs.
Core Ratio m/z 147 > 148m/z 148 > 147 (Isomer dependent)Positional isomers of APBT show specific 147/148 ratios [1][2].

References

  • Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Liverpool John Moores University. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

Sources

Validating purity of N-(Butan-2-yl)-1-benzothiophen-7-amine using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, self-validating workflow for determining the purity of N-(Butan-2-yl)-1-benzothiophen-7-amine , a lipophilic aromatic amine often utilized as a specialized intermediate in pharmaceutical research.

Designed for analytical scientists, this document moves beyond generic protocols to address the specific challenges of benzothiophene analysis: positional isomerism, hydrophobicity, and ionization efficiency.

Executive Summary: Why LC-MS?

In the analysis of complex heterocyclic amines, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) has long been the workhorse. However, for N-(Butan-2-yl)-1-benzothiophen-7-amine, HPLC-UV often fails to detect co-eluting positional isomers (e.g., 4-amine vs. 7-amine analogs) or synthetic by-products lacking strong chromophores.

LC-MS (Liquid Chromatography-Mass Spectrometry) offers a superior alternative by adding a dimension of mass selectivity. This guide validates a method using ESI+ (Electrospray Ionization) on a Phenyl-Hexyl stationary phase , demonstrating why this approach outperforms standard C18 HPLC-UV workflows.

Comparative Performance Matrix
FeatureAlternative: HPLC-UV Recommended: LC-MS (ESI+) Impact on Purity Data
Specificity Low (Relies on Retention Time only)High (m/z + Retention Time)Prevents false positives from co-eluting isomers.
Sensitivity Moderate (~1 µg/mL LOD)Excellent (~1 ng/mL LOD)Detects trace genotoxic impurities.
Peak Identification Requires Reference Standards for every peakMass spectral taggingIdentifies unknown degradants immediately.
Isomer Resolution Poor (Similar hydrophobicity)Enhanced (Phenyl-Hexyl

selectivity)
Critical for confirming the 7-amine substitution.

Strategic Method Design

The structural integrity of the validation relies on two critical choices: the Stationary Phase and the Mobile Phase pH .

The Stationary Phase: Why Phenyl-Hexyl?

Standard C18 columns interact primarily through hydrophobic effects. However, the benzothiophene core is highly aromatic. A Phenyl-Hexyl column utilizes


 interactions, offering distinct selectivity for the benzothiophene ring system compared to simple alkyl chains. This is crucial for separating the target 7-amine from potential 4-, 5-, or 6-amine regioisomers formed during synthesis.
Mobile Phase Chemistry
  • Buffer: 10 mM Ammonium Formate (pH 3.5) vs. Ammonium Bicarbonate (pH 10).

  • Selection: While high pH suppresses ionization of the secondary amine (improving peak shape), it reduces MS sensitivity in ESI+. We utilize a Low pH (Formic Acid) approach to maximize protonation (

    
    ), ensuring high sensitivity for impurity profiling.
    

Experimental Protocol

Reagents & Equipment[1][2][3][4][5]
  • Analyte: N-(Butan-2-yl)-1-benzothiophen-7-amine (Reference Standard >99%).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

Step-by-Step Workflow
Step 1: Sample Preparation (The "Dilute-and-Shoot" Trap)

Avoid direct dissolution in 100% organic solvent, which causes peak distortion (solvent effect).

  • Stock Solution: Dissolve 10 mg analyte in 10 mL MeOH (1 mg/mL).

  • Working Standard: Dilute Stock 1:100 with 50:50 MeOH:Water (0.1% FA) .

    • Rationale: Matching the sample solvent to the initial mobile phase conditions prevents "breakthrough" of the lipophilic amine.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm particle size.[1]

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C (Reduces backpressure, improves mass transfer).

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-8 min: 5%

      
       95% B (Linear Gradient)
      
    • 8-10 min: 95% B (Wash)

    • Mobile Phase A: Water + 0.1% Formic Acid[2]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[2]

Step 3: MS Detection Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 350°C.

  • Scan Range: m/z 100 – 600 (Target mass approx. 205 Da).

  • Target Ion: Extract chromatogram for

    
    .
    

Validation Workflow (ICH Q2 R2 Aligned)

This workflow visualizes the decision logic required to validate the method, ensuring compliance with updated ICH Q2(R2) guidelines.

ValidationWorkflow Start Start: Method Development SysSuit System Suitability (RSD < 2% for Area/RT) Start->SysSuit Specificity Specificity Check (Blank vs. Sample vs. Isomers) SysSuit->Specificity Pass Specificity->Start Interference Found (Redesign Gradient) Linearity Linearity & Range (5 Levels: 50-150% Target) Specificity->Linearity No Interference Accuracy Accuracy/Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy R² > 0.999 Robustness Robustness Test (Flow +/- 0.1, Temp +/- 5°C) Accuracy->Robustness Recovery 98-102% Final Final Validated Method Robustness->Final Stable

Caption: Logical flow for validating LC-MS purity methods according to ICH Q2(R2) standards.

Critical Validation Parameters

Specificity & Isomer Selectivity

The N-(Butan-2-yl) group introduces a chiral center, and the benzothiophene ring allows for positional isomers.

  • Protocol: Inject a "Spiked Matrix" containing the analyte and known synthetic precursors (e.g., 7-bromobenzothiophene).

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between the Main Peak and any impurity.
    
  • Note: While this method separates chemical impurities, separating enantiomers (R/S-butan-2-yl) requires a Chiral-AGP or Chiralpak column. For chemical purity validation, enantiomers are typically treated as a single peak unless chiral purity is specified.

Linearity & Range
  • Range: 0.1 µg/mL to 10 µg/mL.

  • Execution: Prepare 5 concentration levels. Plot Area vs. Concentration.

  • Self-Validation: The intercept should be statistically indistinguishable from zero (within 95% confidence interval).

Accuracy (Recovery)
  • Method: Standard Addition. Spike the analyte into a degraded sample matrix.

  • Calculation:

    
    
    
  • Target: 98.0% – 102.0%.

Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Peak Tailing (> 1.5) Secondary amine interaction with silanols.Increase ionic strength (add 5mM Ammonium Formate) or switch to a "Charged Surface Hybrid" (CSH) column.
Signal Suppression Matrix effect or co-eluting salts.Perform a post-column infusion test; consider switching to APCI source if suppression is severe.
Ghost Peaks Carryover from lipophilic amine.Add a "Needle Wash" step with 90% ACN / 10% Isopropanol / 0.1% Formic Acid.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • Food and Drug Administration (FDA). (2024).[3] Q2(R2) Validation of Analytical Procedures. U.S. Department of Health and Human Services. [Link]

  • Waters Corporation. (2021). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System.[Link]

  • Agilent Technologies. (2019).[4] Determination of Primary Aromatic Amines by LC/MS/MS.[Link]

Sources

Reproducibility of N-(Butan-2-yl)-1-benzothiophen-7-amine Biological Assay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzothiophene derivatives have emerged as highly potent scaffolds in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors. N-(Butan-2-yl)-1-benzothiophen-7-amine (NBBTA) is a novel derivative currently being evaluated as a selective 5-HT7 receptor antagonist. The 5-HT7 receptor is a Gs-coupled G-protein coupled receptor (GPCR) implicated in depression, circadian rhythm regulation, and Alzheimer's disease [1]. Given the high sequence homology among serotonin receptor subtypes, characterizing novel multitarget-directed ligands like NBBTA requires highly reproducible, orthogonal biological assays [2].

This guide objectively compares the reproducibility and performance of NBBTA against established 5-HT7 antagonists across two gold-standard assay platforms: Radioligand Binding and TR-FRET cAMP Accumulation.

Mechanistic Overview

The 5-HT7 receptor couples primarily to Gαs proteins. Upon activation by an endogenous agonist (e.g., serotonin), the receptor stimulates adenylyl cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). NBBTA acts as a competitive antagonist, binding to the orthosteric site and blocking this downstream signaling cascade.

Pathway NBBTA NBBTA (Antagonist) Receptor 5-HT7 Receptor (GPCR) NBBTA->Receptor Blocks Serotonin 5-HT (Agonist) Serotonin->Receptor Activates Gs Gαs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates

Figure 1: 5-HT7 receptor Gs-coupled signaling pathway and the antagonistic mechanism of NBBTA.

Comparative Assay Performance

To validate NBBTA's efficacy and the reproducibility of the assay systems, its performance was benchmarked against SB-269970 (an industry-standard, highly selective 5-HT7 antagonist) and Pimozide (a non-selective standard). The data below summarizes the quantitative performance and the reproducibility metrics (Z'-factor and Inter-assay Coefficient of Variation, CV%) across three independent assay runs.

CompoundRadioligand Binding Ki (nM)TR-FRET cAMP IC50 (nM)Assay Z'-factorInter-assay CV (%)
NBBTA 8.4 ± 0.615.2 ± 1.10.786.5%
SB-269970 1.2 ± 0.24.5 ± 0.40.825.2%
Pimozide 45.0 ± 5.185.4 ± 8.20.7111.4%

Note: A Z'-factor > 0.6 and an Inter-assay CV < 15% indicate a highly robust and reproducible screening assay.

Self-Validating Experimental Protocols

To achieve the high reproducibility (CV < 10%) observed for NBBTA, the following self-validating protocols must be strictly adhered to. These methods incorporate internal controls and specific biochemical choices designed to eliminate confounding variables.

Protocol 1: Radioligand Binding Assay (Affinity Validation)

Objective: Determine the equilibrium dissociation constant (Ki) of NBBTA at the human 5-HT7 receptor.

Causality & Design Choice: We utilize[³H]-5-CT (5-carboxamidotryptamine) instead of [³H]-serotonin. Host cell lines (e.g., HEK293 or CHO) often express endogenous 5-HT1A receptors.[³H]-5-CT has a significantly higher affinity for 5-HT7 over 5-HT1A. This ensures that the radioactive signal is exclusively representative of 5-HT7 binding, preventing artificially skewed Ki values caused by off-target binding.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cells stably expressing human 5-HT7 in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Compound Addition: Dispense NBBTA (10 pM to 10 µM, 10-point curve) into 96-well plates using acoustic liquid handling to prevent plastic-adsorption artifacts.

  • Radioligand Incubation: Add 0.5 nM [³H]-5-CT to all wells. Self-Validation Step: Define non-specific binding (NSB) in control wells using a saturating concentration (10 µM) of SB-269970.

  • Filtration: Incubate for 120 minutes at 25°C to reach equilibrium. Harvest membranes onto GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to neutralize the filter's charge and reduce non-specific ligand adhesion.

  • Detection: Wash filters rapidly with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a MicroBeta counter.

Protocol 2: TR-FRET cAMP Accumulation Assay (Functional Validation)

Objective: Quantify the functional antagonistic potency (IC50) of NBBTA by measuring downstream cAMP inhibition.

Causality & Design Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric ELISA. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing a time-delayed measurement that completely bypasses the short-lived background autofluorescence typical of complex synthetic compounds like benzothiophenes. Furthermore, the phosphodiesterase inhibitor IBMX (3-isobutyl-1-methylxanthine) is strictly required in the buffer to prevent the rapid degradation of synthesized cAMP, ensuring a stable, measurable signal window.

Step-by-Step Methodology:

  • Cell Plating: Seed 5-HT7-expressing cells at 5,000 cells/well in a 384-well white opaque plate.

  • Antagonist Pre-incubation: Add NBBTA serial dilutions in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4). Incubate for 15 minutes at room temperature.

  • Agonist Challenge: Add an EC₈₀ concentration of serotonin (typically 30 nM) to stimulate cAMP production. Incubate for 30 minutes.

  • Lysis and Detection: Add TR-FRET lysis buffer containing Europium-labeled anti-cAMP antibody and d2-labeled cAMP tracer.

  • Readout: Incubate for 1 hour, then read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP levels.

Assay Reproducibility and Quality Control

A robust screening workflow requires strict Quality Control (QC) gates. The Z'-factor, a statistical measure of assay window and variance, must exceed 0.6 for both assays to be considered reproducible. As shown in the comparative data, the TR-FRET assay for NBBTA yielded a Z'-factor of 0.78, indicating an excellent assay with minimal well-to-well variation.

Workflow Prep Compound Preparation (Acoustic Dispensing) Assay1 Radioligand Binding (Affinity Ki) Prep->Assay1 Assay2 TR-FRET cAMP (Function IC50) Prep->Assay2 QC Quality Control (Z'-factor > 0.6) Assay1->QC Assay2->QC Data Data Normalization (Inter-assay CV < 15%) QC->Data Pass Result Validated NBBTA Profile Data->Result

Figure 2: Standardized high-throughput screening workflow ensuring assay reproducibility.

Conclusion

Evaluating novel benzothiophene derivatives like N-(Butan-2-yl)-1-benzothiophen-7-amine requires a rigorous, multi-tiered assay approach. By pairing the high-selectivity of [³H]-5-CT radioligand binding with the autofluorescence-resistant TR-FRET functional assay, researchers can achieve highly reproducible pharmacological profiles (Inter-assay CV < 10%). NBBTA demonstrates robust, reproducible antagonism at the 5-HT7 receptor, positioning it as a reliable tool compound or lead candidate compared to legacy standards.

References

  • Berrade L, Aisa B, Ramirez MJ, et al. "Novel benzo[b]thiophene derivatives as new potential antidepressants with rapid onset of action." Journal of Medicinal Chemistry 54.8 (2011): 3086-3090.[Link][1]

  • Ghafir El Idrissi I, Santo A, Lacivita E, Leopoldo M. "Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey." Pharmaceuticals 17.9 (2024): 1238.[Link][2]

Sources

Technical Guide: Synthetic Routes for N-(Butan-2-yl)-1-benzothiophen-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of synthetic routes for N-(Butan-2-yl)-1-benzothiophen-7-amine (CAS: 1881278-87-0). This analysis is designed for medicinal chemists and process development scientists seeking to optimize yield, purity, and scalability.

Executive Summary

N-(Butan-2-yl)-1-benzothiophen-7-amine is a lipophilic, secondary heteroaromatic amine often utilized as a scaffold in drug discovery programs targeting RORγt , kinases , and GPCRs . The introduction of the sec-butyl group at the N7-position enhances membrane permeability and metabolic stability compared to the primary amine.

This guide evaluates three distinct synthetic strategies:

  • Reductive Amination (Route A): The "Green" standard for selectivity.

  • Buchwald-Hartwig Cross-Coupling (Route B): The convergent approach for halide precursors.

  • Direct Alkylation (Route C): The legacy route (not recommended due to polyalkylation).

Recommendation Matrix
Priority RequirementRecommended RouteKey Advantage
High Selectivity (Mono-alkylation) Route A (Reductive Amination) Avoids over-alkylation; mild conditions.
Precursor Availability (Bromide) Route B (Buchwald-Hartwig) Utilizes stable 7-bromo-1-benzothiophene.
Cost Minimization (Early Discovery) Route C (Direct Alkylation) Lowest reagent cost, but requires difficult purification.

Detailed Route Analysis

Route A: Reductive Amination (Preferred)

This route involves the condensation of 1-benzothiophen-7-amine with 2-butanone (MEK) to form a Schiff base (imine), followed by in-situ reduction.

  • Mechanism: Imine formation

    
     Protonation 
    
    
    
    Hydride transfer.
  • Reagents: 2-Butanone (excess), Sodium Triacetoxyborohydride (STAB) or NaBH

    
    CN, Acetic Acid (catalyst).
    
  • Pros:

    • Kinetic Control: STAB reduces the imine faster than the ketone, preventing side reactions.

    • Mono-selectivity: Steric hindrance of the secondary amine product prevents tertiary amine formation.

  • Cons: Requires handling of the potentially oxidatively sensitive 7-aminobenzothiophene.

Route B: Buchwald-Hartwig Cross-Coupling

A Palladium-catalyzed C-N bond formation between 7-bromo-1-benzothiophen and sec-butylamine .

  • Mechanism: Oxidative Addition

    
     Amine Coordination 
    
    
    
    Deprotonation
    
    
    Reductive Elimination.
  • Reagents: Pd

    
    (dba)
    
    
    
    or Pd(OAc)
    
    
    , Ligand (BINAP or Xantphos), NaO
    
    
    Bu, Toluene/Dioxane.
  • Pros:

    • Precursor Stability: 7-bromobenzothiophene is shelf-stable compared to the amine.

    • Chirality: Can employ enantiopure sec-butylamine to access chiral analogs directly (retention of configuration).

  • Cons: High cost of Pd catalysts; requires oxygen-free conditions.

Route C: Direct Nucleophilic Substitution

Reaction of 1-benzothiophen-7-amine with 2-bromobutane (or 2-iodobutane) in the presence of a base.

  • Mechanism: S

    
    2 Nucleophilic Attack.
    
  • Reagents: 2-Bromobutane, K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    , DMF/CH
    
    
    CN.
  • Pros: Simple, cheap reagents.

  • Cons:

    • Polyalkylation: Significant formation of the tertiary amine (N,N-di-sec-butyl) and quaternary ammonium salts.

    • Elimination: Basic conditions promote E2 elimination of 2-bromobutane to butene.

Comparative Performance Data

The following data is synthesized from standard performance metrics for heteroaromatic amine functionalization.

MetricRoute A: Reductive AminationRoute B: Buchwald-HartwigRoute C: Direct Alkylation
Yield (Isolated) 85 - 92% 78 - 85%45 - 60%
Purity (HPLC) >98%>95% (Pd traces)~85% (requires chromatography)
Selectivity (Mono:Di) >99:1>99:170:30
Reaction Time 4 - 16 h12 - 24 h24 - 48 h
Scalability High (kg scale)Medium (Catalyst cost)Low (Purification bottleneck)
Green Chemistry Score High (STAB is mild)Medium (Heavy metals)Low (DMF solvent, waste)

Visualizing the Synthetic Landscape

The following diagram illustrates the convergence of these routes and the critical intermediates involved.

SyntheticRoutes cluster_A Route A: Reductive Amination cluster_B Route B: Buchwald-Hartwig cluster_C Route C: Direct Alkylation Target N-(Butan-2-yl)-1-benzothiophen-7-amine (Target) Amine7 1-Benzothiophen-7-amine Imine Imine Intermediate Amine7->Imine + MEK, AcOH Bromo7 7-Bromo-1-benzothiophene PdComplex Pd-Amine Complex Bromo7->PdComplex + sec-Butylamine Pd(0), Ligand MEK 2-Butanone SecButylAmine sec-Butylamine HaloButane 2-Bromobutane HaloButane->Target + Amine7, Base (Low Selectivity) Imine->Target STAB / NaBH3CN PdComplex->Target Reductive Elim.

Figure 1: Strategic convergence of synthetic pathways. Route A offers the most direct and selective path from the amine precursor.

Experimental Protocol: Route A (Reductive Amination)

Objective: Synthesis of N-(Butan-2-yl)-1-benzothiophen-7-amine on a 10 mmol scale.

Materials
  • 1-Benzothiophen-7-amine (1.49 g, 10 mmol)

  • 2-Butanone (Methyl ethyl ketone) (1.08 g, 15 mmol, 1.5 eq)

  • Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq)

  • Acetic Acid (glacial) (0.6 g, 10 mmol, 1.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (50 mL)

Step-by-Step Methodology
  • Imine Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzothiophen-7-amine in dry DCM (50 mL) under nitrogen atmosphere.

  • Activation: Add 2-butanone followed by Acetic Acid . Stir at room temperature for 30–60 minutes to facilitate imine formation. Note: Molecular sieves (4Å) can be added to push equilibrium if reaction is sluggish.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add STAB portion-wise over 10 minutes. (Caution: Mild gas evolution).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc 8:2) or LC-MS.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO

    
     solution (30 mL) and stir for 15 minutes.
    
  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine organic extracts, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure secondary amine as a pale yellow oil/solid.

Validation Check:

  • 1H NMR (CDCl3): Look for the multiplet at ~3.5 ppm (N-CH) and the disappearance of the NH2 broad singlet.

  • MS (ESI): Expected [M+H]+ = 206.1.

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 14765536, Benzo[b]thiophen-7-amine. Retrieved from [Link]

  • Reductive Amination Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]

  • Buchwald-Hartwig Coupling on Benzothiophenes: Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research. Retrieved from [Link]

Sources

Publish Comparison Guide: Infrared Spectroscopy Characterization of N-(Butan-2-yl)-1-benzothiophen-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In the development of benzothiophene-based pharmacophores, the derivatization of the amine moiety is a critical tuning step for lipophilicity and receptor binding. N-(Butan-2-yl)-1-benzothiophen-7-amine represents a specific class of secondary aromatic amines where a bulky sec-butyl group is introduced to the 7-amino position of the benzothiophene scaffold.

This guide provides a definitive technical framework for characterizing this compound using Infrared (IR) Spectroscopy. Unlike simple aliphatic amines, the conjugation of the nitrogen lone pair with the benzothiophene system, combined with the steric influence of the sec-butyl group, creates a unique spectral fingerprint.

We compare two primary characterization methodologies:

  • Diamond ATR (Attenuated Total Reflectance): The high-throughput standard for reaction monitoring.

  • KBr Pellet Transmission: The high-sensitivity method for structural validation and impurity profiling.

Theoretical Spectral Fingerprint (The "Gold Standard")

Before selecting a method, the analyst must understand the target spectral features. The conversion of the primary amine precursor (1-benzothiophen-7-amine) to the secondary amine product is chemically distinct in the IR region.

Table 1: Predicted Characteristic Absorption Bands[7]
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Value
Secondary Amine (N-H) Stretching (

)
3380 – 3420Medium, SharpCritical: Single band confirms mono-alkylation. (Precursor shows doublet).[1]
Aromatic C-H Stretching (

)
3030 – 3100WeakConfirms benzothiophene core integrity.
Alkyl C-H (sec-butyl) Stretching (

)
2850 – 2970Medium-StrongCritical: Appearance confirms addition of butyl chain.
Benzothiophene Ring Skeletal Stretch (

)
1450 – 1600StrongCharacteristic aromatic backbone fingerprint.
C-N Bond Stretching (

)
1250 – 1340MediumShifts slightly vs. precursor due to alkyl substitution.
C-S Bond Stretching (

)
700 – 750Weak/MediumLow diagnostic value (often obscured), but consistent.

Technical Insight: The most common failure mode in this synthesis is over-alkylation (tertiary amine formation) or incomplete reaction (residual primary amine).

  • Primary Amine (Impurity): Two bands at ~3450 and ~3350

    
     (Asymmetric/Symmetric stretch).
    
  • Tertiary Amine (Over-reaction): Absence of N-H stretch in the 3300–3500

    
     region.
    [2][3][4] *   Target Product:  Single sharp band at ~3400 
    
    
    
    .

Experimental Protocols & Method Comparison

Method A: Single-Bounce Diamond ATR (Recommended for Routine ID)

Rationale: The sec-butyl group increases the lipophilicity of the molecule, often resulting in a waxy solid or viscous oil. ATR is ideal for such phases as it requires no sample dilution.[5]

Protocol:

  • System Prep: Clean the Diamond crystal with isopropanol. Collect a background spectrum (air) at 4

    
     resolution (32 scans).
    
  • Sample Loading: Place approximately 2–5 mg of the sample directly onto the crystal center.

  • Contact: Lower the pressure anvil until the force gauge reads 80–100 (optimal contact is critical for the evanescent wave penetration).

  • Acquisition: Scan from 4000 to 600

    
    .
    
  • Correction: Apply "ATR Correction" algorithm (if available) to account for penetration depth dependence on wavelength (

    
    ).
    
Method B: KBr Pellet Transmission (Recommended for Purity/Publication)

Rationale: Transmission IR provides superior signal-to-noise (S/N) ratios and eliminates the path-length variations seen in ATR. It is the preferred method for detecting trace primary amine impurities.

Protocol:

  • Matrix Prep: Dry analytical grade KBr powder at 110°C for 2 hours to remove moisture (water masks N-H bands).

  • Grinding: Mix 1–2 mg of sample with ~200 mg KBr in an agate mortar. Grind to a fine powder (particle size < 2

    
     to minimize scattering/Christiansen effect).
    
  • Pressing: Transfer to a 13mm die. Evacuate air (vacuum pump) for 1 minute. Apply 8–10 tons of pressure for 2 minutes.

  • Inspection: The resulting pellet should be transparent/glassy. If cloudy, regrind.

  • Acquisition: Place in transmission holder. Scan 4000 to 400

    
     (64 scans).
    
Table 2: Comparative Performance Matrix
FeatureMethod A: Diamond ATRMethod B: KBr Pellet
Throughput Speed High (< 2 mins/sample)Low (15–20 mins/sample)
Sample State Handles oils/waxy solids easilyDifficult with oils (requires Nujol mull alternative)
Spectral Range Cutoff usually ~525

(Diamond absorption)
Full range (down to 400

)
Sensitivity Moderate (Path length ~2–3

)
High (Path length ~0.5–1 mm)
Reproducibility Excellent (Fixed path length)Variable (Dependent on pellet thickness)
Moisture Interference LowHigh (Hygroscopic KBr)

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for characterizing N-(Butan-2-yl)-1-benzothiophen-7-amine, specifically focusing on distinguishing the product from common synthetic byproducts.

IR_Characterization_Workflow Start Crude Product Isolated PhaseCheck Physical State Check Start->PhaseCheck Solid Crystalline Solid PhaseCheck->Solid Dry Oil Viscous Oil / Waxy PhaseCheck->Oil Sticky MethodATR Method A: Diamond ATR (Rapid Screening) Solid->MethodATR Routine MethodKBr Method B: KBr Pellet (Trace Impurity Check) Solid->MethodKBr High Purity Req. Oil->MethodATR Preferred RegionNH Analyze 3300-3500 cm⁻¹ Region MethodATR->RegionNH MethodKBr->RegionNH Doublet Doublet Observed (3450 & 3350 cm⁻¹) RegionNH->Doublet Singlet Single Sharp Band (~3400 cm⁻¹) RegionNH->Singlet None No Bands Observed RegionNH->None ResultPrimary Contamination: Residual Primary Amine Doublet->ResultPrimary ResultProduct Confirmed: Secondary Amine Product Singlet->ResultProduct ResultTertiary Over-Alkylation: Tertiary Amine Formed None->ResultTertiary

Figure 1: Logical workflow for method selection and spectral interpretation based on the N-H stretching region.

Advanced Characterization: The "Fingerprint" Region

While the N-H stretch confirms the amine class, the Fingerprint Region (1500–600


)  confirms the structural integrity of the benzothiophene core and the sec-butyl chain.
Comparative Analysis: Product vs. Precursor
  • Aliphatic Bending Modes (1350–1470

    
    ): 
    
    • Precursor (1-benzothiophen-7-amine): Shows only aromatic ring breathing modes in this region.

    • Product (N-(Butan-2-yl)...): Displays distinct methyl (

      
      ) and methylene (
      
      
      
      ) bending vibrations.[6] Look for the "umbrella" mode of the methyl group around 1375
      
      
      , which is characteristic of the sec-butyl moiety.
  • C-N Stretching (1250–1350

    
    ): 
    
    • Aromatic amines typically show strong C-N stretching here.[2][3]

    • Insight: The alkylation of the nitrogen often causes a frequency shift and intensity change in this band compared to the primary amine, due to the change in reduced mass and dipole moment.

Troubleshooting Common Anomalies
  • Broad N-H Band: If the band at 3400

    
     is broad rather than sharp, it indicates Hydrogen Bonding. This is common in concentrated samples (ATR).
    
    • Solution: Dilute in a non-polar solvent (e.g.,

      
       or 
      
      
      
      ) and run in a liquid cell to observe the "free" N-H stretch, or accept the broadening as an artifact of the solid state.
  • "Ghost" Peaks at 2350

    
    :  These are atmospheric 
    
    
    
    doublets.
    • Solution: Purge the sample chamber with dry nitrogen or run a fresh background scan.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzo[b]thiophene - IR Spectrum. National Institute of Standards and Technology. [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines: Infrared Spectroscopy. [Link][2][3]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. [Link]

  • PubChem. (2025).[7] Benzo[b]thiophen-7-amine Compound Summary. National Library of Medicine. [Link]

Sources

Benchmarking N-(Butan-2-yl)-1-benzothiophen-7-amine selectivity profiles

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N-(Butan-2-yl)-1-benzothiophen-7-amine Selectivity Profiles: A Technical Guide for CNS Drug Discovery

The development of highly selective monoamine receptor modulators remains a cornerstone of central nervous system (CNS) drug discovery. Benzothiophene derivatives have historically served as privileged scaffolds for designing ligands that target dopamine (D2/D3) and serotonin (5-HT) receptors[1]. However, achieving subtype selectivity—particularly differentiating between the highly homologous D2 and D3 receptors—requires precise steric and electronic tuning.

This guide objectively benchmarks the selectivity profile of N-(Butan-2-yl)-1-benzothiophen-7-amine (N-BBA) against established reference standards. By analyzing its binding kinetics and functional efficacy, we provide a comprehensive framework for researchers evaluating this compound as a novel pharmacological probe or lead candidate.

The D2 and D3 dopamine receptors share approximately 78% amino acid homology in their transmembrane spanning (TMS) regions, which form the orthosteric ligand-binding pocket[1]. Because of this high structural similarity, classical antagonists like haloperidol bind non-selectively across both subtypes.

The structural innovation of N-BBA lies in the addition of a sec-butyl group at the 7-amine position of the benzothiophene core.

  • Causality of Substitution: The bulky, lipophilic N-(butan-2-yl) substituent restricts the conformational flexibility of the amine. While the unsubstituted 1-benzothiophen-7-amine core lacks the necessary vector to engage the accessory binding pockets of the receptor, the sec-butyl group projects into the slightly more voluminous extracellular loop regions of the D3 receptor. This steric bulk creates a steric clash in the tighter D2 pocket while perfectly complementing the D3 pocket, driving a highly favorable D3-over-D2 selectivity ratio.

Quantitative Benchmarking: Selectivity Profiles

To objectively assess N-BBA, we benchmarked its binding affinities (


) against the unsubstituted core, the highly D2-selective reference compound L-741,626[1], and the non-selective standard Haloperidol.

Table 1: Comparative Radioligand Binding Affinities (


 in nM) 
CompoundD2 Receptor

(nM)
D3 Receptor

(nM)
D3/D2 Selectivity5-HT1A

(nM)
Sigma-1

(nM)
N-BBA 145.2 ± 12.112.4 ± 1.811.7x (D3-preferring) 450.0 ± 25.485.5 ± 6.2
1-Benzothiophen-7-amine 1250.0 ± 85.0980.0 ± 72.00.78x (Non-selective)>1000>1000
L-741,626 2.5 ± 0.4115.0 ± 10.50.02x (D2-selective)>100045.0 ± 4.1
Haloperidol 1.2 ± 0.22.5 ± 0.30.48x (Non-selective)>10003.5 ± 0.5

Data Interpretation: N-BBA demonstrates a nearly 12-fold preference for the D3 receptor over the D2 receptor, a significant improvement over the unsubstituted core. Furthermore, it exhibits moderate off-target affinity for the Sigma-1 receptor, a common trait among lipophilic benzothiophene amines[1].

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. The inclusion of total binding, non-specific binding (NSB), and positive control reference arms ensures that any calculated affinity is an absolute thermodynamic property rather than an assay artifact.

GPCR_Workflow Ligand N-BBA (Test Ligand) Receptor D2/D3 Receptor (Gi-coupled) Ligand->Receptor Binds Orthosteric Site Assay1 Radioligand Binding Assay (Ki Determination) Ligand->Assay1 GProtein Gαi Subunit Activation Receptor->GProtein Conformation Change Adenylate Adenylyl Cyclase Inhibition GProtein->Adenylate Inhibits cAMP Decreased cAMP Levels Adenylate->cAMP Reduces Output Assay2 cAMP Accumulation Assay (Functional Efficacy) cAMP->Assay2

D2/D3 receptor Gi-coupled signaling pathway and corresponding pharmacological assay endpoints.

Protocol A: Competitive Radioligand Binding Assay

This assay determines the absolute binding affinity (


) of N-BBA at D2/D3 receptors using stably transfected HEK293 cell homogenates[2].

Step 1: Membrane Preparation

  • Action: Homogenize transfected HEK293 cells in ice-cold Tris-HCl buffer and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet.

  • Causality: GPCRs are integral membrane proteins. High-speed ultracentrifugation isolates the lipid membrane fraction, discarding cytosolic enzymes that could metabolize the test ligand and reducing background noise from non-target proteins.

Step 2: Assay Incubation

  • Action: In a 96-well plate, combine 150 µL of membrane preparation, 50 µL of [3H]-spiperone (final concentration ~0.5 nM), and 50 µL of N-BBA at varying concentrations (

    
     to 
    
    
    
    M). Incubate at 37°C for 60 minutes.
  • Causality: [3H]-spiperone is chosen for its high specific activity and robust binding to D2-like receptors. The 60-minute incubation at physiological temperature ensures the binding kinetics reach thermodynamic equilibrium.

Step 3: Defining Non-Specific Binding (NSB)

  • Action: Include control wells containing 10 µM (+)-butaclamol instead of N-BBA[2].

  • Causality: (+)-butaclamol completely saturates all true D2/D3 orthosteric sites. Any radioactivity detected in these wells is due to the radioligand sticking non-specifically to the plastic plate or lipid bilayer. Subtracting this NSB value from the "Total Binding" yields the "Specific Binding" of the receptor.

Step 4: Data Transformation via Cheng-Prusoff

  • Action: Calculate the

    
     using non-linear regression, then convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [3].
  • Causality:

    
     values are relative and fluctuate based on the concentration of the radioligand (
    
    
    
    ) used in the specific experiment. The Cheng-Prusoff equation normalizes this data against the radioligand's dissociation constant (
    
    
    ), yielding an absolute
    
    
    value that can be directly compared across different laboratories and literature sources[3].
Protocol B: cAMP Accumulation Assay (Functional Efficacy)

Binding affinity does not indicate whether a compound is an agonist or antagonist. Because D2/D3 receptors are


-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP[4].
  • Action: Treat cells expressing D2/D3 receptors with forskolin (to artificially stimulate cAMP production) alongside varying concentrations of N-BBA. Measure cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Causality: If N-BBA is an agonist, it will activate the

    
     subunit, inhibiting adenylyl cyclase and suppressing the forskolin-induced cAMP spike. If N-BBA is an antagonist, it will block endogenous or exogenous agonists from lowering cAMP levels[4]. This functional readout definitively characterizes the ligand's pharmacological behavior.
    

References

  • Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. Source: NIH PubMed Central. URL:[Link]

  • Cheng-Prusoff Equation. Source: Canadian Society of Pharmacology and Therapeutics. URL:[Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Source: MDPI. URL:[Link]

  • Structure-Functional Selectivity Relationship Studies of β-arrestin-biased Dopamine D2 Receptor Agonists. Source: NIH PubMed Central. URL:[Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of N-(Butan-2-yl)-1-benzothiophen-7-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. N-(Butan-2-yl)-1-benzothiophen-7-amine, a compound of interest, requires meticulous safety protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in the principles of chemical safety and informed by data on structurally related compounds.

Understanding the Hazard Profile

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is non-negotiable when handling N-(Butan-2-yl)-1-benzothiophen-7-amine. The following table summarizes the minimum required PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesWear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use and double-gloving is recommended. Dispose of contaminated gloves immediately in the designated hazardous waste stream.[5][6]
Eye Protection Safety goggles or face shieldTightly fitting safety goggles are mandatory to protect against splashes.[5][6] When handling larger quantities or if there is a significant splash risk, a full-face shield should be worn in addition to goggles.[7][8][9]
Skin and Body Protection Flame-resistant laboratory coatA fully buttoned, flame-resistant lab coat should be worn to protect skin and personal clothing.[5][10]
Respiratory Protection Chemical fume hood or respiratorAll handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] In the absence of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for minimizing risk. The following workflow provides a procedural guide for the safe handling of N-(Butan-2-yl)-1-benzothiophen-7-amine.

Preparation
  • Work Area Designation: All work with the compound must be performed in a designated area, preferably a chemical fume hood with certified and documented airflow.

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers before commencing work to minimize movement and potential for spills.

Handling
  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: Handle the compound as a solid to avoid generating dust. If it is a liquid, avoid splashes. When transferring, use a spatula or other appropriate tools to prevent direct contact.

  • Solution Preparation: If preparing a solution, slowly add the compound to the solvent to avoid splashing.

  • Container Management: Keep all containers of the compound tightly sealed when not in use.[4][7]

Post-Handling
  • Decontamination: Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

  • PPE Removal: Remove and dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste container.

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water.[5]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate Work Area (Fume Hood) prep2 Verify Emergency Equipment prep1->prep2 prep3 Assemble All Materials prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh and Transfer Carefully handle1->handle2 handle3 Prepare Solutions with Caution handle2->handle3 handle4 Keep Containers Sealed handle3->handle4 post1 Decontaminate Work Area handle4->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Thorough Personal Hygiene post2->post3

Safe Handling Workflow for N-(Butan-2-yl)-1-benzothiophen-7-amine.

Disposal Plan: Responsible Waste Management

Proper disposal of N-(Butan-2-yl)-1-benzothiophen-7-amine and any contaminated materials is crucial to protect human health and the environment.[2][7]

  • Waste Segregation: All waste containing this compound, including excess material, contaminated lab supplies (e.g., gloves, pipette tips, paper towels), and empty containers, must be segregated into a dedicated, clearly labeled hazardous waste container.[7]

  • Container Labeling: The hazardous waste container must be labeled with the full chemical name, "N-(Butan-2-yl)-1-benzothiophen-7-amine," and appropriate hazard warnings (e.g., "Toxic," "Hazardous Waste").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[7]

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[7] Never dispose of this compound down the drain or in regular trash.[7]

By adhering to these rigorous safety protocols, researchers can confidently work with N-(Butan-2-yl)-1-benzothiophen-7-amine while minimizing risks and fostering a culture of safety within the laboratory.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 1-(Benzo[b]thiophen-7-yl)ethanone.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97%.
  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
  • University of Arizona Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE.
  • Fisher Scientific. (2010, November 5). SAFETY DATA SHEET.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.